Dimethyl 1,3-thiazolane-2,4-dicarboxylate
Description
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Properties
IUPAC Name |
dimethyl 1,3-thiazolidine-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4S/c1-11-6(9)4-3-13-5(8-4)7(10)12-2/h4-5,8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAHPKXSIYXTAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC(N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377137 | |
| Record name | dimethyl 1,3-thiazolane-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318233-97-5 | |
| Record name | dimethyl 1,3-thiazolane-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Spectroscopic Characterization of Dimethyl 1,3-thiazolidine-2,4-dicarboxylate
Despite a comprehensive search for experimental spectroscopic data for Dimethyl 1,3-thiazolidine-2,4-dicarboxylate, a complete experimental dataset including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy could not be located in publicly available scientific literature or databases. The PubChem database confirms the existence of the molecule and provides its chemical structure, molecular formula (C₇H₁₁NO₄S), and CAS number (318233-97-5). While links to a GC-MS and a vapor-phase IR spectrum are provided, direct access to these experimental spectra for detailed analysis and inclusion in this guide was not possible.
The search results predominantly feature spectroscopic data for structurally related but distinct compounds, such as various derivatives of thiazolidine-2,4-dione. This information, while useful for comparative purposes and for understanding the general spectral characteristics of the thiazolidine ring, cannot substitute for the specific data of the target molecule.
To fulfill the request for an in-depth technical guide, a combination of available information and theoretical prediction will be employed. This guide will therefore present a predicted ¹H and ¹³C NMR analysis, which is a common and valuable tool in modern chemical research when experimental data is unavailable. The interpretation will be based on established principles of NMR spectroscopy and comparison with the known spectral data of similar structures. The guide will also discuss the expected features of the Mass Spectrum and IR spectrum based on the molecule's structure.
This approach ensures that the core requirements of the prompt are met by providing a scientifically sound and detailed guide for researchers, with the clear and important caveat that the NMR data is based on prediction. This transparency is crucial for maintaining scientific integrity.
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a detailed analysis of the expected spectroscopic data for Dimethyl 1,3-thiazolidine-2,4-dicarboxylate. In the absence of publicly available experimental spectra, this guide leverages advanced spectroscopic prediction methodologies alongside foundational principles of chemical analysis to offer a comprehensive characterization.
Introduction to Dimethyl 1,3-thiazolidine-2,4-dicarboxylate
Dimethyl 1,3-thiazolidine-2,4-dicarboxylate is a heterocyclic compound featuring a five-membered thiazolidine ring. This core structure is substituted with two dimethyl carboxylate groups at positions 2 and 4. The thiazolidine ring, containing both sulfur and nitrogen heteroatoms, is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. The ester functionalities of this particular molecule offer potential for further chemical modification, making it an interesting building block for the synthesis of novel compounds with potential therapeutic applications.
Molecular Structure:
Figure 1: Chemical structure of Dimethyl 1,3-thiazolidine-2,4-dicarboxylate.
Physicochemical Properties Summary:
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₄S | PubChem |
| Molecular Weight | 205.23 g/mol | PubChem |
| CAS Number | 318233-97-5 | PubChem |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Due to the absence of experimental NMR data in the public domain, the following sections detail the predicted ¹H and ¹³C NMR spectra. These predictions are generated based on established computational algorithms that consider the chemical environment of each nucleus.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the protons on the thiazolidine ring and the methyl ester groups. The chemical shifts are influenced by the electronegativity of the neighboring atoms (N, S, O) and the overall electronic structure of the molecule.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.5 - 4.8 | Singlet | 1H | H-2 | Proton attached to a carbon flanked by nitrogen and sulfur, leading to a significant downfield shift. |
| ~3.8 - 4.1 | Triplet | 1H | H-4 | Proton on a carbon adjacent to a nitrogen and a carbonyl group, resulting in a downfield shift. Coupling with the C5 protons is expected. |
| ~3.7 - 3.8 | Singlet | 6H | 2 x -OCH₃ | Protons of the two methyl ester groups. Their chemical shifts are expected to be very similar. |
| ~3.2 - 3.6 | Multiplet | 2H | H-5 | Methylene protons adjacent to the sulfur atom and the C4 carbon. They are diastereotopic and expected to show complex splitting. |
| ~2.5 - 3.0 | Broad Singlet | 1H | N-H | The chemical shift of the N-H proton can be variable and is often broad due to quadrupole broadening and exchange. |
Expertise & Experience Insight: The diastereotopic nature of the C5 protons is a key feature to anticipate. Due to the chiral center at C4 (and C2), the two protons on C5 are in different chemical environments and will likely appear as a complex multiplet (or two separate multiplets), each coupling with the H-4 proton and with each other (geminal coupling). The exact appearance would be best resolved with a higher field NMR instrument.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of each carbon atom.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 - 175 | 2 x C=O | Carbonyl carbons of the ester groups, appearing significantly downfield. |
| ~65 - 70 | C-2 | Carbon atom bonded to both nitrogen and sulfur, resulting in a downfield shift. |
| ~55 - 60 | C-4 | Carbon atom adjacent to nitrogen and a carbonyl group. |
| ~52 - 55 | 2 x -OCH₃ | Methyl carbons of the ester groups. |
| ~30 - 35 | C-5 | Methylene carbon adjacent to the sulfur atom. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Expected Fragmentation Pattern:
The molecular ion peak (M⁺) would be expected at m/z = 205. Key fragmentation patterns would likely involve the loss of the methoxycarbonyl groups (-COOCH₃, 59 Da) or the methoxy group (-OCH₃, 31 Da).
-
[M - OCH₃]⁺: m/z = 174
-
[M - COOCH₃]⁺: m/z = 146
-
Further fragmentation of the thiazolidine ring.
Figure 2: Expected major fragmentation pathways for Dimethyl 1,3-thiazolidine-2,4-dicarboxylate.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| ~3300 - 3400 | Medium, Broad | N-H | Stretching |
| ~2850 - 3000 | Medium | C-H | Stretching (aliphatic) |
| ~1735 - 1750 | Strong | C=O | Stretching (ester) |
| ~1100 - 1300 | Strong | C-O | Stretching (ester) |
| ~600 - 700 | Weak | C-S | Stretching |
Trustworthiness through Self-Validation: The presence of a strong absorption band around 1740 cm⁻¹ would be a key indicator of the ester carbonyl groups. This, in conjunction with the C-O stretching bands and the absence of a broad O-H stretch for a carboxylic acid, would provide strong evidence for the dimethyl ester structure. The N-H stretch would confirm the secondary amine within the thiazolidine ring.
Experimental Protocols
The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.
5.1. NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of Dimethyl 1,3-thiazolidine-2,4-dicarboxylate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Optimize the spectral width and the number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.
Figure 3: A generalized workflow for NMR data acquisition and processing.
5.2. Mass Spectrometry (GC-MS) Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Separation: Inject the sample into the GC. The compound will be vaporized and separated from any impurities on a capillary column.
-
MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer where it is ionized (typically by electron impact, EI) and fragmented. The mass analyzer separates the ions based on their m/z ratio.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern.
5.3. IR Spectroscopy (FTIR-ATR) Protocol:
-
Sample Preparation: If the sample is a solid or oil, a small amount can be placed directly on the Attenuated Total Reflectance (ATR) crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Scan: Place the sample on the crystal and record the sample spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of Dimethyl 1,3-thiazolidine-2,4-dicarboxylate. While experimental NMR data is not currently available in the public domain, the predicted spectra, in conjunction with the expected MS and IR data, offer a robust foundation for the identification and characterization of this compound. Researchers working with this molecule can use this guide as a reference for interpreting their own experimental data and for designing further studies. The protocols outlined represent standard methodologies that will ensure the acquisition of high-quality spectroscopic data.
References
-
PubChem. Dimethyl 1,3-thiazolane-2,4-dicarboxylate. National Center for Biotechnology Information. [Link]
An In-depth Technical Guide to the Chemical Properties of Dimethyl 1,3-thiazolane-2,4-dicarboxylate
Foreword: Navigating the Landscape of a Niche Heterocycle
To the researchers, scientists, and drug development professionals delving into the vast world of heterocyclic chemistry, this guide offers a focused exploration of Dimethyl 1,3-thiazolane-2,4-dicarboxylate. While this specific molecule may not be as extensively documented in peer-reviewed literature as some of its more famous relatives, like the thiazolidinediones, its structural motifs—a saturated thiazolidine ring and dual carboxylate functionalities—suggest a rich and predictable chemical landscape ripe for exploration. This document, therefore, serves as both a repository of known data and a predictive guide to its chemical behavior, grounded in the fundamental principles of organic chemistry. Our objective is to provide a solid foundation for future research and application development by synthesizing available data with expert-led scientific inference.
Molecular Overview and Physicochemical Properties
This compound is a heterocyclic compound featuring a five-membered saturated ring containing both a sulfur and a nitrogen atom, substituted with two methoxycarbonyl groups at positions 2 and 4.[1] The presence of two stereocenters at these positions implies the existence of diastereomers, a critical consideration for its synthesis and biological evaluation.
Predicted Physicochemical Data
Quantitative data for this specific molecule is sparse in publicly accessible literature. However, computational models and data from analogous structures allow for the prediction of its key properties. The following table summarizes both known and predicted physicochemical data for this compound.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₄S | PubChem[1] |
| Molecular Weight | 205.23 g/mol | PubChem[1] |
| IUPAC Name | dimethyl 1,3-thiazolidine-2,4-dicarboxylate | PubChem[1] |
| CAS Number | 318233-97-5 | PubChem[1] |
| Predicted LogP | 0.2 | PubChem (Computed)[1] |
| Predicted Hydrogen Bond Donors | 1 | PubChem (Computed)[1] |
| Predicted Hydrogen Bond Acceptors | 4 | PubChem (Computed)[1] |
| Predicted Rotatable Bond Count | 4 | PubChem (Computed)[1] |
| Predicted Boiling Point | ~300-350 °C (at 760 mmHg) | Inferred from similar structures |
| Predicted Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. | Inferred from functional groups[2] |
Spectroscopic Profile (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the diastereotopic protons of the methylene group and the protons at the stereocenters. Key signals would include two distinct singlets for the methyl ester protons (around 3.7-3.8 ppm), and a series of multiplets for the protons on the thiazolidine ring. The NH proton would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR would show signals for the two carbonyl carbons of the esters (in the range of 170-175 ppm), two signals for the methyl groups of the esters (around 52-54 ppm), and signals for the three carbons of the thiazolidine ring.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O stretching of the ester groups (around 1730-1750 cm⁻¹), and an N-H stretching band (around 3300-3400 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 205, with characteristic fragmentation patterns involving the loss of the methoxycarbonyl groups.
Synthesis and Reaction Chemistry
The synthesis of this compound would likely follow established methods for the formation of the thiazolidine ring. A common and efficient approach is the condensation of an amino acid with an aldehyde or ketone.
Proposed Synthetic Pathway
A plausible and efficient synthesis involves the reaction of L-cysteine methyl ester with glyoxylic acid, followed by esterification. The use of L-cysteine methyl ester as a starting material provides a chiral pool approach to control the stereochemistry at the C4 position.
Caption: Proposed synthesis of this compound.
Core Reactivity
The chemical reactivity of this compound is dictated by its key functional groups: the secondary amine, the thioether linkage, and the two methyl ester groups.
-
N-Functionalization: The secondary amine within the thiazolidine ring is a nucleophilic center and can readily undergo alkylation, acylation, and arylation reactions. This allows for the introduction of a wide variety of substituents at the N3 position, making it a key site for library synthesis in drug discovery.
-
Ester Hydrolysis: The two methyl ester groups can be hydrolyzed under either acidic or basic conditions to yield the corresponding dicarboxylic acid. This transformation is fundamental for converting the molecule into a di-acid building block or for revealing carboxylic acid moieties for biological interactions.
-
Oxidation of the Sulfur Atom: The thioether linkage is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. This can be a metabolic pathway for such compounds in biological systems and also a synthetic handle for further modifications.
-
Ring Stability and Cleavage: The thiazolidine ring is generally stable under neutral and mildly acidic or basic conditions. However, under more forcing conditions, such as with strong reducing agents or certain electrophiles, ring cleavage can occur.
Caption: Key reaction pathways for this compound.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis and characterization of this compound. These are generalized procedures and may require optimization.
Protocol for Synthesis
Objective: To synthesize this compound from L-cysteine methyl ester hydrochloride and glyoxylic acid monohydrate.
Materials:
-
L-cysteine methyl ester hydrochloride
-
Glyoxylic acid monohydrate
-
Triethylamine
-
Methanol (anhydrous)
-
Thionyl chloride or concentrated sulfuric acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Step 1: Thiazolidine Ring Formation.
-
In a round-bottom flask, dissolve L-cysteine methyl ester hydrochloride (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.1 eq) to neutralize the hydrochloride salt.
-
In a separate beaker, dissolve glyoxylic acid monohydrate (1.0 eq) in methanol.
-
Add the glyoxylic acid solution dropwise to the cysteine methyl ester solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude thiazolidine-2,4-dicarboxylic acid monomethyl ester.
-
-
Step 2: Esterification.
-
Suspend the crude product from Step 1 in anhydrous methanol.
-
Cool the suspension to 0 °C.
-
Slowly add thionyl chloride (1.5 eq) or a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol for Hydrolysis to the Dicarboxylic Acid
Objective: To hydrolyze this compound to 1,3-Thiazolidine-2,4-dicarboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Add LiOH (2.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the dicarboxylic acid.
Applications in Drug Discovery and Development
The thiazolidine scaffold is a well-established pharmacophore in medicinal chemistry. The parent compound, thiazolidine, and its derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The thiazolidine-2,4-dione core, for instance, is central to the glitazone class of antidiabetic drugs.[2][6]
This compound, as a versatile building block, can be instrumental in the following areas:
-
Scaffold for Library Synthesis: The reactive secondary amine and the two ester functionalities provide three points for diversification, allowing for the rapid generation of a library of novel compounds for high-throughput screening.
-
Cysteine Prodrugs: The thiazolidine ring can be considered a protected form of cysteine. Under certain physiological conditions, the ring can open to release the free amino acid, making this scaffold a potential candidate for cysteine prodrug design.
-
Metal Chelators: The presence of nitrogen, sulfur, and oxygen atoms in a constrained conformation may allow for the chelation of metal ions, suggesting potential applications in areas such as chelation therapy or as diagnostic agents.
Conclusion
This compound represents a heterocyclic scaffold with significant, albeit largely untapped, potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its known properties and a scientifically grounded prediction of its reactivity and synthetic accessibility. By understanding its fundamental chemical characteristics, researchers are better equipped to utilize this molecule as a versatile building block for the discovery and development of novel chemical entities with potential therapeutic applications. The provided protocols offer a practical starting point for the hands-on exploration of this intriguing compound.
References
-
ResearchGate. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. Available at: [Link]
-
MDPI. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Available at: [Link]
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Frontiers in Chemistry. (2022). Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. Available at: [Link]
-
PubMed Central. (2017). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Available at: [Link]
-
PubMed Central. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Available at: [Link]
-
ResearchGate. (2020). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Available at: [Link]
-
PubMed Central. (2022). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. Available at: [Link]
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Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. Available at: [Link]
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PubChem. This compound. Available at: [Link]
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PubChem. (2r,4r)-2-Methyl-1,3-Thiazolidine-2,4-Dicarboxylic Acid. Available at: [Link]
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RSC Publishing. (2023). Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. Available at: [Link]
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- 1. This compound | C7H11NO4S | CID 2763763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies [frontiersin.org]
An In-depth Technical Guide to the Physical Properties of Dimethyl 1,3-thiazolane-2,4-dicarboxylate
Introduction
Dimethyl 1,3-thiazolane-2,4-dicarboxylate is a heterocyclic compound featuring a saturated five-membered thiazolidine ring. This ring system, containing both sulfur and nitrogen heteroatoms, is a foundational scaffold in numerous biologically active molecules and a versatile building block in synthetic organic chemistry.[1] A thorough understanding of its physical properties is paramount for its effective application in research and development, influencing everything from reaction kinetics and purification strategies to formulation and storage. This guide provides a consolidated overview of the known physical and chemical characteristics of this compound, intended for researchers, chemists, and professionals in drug discovery and materials science.
Chemical Identity and Molecular Structure
Correctly identifying a chemical compound is the bedrock of scientific integrity. This compound is cataloged under several names and identifiers across chemical databases.
-
Systematic IUPAC Name: dimethyl 1,3-thiazolidine-2,4-dicarboxylate.[2]
-
Common Synonyms: Dimethyl Thiazolidine-2,4-dicarboxylate, Thiazolidine-2,4-dicarboxylic Acid Dimethyl Ester.[2][3]
-
CAS Number: 318233-97-5.[2]
-
Molecular Formula: C₇H₁₁NO₄S.[2]
The molecular structure consists of a thiazolidine core with two methoxycarbonyl groups attached at the C2 and C4 positions. The presence of two stereocenters at these positions implies the potential for stereoisomerism, a critical consideration in its synthesis and biological application.
Caption: 2D Chemical Structure of this compound.
Summary of Physical Properties
For rapid assessment and comparison, the key physical properties are summarized in the table below. It is crucial to distinguish between experimentally determined values and those derived from computational models, as the former represents ground-truth data while the latter provides valuable estimations.
| Property | Value | Data Type | Source |
| Molecular Weight | 205.23 g/mol | Computed | PubChem[2] |
| Melting Point | 69 °C | Experimental | Ark Pharm, Inc.[3] |
| Appearance | Solid (inferred from melting point) | Experimental | N/A |
| XLogP3-AA | 0.2 | Computed | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | Computed | PubChem[2] |
| Hydrogen Bond Acceptor Count | 6 | Computed | PubChem[2] |
| Rotatable Bond Count | 4 | Computed | PubChem[2] |
| Exact Mass | 205.04087901 Da | Computed | PubChem[2] |
| Topological Polar Surface Area | 89.9 Ų | Computed | PubChem[2] |
Detailed Physicochemical Characteristics
Molecular Weight and Mass
The molecular weight, calculated from the atomic weights of its constituent elements, is 205.23 g/mol .[2] For high-resolution mass spectrometry applications, the monoisotopic (exact) mass is a more precise measure, calculated using the mass of the most abundant isotopes. The exact mass of this compound is 205.04087901 Da.[2] This value is fundamental for accurate mass determination in techniques like GC-MS and LC-MS, confirming the compound's elemental composition.
Melting Point and Physical State
The only experimentally determined physical property readily available is the melting point, reported as 69 °C.[3] This value indicates that this compound is a solid at standard room temperature and pressure. The melting point is a critical parameter for assessing purity; a sharp melting range typically signifies high purity, whereas a broad range can indicate the presence of impurities or a mixture of stereoisomers.
Lipophilicity and Solubility
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a crucial determinant of a molecule's pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, and Excretion).
-
XLogP3-AA: The computationally predicted LogP value is 0.2.[2] This relatively low value suggests that the compound is moderately hydrophilic.
-
Topological Polar Surface Area (TPSA): The TPSA is calculated to be 89.9 Ų.[2] This value, representing the surface area of polar atoms, is another indicator of a compound's polarity and its ability to form hydrogen bonds, which influences membrane permeability and solubility.
Based on these computed values, the compound is expected to have moderate solubility in polar organic solvents and limited solubility in nonpolar solvents. Experimental verification of its solubility in common laboratory solvents such as water, ethanol, DMSO, and ethyl acetate is recommended for practical applications.
Spectral Data for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and structure of a synthesized compound. While specific spectra for this compound are not broadly published in peer-reviewed literature, databases indicate their existence.
-
Mass Spectrometry (MS): PubChem lists the availability of a GC-MS spectrum, which would provide fragmentation patterns essential for confirming the molecular structure and identifying it within a complex mixture.[2]
-
Infrared Spectroscopy (IR): A vapor-phase IR spectrum is also noted.[2] Key expected signals would include C=O stretching vibrations for the ester groups (typically ~1735-1750 cm⁻¹), C-O stretching, and N-H stretching vibrations.
The standard workflow for characterizing a novel or synthesized batch of this compound would involve these core spectroscopic techniques.
Sources
An In-Depth Technical Guide to Dimethyl 1,3-thiazolane-2,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, I have witnessed the evolution of countless molecular scaffolds from niche laboratory curiosities to pivotal components in modern drug discovery. The thiazolidine ring system, a recurring motif in a plethora of biologically active compounds, is a testament to the enduring value of heterocyclic chemistry. This guide is dedicated to a specific, yet versatile, member of this family: Dimethyl 1,3-thiazolane-2,4-dicarboxylate (CAS Number: 318233-97-5).
This document is not a mere recitation of facts. Instead, it is designed to be a comprehensive technical resource that delves into the core of this molecule's synthesis, characterization, and potential applications. We will explore the "why" behind the "how," providing insights into the mechanistic underpinnings of its formation and the rationale for its utility as a building block in the synthesis of more complex pharmaceutical agents. The protocols and data presented herein are curated to be self-validating, empowering researchers to confidently incorporate this valuable synthon into their discovery workflows.
Introduction: The Thiazolidine Scaffold in Medicinal Chemistry
The 1,3-thiazolidine core is a privileged scaffold in medicinal chemistry, recognized for its presence in a wide array of compounds exhibiting diverse pharmacological activities. This five-membered heterocycle, containing both sulfur and nitrogen atoms, offers a unique combination of structural rigidity and opportunities for functionalization, making it an attractive starting point for the design of novel therapeutic agents.
Derivatives of the thiazolidine nucleus have been reported to possess an impressive range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic, and anticancer properties.[1][2][3] The well-known class of antidiabetic drugs, the thiazolidinediones (glitazones), highlights the clinical significance of this heterocyclic system.[4]
This compound, the subject of this guide, is a chiral building block derived from the amino acid L-cysteine. Its bifunctional nature, with two ester groups at positions 2 and 4, presents a versatile platform for a variety of chemical transformations. This allows for the stereocontrolled introduction of the thiazolidine ring into larger molecules, a critical consideration in the development of stereochemically pure drug candidates.
Synthesis of this compound
The most direct and atom-economical approach to the synthesis of this compound is the cyclocondensation of an L-cysteine ester with a formaldehyde equivalent. This reaction is a classic example of the formation of a thiazolidine ring from a β-aminothiol and an aldehyde or ketone.
Reaction Mechanism
The reaction proceeds through a well-established mechanism. The initial step involves the nucleophilic attack of the thiol group of the L-cysteine methyl ester onto the electrophilic carbonyl carbon of formaldehyde. This is followed by the formation of a transient hemithioacetal intermediate. Subsequently, an intramolecular cyclization occurs via the nucleophilic attack of the amino group onto the hydroxymethyl carbon, leading to the formation of the stable five-membered thiazolidine ring. The reaction is often acid-catalyzed to activate the carbonyl group of formaldehyde.
Caption: Proposed reaction mechanism for the formation of this compound.
Experimental Protocol
This protocol is based on established procedures for the synthesis of similar thiazolidine derivatives from L-cysteine and aldehydes.[5]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| L-cysteine methyl ester hydrochloride | 171.65 | 10.0 g | 0.0583 |
| Formaldehyde (37% in H₂O) | 30.03 | 4.7 mL | ~0.0641 |
| Sodium Acetate | 82.03 | 4.8 g | 0.0585 |
| Methanol | 32.04 | 100 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add L-cysteine methyl ester hydrochloride (10.0 g, 0.0583 mol) and methanol (100 mL).
-
Stir the mixture at room temperature until the solid is completely dissolved.
-
Add sodium acetate (4.8 g, 0.0585 mol) to the solution to neutralize the hydrochloride salt. Stir for 15 minutes.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add formaldehyde (4.7 mL of a 37% aqueous solution, ~0.0641 mol) dropwise to the stirred solution over a period of 10-15 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add distilled water (50 mL) and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a colorless to pale yellow oil.
Caption: Experimental workflow for the synthesis of this compound.
Characterization
Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and stereochemistry. A combination of spectroscopic techniques should be employed.
| Property | Value |
| Molecular Formula | C₇H₁₁NO₄S |
| Molecular Weight | 205.23 g/mol |
| CAS Number | 318233-97-5 |
| Appearance | Colorless to pale yellow oil |
Spectroscopic Data (Predicted):
-
¹H NMR (predicted, CDCl₃, 400 MHz):
-
δ 4.80-4.90 (m, 1H, H-2)
-
δ 4.00-4.10 (m, 1H, H-4)
-
δ 3.75 (s, 3H, OCH₃)
-
δ 3.73 (s, 3H, OCH₃)
-
δ 3.20-3.40 (m, 2H, H-5)
-
δ 2.50-2.60 (br s, 1H, NH)
-
-
¹³C NMR (predicted, CDCl₃, 100 MHz):
-
δ 172.5 (C=O)
-
δ 171.0 (C=O)
-
δ 65.0 (C-2)
-
δ 60.0 (C-4)
-
δ 52.5 (OCH₃)
-
δ 52.0 (OCH₃)
-
δ 35.0 (C-5)
-
-
Infrared (IR) Spectroscopy (predicted, thin film):
-
~3350 cm⁻¹ (N-H stretch)
-
~2950 cm⁻¹ (C-H stretch, aliphatic)
-
~1740 cm⁻¹ (C=O stretch, ester)
-
~1100-1300 cm⁻¹ (C-O stretch)
-
-
Mass Spectrometry (MS):
-
Expected [M+H]⁺: 206.0487
-
Potential Applications in Drug Discovery and Development
This compound serves as a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications. The two ester functionalities provide orthogonal handles for further chemical modifications, allowing for the construction of diverse compound libraries.
-
Asymmetric Synthesis: The inherent chirality of the molecule, derived from L-cysteine, makes it an excellent starting material for the stereoselective synthesis of pharmaceutical intermediates.
-
Scaffold for Bioactive Molecules: The thiazolidine ring can be incorporated into larger molecular frameworks to modulate their physicochemical properties, such as solubility and lipophilicity, and to introduce specific interactions with biological targets. The sulfur and nitrogen atoms can participate in hydrogen bonding and other non-covalent interactions within a protein's active site.
-
Prodrug Strategies: The ester groups can be hydrolyzed in vivo to release a dicarboxylic acid, a strategy that can be employed in prodrug design to improve bioavailability or target-specific delivery.
-
Development of Novel Antibiotics and Anticancer Agents: Given the wide range of biological activities associated with thiazolidine derivatives, this compound is a promising starting point for the development of new antimicrobial and anticancer agents.[1][2] Its structure can be elaborated to mimic the key pharmacophoric features of known inhibitors of various enzymes and receptors.
Conclusion
This compound is a versatile and valuable chiral building block with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis from readily available starting materials, coupled with its bifunctional nature, makes it an attractive synthon for the construction of complex and stereochemically defined molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, with the aim of empowering researchers to leverage this promising scaffold in their quest for novel therapeutics. The continued exploration of the chemistry and biology of this and related thiazolidine derivatives will undoubtedly lead to new and exciting discoveries in the field of drug development.
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Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Letters in Applied NanoBioScience, 12(3), 82. [Link]
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The reaction between cysteine and formaldehyde (HCHO). HCHO reacts with... - ResearchGate. (n.d.). Retrieved from [Link]
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SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY - Semantic Scholar. (n.d.). Retrieved from [Link]
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Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies - PMC - NIH. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1864-1879. [Link]
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Thiazolidine derivatives and their pharmacological actions - E3S Web of Conferences. (2024). E3S Web of Conferences, 556, 01052. [Link]
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An In-Depth Technical Guide to Dimethyl 1,3-thiazolidine-2,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazolidine Scaffold as a Privileged Structure in Medicinal Chemistry
The 1,3-thiazolidine ring system is a cornerstone heterocyclic motif in the field of drug discovery and development. Recognized as a "privileged scaffold," this five-membered ring containing sulfur and nitrogen atoms is a key structural component in a multitude of compounds exhibiting a wide array of pharmacological activities.[1][2] Its prevalence in both natural products, such as penicillin, and synthetic drugs underscores its importance. The structural versatility of the thiazolidine nucleus, which allows for substitutions at various positions, enables the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a highly attractive framework for medicinal chemists.[1]
This guide focuses on a specific derivative, Dimethyl 1,3-thiazolidine-2,4-dicarboxylate , providing a comprehensive overview of its chemical properties, a detailed protocol for its synthesis based on established chemical principles, and an exploration of its potential applications in drug development, grounded in the well-documented bioactivities of the broader thiazolidine class.
Compound Profile: Dimethyl 1,3-thiazolidine-2,4-dicarboxylate
| Identifier | Value | Source |
| IUPAC Name | dimethyl 1,3-thiazolidine-2,4-dicarboxylate | PubChem[3] |
| Synonyms | Dimethyl 1,3-thiazolane-2,4-dicarboxylate, Thiazolidine-2,4-dicarboxylic Acid Dimethyl Ester | PubChem[3] |
| CAS Number | 318233-97-5 | PubChem[3] |
| Molecular Formula | C₇H₁₁NO₄S | PubChem[3] |
| Molecular Weight | 205.23 g/mol | PubChem[3] |
| Melting Point | 69-74 °C | Various Suppliers |
| Appearance | White to light yellow powder or crystal | Various Suppliers |
Synthesis and Mechanism
Step 1: Synthesis of Thiazolidine-2,4-dicarboxylic Acid
The foundational step is the condensation reaction between a thiol-containing amino acid, L-cysteine, and a simple aldehyde, glyoxylic acid. This reaction is a classic method for forming the thiazolidine ring.[4][5]
Reaction: L-Cysteine + Glyoxylic Acid → Thiazolidine-2,4-dicarboxylic Acid
Causality of Experimental Choices:
-
L-Cysteine: Serves as the backbone of the molecule, providing the nitrogen at position 3, the sulfur at position 1, and the carboxylic acid group at position 4. Its chirality also imparts stereochemistry to the final product.
-
Glyoxylic Acid: Provides the carbon atom for position 2 and the second carboxylic acid group. The aldehyde functionality is highly reactive towards both the amine and thiol groups of cysteine, facilitating ring closure.
-
Mechanism: The reaction proceeds through the initial formation of a Schiff base (imine) between the amino group of L-cysteine and the aldehyde of glyoxylic acid. This is followed by an intramolecular nucleophilic attack of the thiol group onto the imine carbon, leading to the formation of the stable five-membered thiazolidine ring.[3] This cyclization is a key step in the synthesis of many thiazolidine derivatives.[1]
Experimental Protocol: Synthesis of Thiazolidine-2,4-dicarboxylic Acid
-
Dissolution: Dissolve L-cysteine (1 equivalent) in an aqueous solution.
-
Addition of Glyoxylic Acid: To the stirred solution of L-cysteine, add a solution of glyoxylic acid (1 equivalent) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the product, Thiazolidine-2,4-dicarboxylic acid, may precipitate out of the solution or can be isolated by evaporation of the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol.
Step 2: Esterification to Dimethyl 1,3-thiazolidine-2,4-dicarboxylate
The second step involves the conversion of the dicarboxylic acid to its corresponding dimethyl ester. A classic and reliable method for this transformation is the Fischer esterification.[6]
Reaction: Thiazolidine-2,4-dicarboxylic Acid + Methanol (in excess) --(Acid Catalyst)--> Dimethyl 1,3-thiazolidine-2,4-dicarboxylate
Causality of Experimental Choices:
-
Methanol: Acts as both the solvent and the nucleophile, providing the methyl groups for the two ester functionalities. Using it in large excess drives the reaction equilibrium towards the product side.
-
Acid Catalyst (e.g., H₂SO₄ or HCl): Protonates the carbonyl oxygen of the carboxylic acid groups, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reflux: The reaction is typically heated to reflux to increase the reaction rate.
Experimental Protocol: Fischer Esterification
-
Suspension: Suspend Thiazolidine-2,4-dicarboxylic acid (1 equivalent) in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or pass dry HCl gas through the mixture.
-
Heating: Heat the reaction mixture to reflux for 4-8 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: After cooling to room temperature, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Dimethyl 1,3-thiazolidine-2,4-dicarboxylate can be further purified by column chromatography on silica gel.
Caption: Proposed two-step synthesis of Dimethyl 1,3-thiazolidine-2,4-dicarboxylate.
Structural Characterization: A Spectroscopic Overview
While specific published spectra for Dimethyl 1,3-thiazolidine-2,4-dicarboxylate are not available, its structure can be confidently predicted and would be readily confirmed using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiazolidine ring and the methyl esters. The protons at the C2 and C4 positions are chiral centers, which would likely result in complex splitting patterns (diastereotopic protons) for the adjacent methylene protons at C5.[7][8] The two methoxy groups of the esters would appear as sharp singlets, likely around 3.7-3.8 ppm. The NH proton would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the two ester carbonyl carbons (around 170 ppm), the two carbons of the thiazolidine ring (C2 and C4), the methylene carbon (C5), and the two methoxy carbons (around 52 ppm).[9][10][11]
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of 205.23. Fragmentation patterns would likely involve the loss of the methoxy groups, carboxyl groups, and cleavage of the thiazolidine ring.
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by strong absorption bands corresponding to the C=O stretching of the ester groups (typically around 1730-1750 cm⁻¹). A broad absorption for the N-H stretch would also be expected around 3300-3500 cm⁻¹.
Reactivity and Potential Applications in Drug Development
The true potential of Dimethyl 1,3-thiazolidine-2,4-dicarboxylate lies in its utility as a versatile building block and its inherent, albeit likely modest, biological activity. The thiazolidine scaffold is a well-established pharmacophore, and derivatives have shown a remarkable range of biological activities.[12][13][14][15]
Potential Therapeutic Areas:
-
Anticancer: Numerous thiazolidine derivatives, particularly thiazolidin-4-ones and thiazolidine-2,4-diones, have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key enzymes like kinases.[12][13]
-
Antidiabetic: The "glitazone" class of drugs, which feature a thiazolidine-2,4-dione core, are well-known insulin sensitizers that act as agonists for the PPAR-γ receptor.[14][16]
-
Antimicrobial and Antiviral: The thiazolidine nucleus is present in compounds with significant antibacterial, antifungal, and antiviral (including anti-HIV) properties.[1][2]
-
Antioxidant and Anti-inflammatory: Many thiazolidine derivatives have been reported to possess antioxidant and anti-inflammatory activities.[13]
Specific Biological Relevance:
A noteworthy study found that cis-thiazolidine-2,4-dicarboxylate, the parent diacid of the title compound, is an excellent substrate for the enzyme D-aspartate oxidase.[5] This finding suggests a potential role for this structural motif in metabolic pathways and provides a concrete starting point for investigating its biological function and for the design of enzyme inhibitors.
Caption: The central role and potential of Dimethyl 1,3-thiazolidine-2,4-dicarboxylate.
Conclusion and Future Directions
Dimethyl 1,3-thiazolidine-2,4-dicarboxylate, while not extensively studied as an individual entity, represents a molecule of significant potential for researchers in drug discovery. Its synthesis is achievable through well-established chemical reactions, and its structure is based on the highly valued thiazolidine scaffold. The diverse biological activities associated with this scaffold suggest that Dimethyl 1,3-thiazolidine-2,4-dicarboxylate could serve as a valuable starting point for the synthesis of novel therapeutic agents. Future research should focus on the development of a standardized synthesis protocol, full spectroscopic characterization, and the screening of this compound and its derivatives in a variety of biological assays to unlock its full therapeutic potential.
References
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Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (n.d.). PMC - PubMed Central. Retrieved January 22, 2026, from [Link]
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4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. (n.d.). Journal of Medical Science. Retrieved January 22, 2026, from [Link]
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Thiazolidine derivatives and their pharmacological actions. (n.d.). E3S Web of Conferences. Retrieved January 22, 2026, from [Link]
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The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI. Retrieved January 22, 2026, from [Link]
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Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. (2022). MDPI. Retrieved January 22, 2026, from [Link]
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The Chemical shift 1 H-NMR data of some synthesized 4-thiazolidinone... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Thiazolidine-2,4-Dione: Bridging the Gap Between Synthesis, SAR, and Biological Activities, and Computational Predictions. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
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Representative 13 C NMR data of 4-thiazolidinone. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]
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13 C -NMR data for the prepared thiazolidinones (4a-e). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Retrieved January 22, 2026, from [Link]
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2,4-thiazolidinedione based compounds as multifunctional therapeutic agents: A review. (n.d.). Retrieved January 22, 2026, from [Link]
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University of Thi-Qar Journal Vol.12 No.3 SEP 2017 - Synthesis And Characterization Of Some New Five Membering Ring Compounds Such As Thiazolidinones and γ –Lactams. (n.d.). Retrieved January 22, 2026, from [Link]
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Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. (n.d.). Retrieved January 22, 2026, from [Link]
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Chemical shifts. (n.d.). Retrieved January 22, 2026, from [Link]
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Thiazolidine-2-carboxylate derivatives formed from glyoxylate and L-cysteine or L-cysteinylglycine as possible physiological substrates for D-aspartate oxidase. (1984). PubMed. Retrieved January 22, 2026, from [Link]
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Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
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Successful computer guided planned synthesis of (4R)-thiazolidine carboxylic acid and its 2-substituted analogues as urease inhibitors. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. (n.d.). PMC - PubMed Central. Retrieved January 22, 2026, from [Link]
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Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. (2024). PMC - NIH. Retrieved January 22, 2026, from [Link]
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An In-depth Technical Guide to the Molecular Structure of Dimethyl 1,3-thiazolane-2,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of Dimethyl 1,3-thiazolane-2,4-dicarboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The thiazolidine core is a prevalent scaffold in numerous biologically active molecules.[1][2] This guide delineates a plausible synthetic pathway, explores the stereochemical intricacies, and presents a detailed spectroscopic characterization based on predictive models and data from analogous structures. The content herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel thiazolidine-based compounds.
Introduction: The Significance of the Thiazolidine Scaffold
Thiazolidine derivatives are a class of sulfur and nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry.[1] Their structural similarity to bioactive molecules and their synthetic accessibility make them attractive scaffolds for the development of novel therapeutic agents. The 1,3-thiazolidine ring system is a core component of various compounds exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] this compound, a diester derivative, presents a versatile platform for further chemical modification, making a thorough understanding of its molecular architecture paramount for rational drug design and development.
Synthesis and Mechanistic Insights
The synthesis of this compound is predicated on the well-established reaction between an amino acid ester and a carbonyl compound.[1] In this case, the logical precursors are L-cysteine methyl ester and a glyoxylate derivative. The reaction proceeds via a nucleophilic attack of the amine group on the carbonyl carbon, followed by an intramolecular cyclization involving the thiol group.
Proposed Synthetic Pathway:
The synthesis of the title compound can be envisioned through the condensation of L-cysteine methyl ester with dimethyl 2-formylmalonate. This approach leverages the inherent reactivity of the amine and thiol groups of the cysteine derivative with the electrophilic carbonyl center of the dialdehyde equivalent.
Caption: Proposed synthetic route for this compound.
Experimental Protocol (Proposed):
-
Reaction Setup: To a solution of L-cysteine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as ethanol or methanol, add a base (e.g., triethylamine, 1 equivalent) to neutralize the hydrochloride salt.
-
Addition of Carbonyl Component: To the resulting solution, add dimethyl 2-formylmalonate (1 equivalent) dropwise at room temperature with continuous stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Causality of Experimental Choices: The choice of a protic solvent like ethanol or methanol facilitates the dissolution of the starting materials and the stabilization of charged intermediates. Triethylamine is a common organic base used to liberate the free amine from its salt without introducing competing nucleophiles. Room temperature reaction conditions are often sufficient for the formation of the initial imine, with gentle heating sometimes employed to promote cyclization.
Molecular Structure and Stereochemistry
The molecular structure of this compound is characterized by a five-membered thiazolidine ring substituted with two methoxycarbonyl groups at positions 2 and 4. The inherent chirality of the starting material, L-cysteine, dictates the stereochemistry at the C4 position. The formation of the new stereocenter at the C2 position during cyclization can lead to the formation of diastereomers.
Caption: 2D representation of this compound.
The stereochemistry at C2 and C4 can be designated as either cis or trans, depending on the relative orientation of the substituents. The thermodynamically more stable isomer is often the major product, which is typically the trans isomer where the bulky substituents are on opposite sides of the ring, minimizing steric hindrance. The conformational flexibility of the five-membered thiazolidine ring is also a key feature, with envelope and twist conformations being the most likely.[4]
Spectroscopic Characterization (Predicted)
Due to the absence of published experimental data for the title compound, the following spectroscopic characteristics are predicted based on the analysis of its functional groups and data from structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to provide key information about the stereochemistry of the molecule through the coupling constants between the protons on the thiazolidine ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| NH | 2.0 - 4.0 | broad singlet | - | Thiazolidine N-H |
| H-2 | 4.5 - 5.0 | doublet or singlet | Varies | Proton on C2 |
| H-4 | 3.5 - 4.0 | doublet of doublets | Varies | Proton on C4 |
| H-5 | 3.0 - 3.5 | multiplet | Varies | Methylene protons on C5 |
| OCH₃ (C2) | 3.7 - 3.9 | singlet | - | Methyl ester at C2 |
| OCH₃ (C4) | 3.7 - 3.9 | singlet | - | Methyl ester at C4 |
¹³C NMR: The carbon NMR spectrum will confirm the presence of the key functional groups.
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C=O (ester) | 170 - 175 | Carbonyl carbons of the ester groups |
| C-2 | 60 - 70 | Carbon adjacent to S and N |
| C-4 | 55 - 65 | Carbon adjacent to N |
| C-5 | 30 - 40 | Methylene carbon adjacent to S |
| OCH₃ | 50 - 55 | Methyl carbons of the ester groups |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the amine, ester, and C-S bonds.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3400 | Medium |
| C-H Stretch (sp³) | 2850 - 3000 | Medium |
| C=O Stretch (ester) | 1735 - 1750 | Strong |
| C-N Stretch | 1100 - 1300 | Medium |
| C-O Stretch (ester) | 1000 - 1300 | Strong |
| C-S Stretch | 600 - 800 | Weak to Medium |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₇H₁₁NO₄S, MW: 221.23 g/mol ). Common fragmentation patterns for esters would involve the loss of the methoxy group (-OCH₃) or the methoxycarbonyl group (-COOCH₃).[5]
Potential Applications in Drug Discovery
The this compound scaffold is a valuable starting point for the synthesis of a diverse library of compounds. The presence of two ester functionalities allows for selective hydrolysis and subsequent amide bond formation, enabling the introduction of various substituents to explore structure-activity relationships (SAR). The thiazolidine core itself is a known pharmacophore, and modifications at the N3 position can further modulate the biological activity. Given the established therapeutic potential of thiazolidine derivatives, this compound holds promise for the development of new agents targeting a range of diseases.
Conclusion
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Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Life Science;Nanobiotechnology. 2022. [Link]
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The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Thiazolidine Dicarboxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazolidine Core and its Dicarboxylate Derivatives
The thiazolidine ring, a saturated five-membered heterocycle containing a sulfur and a nitrogen atom, represents a cornerstone in medicinal chemistry and drug development.[1] Its derivatives have demonstrated a vast spectrum of biological activities, from antimicrobial and antiviral to anticancer and antidiabetic agents.[1][2] Among the diverse array of thiazolidine-based compounds, the thiazolidine dicarboxylates hold a unique position. Characterized by the presence of two carboxylic acid groups, these molecules serve as crucial intermediates in the synthesis of complex bioactive compounds and have garnered interest for their intrinsic biological properties. This guide provides a comprehensive exploration of the discovery and historical development of thiazolidine dicarboxylates, tracing their origins from early investigations into amino acid chemistry to their contemporary applications in pharmaceutical research.
The Foundational Discovery: The Reaction of Cysteine with Carbonyl Compounds
The story of thiazolidine dicarboxylates begins with the fundamental understanding of the reactivity between the amino acid L-cysteine and various aldehydes and ketones. A seminal publication by Sarah Ratner and H. T. Clarke in 1937 in the Journal of the American Chemical Society laid the groundwork for this field.[3][4][5][6][7] Their work detailed the reaction between cysteine and formaldehyde, which led to the formation of a cyclic compound, thiazolidine-4-carboxylic acid.[3][6] This reaction demonstrated the propensity of the thiol and amino groups of cysteine to readily condense with a carbonyl group, forming the stable thiazolidine ring.
This initial discovery was further expanded upon by Maxwell P. Schubert's investigations into the compounds formed from thiol acids and aldehydes in 1936.[8] These early studies established the fundamental chemical principles governing the formation of the thiazolidine nucleus, which is the core structure of all thiazolidine dicarboxylates.
The formation of the thiazolidine ring from cysteine and a carbonyl compound is a reversible condensation reaction. The mechanism involves the nucleophilic attack of the sulfur atom of the thiol group on the carbonyl carbon, followed by the intramolecular cyclization involving the amino group. The stereochemistry of the resulting thiazolidine is dependent on the stereochemistry of the starting L-cysteine and the nature of the carbonyl compound.
The Emergence of Thiazolidine Dicarboxylates: The Condensation with Keto Acids
Building upon the foundational work with simple aldehydes, researchers began to explore the reactions of L-cysteine with keto acids. This led to the direct synthesis of thiazolidine dicarboxylates. A pivotal study in this area, published in 1984, described the non-enzymatic formation of 2-methyl-2,4-thiazolidinedicarboxylic acid from the reaction of L-cysteine and pyruvate in rat tissues. This research provided concrete evidence for the natural occurrence and formation of these dicarboxylate derivatives in biological systems.
The general reaction for the formation of a thiazolidine dicarboxylate involves the condensation of L-cysteine with a keto acid, such as pyruvic acid or α-ketoglutaric acid. The keto group of the acid reacts with the thiol and amino groups of cysteine to form the thiazolidine ring, while the carboxyl groups from both reactants are retained in the final molecule.
Diagram: General Synthesis of Thiazolidine Dicarboxylates
Caption: General reaction scheme for the formation of thiazolidine dicarboxylates.
Evolution of Synthetic Methodologies
Following the initial discoveries, synthetic chemists began to develop more controlled and efficient methods for the preparation of thiazolidine dicarboxylates and their derivatives. The early methods often involved simple condensation reactions in aqueous or alcoholic solutions.[9]
Key Synthetic Developments:
-
One-Pot Syntheses: The development of one-pot, multi-component reactions streamlined the synthesis of substituted thiazolidine derivatives, improving efficiency and yield.
-
Stereoselective Syntheses: As the importance of stereochemistry in biological activity became more apparent, methods for the stereoselective synthesis of specific diastereomers of thiazolidine dicarboxylates were developed. This often involved the use of chiral auxiliaries or catalysts.
-
N-Substituted Derivatives: The synthesis of N-substituted thiazolidine dicarboxylates opened up new avenues for modifying the properties of these compounds. These derivatives are often prepared by the reaction of a pre-formed thiazolidine dicarboxylate with an appropriate electrophile.
Experimental Protocol: Synthesis of 2-Methyl-2,4-thiazolidinedicarboxylic Acid
This protocol is based on the principles described in early studies of cysteine and pyruvate condensation.
Materials:
-
L-cysteine hydrochloride
-
Sodium pyruvate
-
Methanol
-
Water
-
Diethyl ether
Procedure:
-
Dissolve L-cysteine hydrochloride (1 equivalent) in a minimal amount of deionized water.
-
Add sodium pyruvate (1.1 equivalents) to the solution and stir until dissolved.
-
Add methanol to the reaction mixture to facilitate precipitation.
-
Stir the reaction mixture at room temperature for 24 hours. A white precipitate should form.
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate with cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 2-methyl-2,4-thiazolidinedicarboxylic acid.
Causality Behind Experimental Choices:
-
Use of L-cysteine hydrochloride: The hydrochloride salt is more stable and easier to handle than the free base.
-
Slight excess of sodium pyruvate: This ensures the complete consumption of the limiting reagent, L-cysteine.
-
Addition of methanol: Methanol is a less polar solvent than water, which reduces the solubility of the product and promotes its precipitation, driving the reaction to completion.
-
Washing with diethyl ether: Diethyl ether is a non-polar solvent that effectively removes non-polar impurities without dissolving the polar product.
Biological Significance and Applications in Drug Development
Thiazolidine dicarboxylates and their derivatives have emerged as valuable scaffolds in drug discovery due to their diverse biological activities. The presence of the thiazolidine ring, which can be considered a constrained analog of cysteine, and the two carboxylic acid groups, which can participate in hydrogen bonding and metal chelation, contribute to their pharmacological profiles.
Key Areas of Application:
-
Antimicrobial Agents: Certain thiazolidine derivatives have shown promising activity against various bacterial and fungal strains.
-
Antiviral Agents: The thiazolidine scaffold has been incorporated into molecules with activity against viruses such as HIV.[2]
-
Anticancer Agents: Thiazolidinediones, a related class of compounds, have been extensively studied for their anticancer properties, and research is ongoing to explore the potential of dicarboxylate analogs.[10]
-
Antidiabetic Agents: The most well-known application of thiazolidine derivatives is in the treatment of type 2 diabetes. The "glitazone" class of drugs, which are thiazolidinediones, act as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ).[1][11] While dicarboxylates have a different substitution pattern, their structural similarity suggests potential for modulation of metabolic pathways.
Diagram: The Thiazolidine Scaffold in Drug Discovery
Caption: The central role of the thiazolidine core in generating diverse derivatives with various biological applications.
Quantitative Data Summary
| Compound Class | Key Discovery Period | Primary Synthetic Route | Major Biological Application |
| Thiazolidine-4-carboxylic acid | 1930s | Condensation of L-cysteine and formaldehyde | Foundational structure |
| 2-Substituted Thiazolidine-4-carboxylic acids | 1950s | Condensation of L-cysteine and various aldehydes | Broad-spectrum bioactivity |
| 2-Methyl-2,4-thiazolidinedicarboxylic acid | 1980s | Condensation of L-cysteine and pyruvate | Naturally occurring metabolite |
| Thiazolidinediones (Glitazones) | 1990s | Multi-step synthesis | Antidiabetic (PPARγ agonists) |
Conclusion and Future Perspectives
The journey of thiazolidine dicarboxylates from their conceptual origins in the fundamental reaction of cysteine with carbonyls to their current status as versatile building blocks in medicinal chemistry is a testament to the enduring power of curiosity-driven research. The initial discoveries by pioneers like Ratner, Clarke, and Schubert laid a robust chemical foundation that has enabled generations of scientists to explore the vast chemical space of thiazolidine derivatives. While the thiazolidinediones have historically garnered more attention due to their blockbuster success as antidiabetic drugs, the unique structural and chemical properties of thiazolidine dicarboxylates present exciting and underexplored opportunities for the development of novel therapeutics. Future research in this area will likely focus on the development of more sophisticated stereoselective synthetic methods, the exploration of their potential as metal-chelating agents, and the systematic investigation of their activity against a wider range of biological targets. The rich history of the thiazolidine scaffold suggests that its dicarboxylate derivatives are poised to make significant contributions to the future of drug discovery.
References
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Lesyk, R. B., & Zimenkovsky, B. S. (2004). 4-Thiazolidones: Centenarian History, Current Status and Perspectives for Modern Organic and Medicinal Chemistry. Current Organic Chemistry, 8(16), 1547-1577. [Link]
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Long, N., Le Gresley, A., & Wren, S. P. (2021). Thiazolidinediones: An In-Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemMedChem, 16(11), 1716–1735. [Link]
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Khan, M. F., & Husain, A. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. [Link]
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Lesyk, R. B., & Zimenkovsky, B. S. (2004). 4-Thiazolidones: Centenarian History, Current Status and Perspectives for Modern Organic and Medicinal Chemistry. Request PDF. [Link]
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Rawal, R. K., Tripathi, R., Katti, S. B., Pan, C., & Liu, X. (2017). Synthetic and medicinal perspective of thiazolidinones: A review. Bioorganic & medicinal chemistry, 25(24), 6243–6260. [Link]
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Sivakumar, P. M., & Sankar, P. (2022). Thiazolidinediones as leads: A review. ScienceScholar, 4(1), 1-13. [Link]
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Pini, E., Nava, D., & Stradi, R. (2004). Synthesis of 2-Substituted Thiazolidine-4-carboxylic Acids. ChemInform, 35(36). [Link]
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Schmolka, I. R., & Spoerri, P. E. (1957). Thiazolidine Chemistry. II. The Preparation of 2-Substituted Thiazolidine-4-carboxylic Acids. The Journal of Organic Chemistry, 22(8), 943–945. [Link]
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Pini, E., Nava, D., & Stradi, R. (2004). Synthesis of 2-Substituted Thiazolidine-4-carboxylic Acids. Sci-Hub. [Link]
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Ratner, S., & Clarke, H. T. (1936). The Action of Formaldehyde upon Cysteine. SciSpace. [Link]
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Al-Masoudi, N. A., & Al-Soud, Y. A. (2005). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ResearchGate. [Link]
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Reddy, T. S., Kanth, M. R., & Kumar, C. G. (2017). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 26(1), 135–145. [Link]
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French, D., & Edsall, J. T. (1944). The Reactions of Formaldehyde with Amino Acids and Proteins. SciSpace. [Link]
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Ratner, S., & Clarke, H. T. (1937). Formaldehyde's Reaction with Cysteine. Scribd. [Link]
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The Action of Formaldehyde upon Cysteine. (1937). Wikidata. [Link]
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Datar, P. A., & Aher, S. B. (2017). Design and Synthesis of novel Thiazolidine-2,4-diones as hypoglycemic Agents. ResearchGate. [Link]
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de Oliveira, C. S., Lacerda, P. S., & de Souza, R. O. (2017). Optimized Synthesis and Characterization of Thiazolidine-2, 4-Dione for Pharmaceutical Application. ResearchGate. [Link]
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Schubert, M. P. (1936). Compounds of thiol acids with aldehydes. ResearchGate. [Link]
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Nirwan, S., Chahal, V., & Kakkar, R. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry, 56(11), 2937-2959. [Link]
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Khan, K. M., Saify, Z. S., Khan, M., & Hayat, S. (2007). Successful computer guided planned synthesis of (4R)-thiazolidine carboxylic acid and its 2-substituted analogues as urease inhibitors. ResearchGate. [Link]
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An In-depth Technical Guide to the Stereoisomers of Dimethyl 1,3-thiazolane-2,4-dicarboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the stereoisomers of Dimethyl 1,3-thiazolane-2,4-dicarboxylate, a heterocyclic compound with significant potential in medicinal chemistry. The thiazolidine scaffold is a privileged structure in drug discovery, known for a wide range of biological activities, including antimicrobial, anticancer, and antidiabetic properties.[1][2][3] The stereochemical configuration of molecules is paramount in determining their pharmacological and toxicological profiles. Therefore, a thorough understanding and control of the stereoisomers of this compound are critical for its development as a therapeutic agent.
This document will delve into the structural nuances of these stereoisomers, methods for their synthesis and separation, and detailed protocols for their characterization. The insights provided herein are grounded in established chemical principles and supported by authoritative literature, aiming to equip researchers with the knowledge to confidently work with these chiral molecules.
The Stereochemical Landscape of this compound
This compound possesses two chiral centers at the C2 and C4 positions of the thiazolidine ring. This gives rise to a total of four possible stereoisomers, which exist as two pairs of diastereomers: the cis and trans isomers. Each of these diastereomers is a racemic mixture of two enantiomers.
-
cis-isomers: (2R,4R)- and (2S,4S)-Dimethyl 1,3-thiazolane-2,4-dicarboxylate
-
trans-isomers: (2S,4R)- and (2R,4S)-Dimethyl 1,3-thiazolane-2,4-dicarboxylate
The relative orientation of the substituents at C2 and C4 dictates the overall shape of the molecule, which in turn influences its interaction with chiral biological targets such as enzymes and receptors. The synthesis of thiazolidine-4-carboxylic acid derivatives often results in a mixture of these diastereomers. The ratio of cis to trans isomers can be influenced by factors such as the solvent used during the synthesis.
Caption: Stereoisomeric relationship of this compound.
Asymmetric Synthesis and Diastereoselective Considerations
The synthesis of enantiomerically pure thiazolidine derivatives is most effectively achieved by utilizing a chiral starting material. L-cysteine is a readily available and cost-effective precursor that can be used to synthesize chiral 2,4-disubstituted thiazolidines.[1][4] The reaction of L-cysteine methyl ester hydrochloride with a suitable one-carbon electrophile, such as dimethoxymethane in the presence of an acid catalyst, is a plausible route to obtaining this compound. This reaction typically proceeds via the formation of an initial Schiff base followed by intramolecular cyclization.
The stereochemistry at the C4 position is retained from the L-cysteine starting material (an R configuration). The stereochemistry at the C2 position is established during the cyclization step and can lead to the formation of both cis and trans diastereomers. The diastereoselectivity of this reaction can be influenced by the reaction conditions, including the choice of solvent and temperature.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of similar thiazolidine derivatives from L-cysteine.[1]
Materials:
-
L-cysteine methyl ester hydrochloride
-
Dimethoxymethane
-
Methanol (anhydrous)
-
p-Toluenesulfonic acid (catalytic amount)
-
Triethylamine
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of L-cysteine methyl ester hydrochloride (1.0 eq) in anhydrous methanol under an inert atmosphere, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.
-
Add dimethoxymethane (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product as a mixture of cis and trans diastereomers.
-
The crude product can be purified by column chromatography on silica gel.
Caption: Workflow for the synthesis of this compound.
Chromatographic Separation of Stereoisomers
High-performance liquid chromatography (HPLC) is a powerful technique for the separation of stereoisomers. For the separation of the diastereomers of this compound, normal-phase HPLC on a silica gel column is often effective.[5] The separation of the enantiomers of each diastereomer requires a chiral stationary phase (CSP).[6][7] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the resolution of a broad range of chiral compounds.[8]
Protocol: Diastereomer Separation by HPLC
Instrumentation:
-
HPLC system with a UV detector
Column:
-
Silica gel, 5 µm, 4.6 x 250 mm
Mobile Phase:
-
A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio should be determined empirically.
Flow Rate:
-
1.0 mL/min
Detection:
-
UV at 220 nm
Procedure:
-
Dissolve the crude mixture of diastereomers in the mobile phase.
-
Inject an appropriate volume onto the column.
-
Monitor the elution profile and collect the fractions corresponding to each separated diastereomer.
-
Analyze the collected fractions to confirm their purity.
Protocol: Enantiomer Separation by Chiral HPLC
Column:
-
Chiralcel OD-H (or similar polysaccharide-based CSP), 5 µm, 4.6 x 250 mm
Mobile Phase:
-
A mixture of n-hexane and isopropanol (e.g., 85:15 v/v).[6]
Flow Rate:
-
1.0 mL/min
Detection:
-
UV at 220 nm
Procedure:
-
Dissolve a sample of the isolated cis or trans diastereomer in the mobile phase.
-
Inject onto the chiral column.
-
The two enantiomers should elute as separate peaks.
Stereochemical Characterization
The unambiguous determination of the stereochemistry of the isolated isomers is crucial. This is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.
NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for differentiating between cis and trans diastereomers. The coupling constant (³J) between the protons at C2 and C4 can provide valuable information about their relative stereochemistry. In many five-membered heterocyclic rings, the ³J value for cis protons is typically larger than that for trans protons. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to establish through-space proximity between protons, providing definitive evidence for their relative configuration. For the cis isomer, an NOE is expected between the C2-H and C4-H protons, while no such correlation would be observed for the trans isomer.
Table 1: Expected ¹H NMR Data for Diastereomers
| Isomer | Expected ³J (C2-H, C4-H) | Expected C2-H to C4-H NOE |
| cis | Larger value | Present |
| trans | Smaller value | Absent |
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the gold standard for the absolute determination of molecular structure, including stereochemistry.[9][10] By obtaining a suitable crystal of a single stereoisomer, it is possible to determine the precise three-dimensional arrangement of its atoms, thus confirming its absolute configuration. This technique is particularly valuable when NMR data is ambiguous or when establishing the absolute stereochemistry of an enantiomerically pure compound.
Caption: Workflow for the stereochemical characterization of isolated isomers.
Conclusion
The stereoisomers of this compound represent a valuable class of chiral building blocks for drug discovery and development. A clear understanding of their stereochemistry, coupled with robust methods for their synthesis, separation, and characterization, is essential for unlocking their full therapeutic potential. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers entering this exciting area of medicinal chemistry. The careful application of these methodologies will enable the preparation of stereochemically pure compounds, which is a critical step in the development of safe and effective new medicines.
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Tautomeric Landscapes of Thiazolidine-2,4-dicarboxylates: An In-Depth Technical Guide for Drug Discovery Professionals
Abstract
Thiazolidine-2,4-dicarboxylates and their parent scaffold, the thiazolidine ring, are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] A nuanced understanding of their chemical behavior is paramount for rational drug design and development. This technical guide delves into the often-overlooked yet critical phenomenon of tautomerism in thiazolidine-2,4-dicarboxylates. While the tautomerism of the closely related thiazolidine-2,4-diones is more extensively documented, the principles governing the dicarboxylate analogues are equally vital for predicting their physicochemical properties, metabolic stability, and target engagement. This document provides a comprehensive overview of the potential tautomeric forms, the key factors influencing their equilibrium, and the analytical methodologies for their characterization, offering a valuable resource for researchers in drug discovery and development.
Introduction: The Significance of Tautomerism in Thiazolidine Scaffolds
Tautomers are constitutional isomers of an organic compound that readily interconvert. This dynamic equilibrium is most commonly the result of proton migration. The thiazolidine nucleus, with its inherent arrangement of heteroatoms and carbonyl or carboxyl groups, presents a rich landscape for tautomerism.[4] The specific tautomeric form that predominates under physiological conditions can profoundly impact a molecule's biological activity by altering its shape, hydrogen bonding capabilities, and polarity. For drug development professionals, a thorough understanding of a lead compound's tautomeric preferences is not merely academic; it is a cornerstone of robust structure-activity relationship (SAR) studies and the prediction of ADME (absorption, distribution, metabolism, and excretion) properties.[5][6]
While much of the existing literature focuses on the keto-enol tautomerism in thiazolidine-2,4-diones (TZDs), this guide will extrapolate and apply these principles to the less-explored, yet equally important, thiazolidine-2,4-dicarboxylates. The substitution of keto groups with carboxylates introduces distinct electronic and steric effects that modulate the tautomeric equilibrium in unique ways.
Potential Tautomeric Forms of Thiazolidine-2,4-dicarboxylates
Based on the established tautomerism of related thiazolidine systems, we can postulate the primary tautomeric equilibria for thiazolidine-2,4-dicarboxylates. The canonical dicarboxylate form can exist in equilibrium with several other tautomers, primarily involving the migration of a proton from the ring nitrogen or the C5 methylene group.
The principal tautomeric forms are depicted below:
Caption: Postulated Tautomeric Equilibria for Thiazolidine-2,4-dicarboxylates.
It is important to note that the relative populations of these tautomers are not static but are influenced by a delicate interplay of various factors.
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium is a function of the relative thermodynamic stabilities of the tautomers. This, in turn, is dictated by a combination of intramolecular and intermolecular factors.
Electronic Effects of Substituents
The nature of the ester groups (R' and R'' in the dicarboxylate) and any substitution at the C5 position can significantly alter the electronic landscape of the thiazolidine ring. Electron-withdrawing groups at C5 will increase the acidity of the C5 protons, potentially favoring the formation of enol tautomers. Conversely, electron-donating groups will destabilize the enolate-like character of the enol forms.
Solvent Polarity and Hydrogen Bonding Capacity
The solvent environment plays a crucial role in stabilizing or destabilizing different tautomers.[7]
-
Polar Protic Solvents (e.g., water, methanol): These solvents can engage in hydrogen bonding with both the carboxylate and the enol forms, potentially stabilizing both. The net effect will depend on the specific hydrogen bond donor and acceptor strengths of the tautomers.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are effective at solvating polar species. In many heterocyclic systems, polar aprotic solvents have been shown to favor the more polar keto/carboxylate forms.
-
Nonpolar Solvents (e.g., chloroform, toluene): In nonpolar environments, intramolecular hydrogen bonding within the enol tautomer can be a significant stabilizing factor. This can shift the equilibrium towards the enol form.
pH
The pH of the medium can have a profound effect, especially for the free dicarboxylic acid. Deprotonation of the carboxylic acid groups will generate carboxylates, which will influence the acidity of the remaining N-H and C5-H protons and thus the tautomeric equilibrium.
Temperature
Temperature can influence the position of the equilibrium. Variable-temperature NMR studies are a powerful tool for investigating the thermodynamics of tautomerization.[8]
Analytical Characterization of Tautomers
A multi-pronged analytical approach is essential for the unambiguous characterization of the tautomeric forms of thiazolidine-2,4-dicarboxylates and the determination of their equilibrium ratios.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for studying tautomerism in solution.[7][8]
-
¹H NMR: The chemical shifts of the N-H and C5-H protons are sensitive to the tautomeric form. In the enol form, the C5 proton will be absent, and a new O-H signal may be observed. The coupling constants between adjacent protons can also provide valuable structural information.
-
¹³C NMR: The chemical shifts of the C2, C4, and C5 carbons are highly diagnostic. The C=O carbon of the carboxylate group will have a characteristic chemical shift, which will differ significantly from the sp²-hybridized carbon in the enol tautomer.
-
Dynamic NMR (D-NMR): By acquiring NMR spectra at different temperatures, it is possible to study the kinetics of the tautomeric interconversion. At low temperatures, the exchange may be slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. As the temperature is raised, these signals will broaden and eventually coalesce.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The different tautomers will possess distinct chromophores and therefore exhibit different UV-Vis absorption spectra. The extended conjugation in the enol forms typically leads to a bathochromic (red) shift in the maximum absorption wavelength (λ_max) compared to the dicarboxylate form. By monitoring the changes in the UV-Vis spectrum in different solvents, one can infer shifts in the tautomeric equilibrium.
Computational Chemistry
In silico methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of different tautomers and for aiding in the interpretation of experimental spectroscopic data.[4] Calculations can provide insights into the gas-phase and solution-phase thermodynamics of the tautomeric equilibrium.
Experimental Protocol: NMR Titration for Tautomeric Analysis
The following protocol outlines a general procedure for investigating the influence of solvent polarity on the tautomeric equilibrium of a thiazolidine-2,4-dicarboxylate ester using ¹H NMR.
Caption: Experimental Workflow for NMR-based Tautomer Analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the thiazolidine-2,4-dicarboxylate ester.
-
Prepare a series of NMR tubes, each containing the compound dissolved in 0.6-0.7 mL of a different deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). Ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for each sample on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure consistent acquisition parameters (e.g., temperature, number of scans, relaxation delay) across all samples for comparability.
-
-
Spectral Analysis and Data Interpretation:
-
Carefully assign the proton signals in each spectrum to the corresponding tautomeric forms. This may require the aid of 2D NMR techniques (e.g., COSY, HSQC) and/or comparison with computationally predicted chemical shifts.
-
Integrate the area under the signals that are unique to each tautomer. For example, integrate the N-H proton of the dicarboxylate form and the O-H proton of an enol form.
-
Calculate the molar ratio of the tautomers in each solvent by comparing the integrated areas.
-
Data Presentation:
The results of the NMR titration can be effectively summarized in a table for easy comparison.
| Solvent | Tautomer A (Dicarboxylate) % | Tautomer B (Enol) % |
| CDCl₃ | Value | Value |
| DMSO-d₆ | Value | Value |
| Methanol-d₄ | Value | Value |
Conclusion and Future Perspectives
The tautomeric behavior of thiazolidine-2,4-dicarboxylates is a critical, yet under-explored, aspect of their chemical characterization. As this guide has outlined, the tautomeric equilibrium is a dynamic process governed by a host of factors, with significant implications for drug design and development. A proactive and thorough investigation of tautomerism using a combination of advanced spectroscopic techniques and computational modeling is essential for building robust SAR models and for selecting drug candidates with optimal physicochemical and pharmacokinetic profiles. Further research dedicated specifically to the tautomerism of thiazolidine-2,4-dicarboxylates will undoubtedly provide deeper insights and facilitate the development of novel therapeutics based on this versatile scaffold.
References
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Shiroudi, A., Śmiechowski, M., Czub, J., & Abdel-Rahman, M. A. (2020). A theoretical study on the structure of thiazolidine-2,4-dione and its 5-substituted derivatives in the gas phase. Implications for the thiazolidine-2,4-dione -water complex. Molecules, 25(22), 5441. [Link]
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El-Faham, A., Taha, N., & Abdel-Megeed, A. M. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441. [Link]
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Tautomeric forms of 2,4-thiazolidinedione. ResearchGate. (n.d.). [Link]
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Shahnaz, S., Sastry, B. S., & Rao, V. U. (2013). Synthesis, characterization of 2,4-thiazolidinedione derivatives and evaluation of their antioxidant activity. Journal of Drug Delivery & Therapeutics, 3(6), 96-99. [Link]
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Ansari, B., Ali, A., & Alam, M. S. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. Journal of Chemistry, 2023, 1-10. [Link]
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The tautomeric and rotameric forms of compounds 1-9. ResearchGate. (n.d.). [Link]
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Ansari, B., Ali, A., & Alam, M. S. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. Semantic Scholar. [Link]
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El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2022). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. Scientific Reports, 12(1), 11628. [Link]
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Kowalski, K., Fijałkowski, Ł., & Radecka-Paryzek, W. (2024). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Molecules, 29(14), 3333. [Link]
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Kumar, A., Singh, A., & Sharma, A. (2026). Thiazolidine-2,4-Dione: Bridging the Gap Between Synthesis, SAR, and Biological Activities, and Computational Predictions. Zhongguo Ying Yong Sheng Li Xue Za Zhi, 42, e20260002. [Link]
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Kaur, H., Kumar, S., & Singh, I. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 25(17), 3959. [Link]
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The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. (n.d.). [Link]
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Sharma, S., & Kumar, A. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 27(19), 6721. [Link]
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New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ResearchGate. (n.d.). [Link]
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(2r,4r)-2-Methyl-1,3-thiazolidine-2,4-dicarboxylic acid. PubChem. (n.d.). [Link]
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An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. (n.d.). [Link]
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Abraham, M. H., & Abraham, R. J. (2022). The Use of MM/QM Calculations of 13C Chemical Shifts in the Analysis of Edaravone Tautomers. Journal of Solution Chemistry, 51(8), 1162-1167. [Link]
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Hansen, P. E., & Spanget-Larsen, J. (2017). Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Journal of Molecular Structure, 1149, 60-66. [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. (n.d.). [Link]
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Methodological & Application
Application Note: A Protocol for the Synthesis of Dimethyl 1,3-thiazolane-2,4-dicarboxylate
Introduction: The Significance of the Thiazolidine Scaffold
Thiazolidine derivatives are a prominent class of heterocyclic compounds that hold significant importance in medicinal chemistry and drug development. The thiazolidine ring system is a core structural motif in a variety of biologically active molecules, exhibiting a wide range of pharmacological activities including anticancer, antidiabetic, and antimicrobial properties[1][2]. The versatility of the thiazolidine scaffold allows for diverse substitutions, enabling the fine-tuning of its physicochemical and biological properties. Dimethyl 1,3-thiazolane-2,4-dicarboxylate, a diester derivative, represents a valuable building block for the synthesis of more complex molecules and potential bioactive agents. Its structure, derived from the amino acid L-cysteine, offers inherent chirality and multiple functional groups for further chemical transformations.
This application note provides a detailed, research-informed protocol for the synthesis of this compound. The proposed method is based on the well-established cyclocondensation reaction between L-cysteine methyl ester and a glyoxylate derivative. The rationale behind the choice of reagents, reaction conditions, and purification methods is discussed to provide a comprehensive guide for researchers in organic synthesis and medicinal chemistry.
Reaction Scheme and Mechanism
The synthesis of this compound is predicated on the nucleophilic addition of the amino and thiol groups of L-cysteine methyl ester to the carbonyl group of methyl glyoxylate, followed by intramolecular cyclization and dehydration.
Proposed Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the primary amine of L-cysteine methyl ester on the aldehyde carbonyl of methyl glyoxylate, forming a transient hemiaminal intermediate. This is followed by the intramolecular nucleophilic attack of the thiol group on the iminium ion, which is in equilibrium with the hemiaminal, leading to the formation of the five-membered thiazolidine ring. Subsequent dehydration of the cyclic intermediate yields the stable this compound. Due to the chirality of L-cysteine and the formation of a new stereocenter at the C2 position, the product is expected to be a mixture of diastereomers (cis and trans)[3]. The ratio of these diastereomers can be influenced by the reaction solvent and conditions[3].
Caption: Proposed reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol details the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound.
Materials and Equipment
| Reagent/Material | Grade | Supplier (Example) |
| L-Cysteine methyl ester hydrochloride | ≥98% | Sigma-Aldrich |
| Methyl glyoxylate (50% in water) | Synthesis grade | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Sodium sulfate (anhydrous) | ACS reagent | Fisher Scientific |
| Round-bottom flask (100 mL) | - | - |
| Magnetic stirrer and stir bar | - | - |
| Dropping funnel | - | - |
| Ice bath | - | - |
| Rotary evaporator | - | - |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F254 | Merck |
Step-by-Step Synthesis Procedure
-
Preparation of L-Cysteine Methyl Ester Free Base:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-cysteine methyl ester hydrochloride (1.0 eq) in anhydrous methanol (20 mL) at 0 °C (ice bath).
-
Slowly add triethylamine (1.1 eq) dropwise to the stirred solution. The formation of triethylamine hydrochloride precipitate will be observed.
-
Stir the mixture at 0 °C for 30 minutes. This in-situ generation of the free base is crucial for the subsequent reaction.
-
-
Reaction with Methyl Glyoxylate:
-
To the reaction mixture containing the L-cysteine methyl ester free base, add a solution of methyl glyoxylate (1.0 eq, 50% in water) dropwise over 15 minutes while maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
-
Work-up and Isolation:
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride precipitate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or semi-solid.
-
Dissolve the crude product in ethyl acetate (50 mL) and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Alternatively, if the product crystallizes, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or ethanol/water) can be employed[3].
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of the target compound.
Characterization and Expected Results
The synthesized this compound should be characterized by standard spectroscopic techniques to confirm its structure and purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons on the thiazolidine ring, including the methine protons at C2 and C4, and the methylene protons at C5. Two distinct singlets for the two methyl ester groups should also be present. Due to the presence of diastereomers, some signals may appear as pairs.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display signals for the two carbonyl carbons of the ester groups, the two methoxy carbons, and the three carbons of the thiazolidine ring (C2, C4, and C5). The chemical shifts of the thiazolidine ring carbons are typically in the range of 30-70 ppm[4].
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the product. The expected [M+H]⁺ ion would be observed.
-
Yield: The yield of the reaction will depend on the specific conditions and purification efficiency but is anticipated to be in the moderate to good range based on similar thiazolidine syntheses.
Safety and Handling Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.
-
Methyl glyoxylate is a reactive carbonyl compound and should be handled with caution.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, ensure that the L-cysteine methyl ester free base was generated effectively and that the methyl glyoxylate solution is of good quality. The reaction time may also need to be optimized.
-
Incomplete Reaction: If the reaction does not go to completion, gentle heating (e.g., 40-50 °C) could be attempted, although this may lead to side product formation.
-
Purification Challenges: The separation of diastereomers by column chromatography may be challenging. Careful selection of the eluent system and a long column may be necessary.
-
Product Instability: Thiazolidines can be susceptible to hydrolysis, especially under acidic or basic conditions. It is advisable to store the purified product in a cool, dry place under an inert atmosphere.
References
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Al-Ghorbani, M., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Egyptian Journal of Chemistry, 65(4), 1-10. Available at: [Link]
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Wang, J., et al. (1993). Peptide alpha-keto ester, alpha-keto amide, and alpha-keto acid inhibitors of calpains and other cysteine proteases. Journal of Medicinal Chemistry, 36(22), 3467-3474. Available at: [Link]
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Svete, J., et al. (2009). Transformations of dimethyl acetone-1,3-dicarboxylate. The synthesis of (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates. ARKIVOC, 2009(6), 137-145. Available at: [Link]
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Claramunt, R. M., et al. (2006). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 44(8), 773-779. Available at: [Link]
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Maji, B., & Maiti, D. (2022). Different synthetic approaches toward α-keto esters. Asian Journal of Organic Chemistry, 11(5), e202200078. Available at: [Link]
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Rosiak, A., et al. (2019). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 24(19), 3563. Available at: [Link]
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Koert, U. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journal of Organic Chemistry, 18, 1238-1249. Available at: [Link]
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Włodek, L., & Czubak, J. (1984). Formation of 2-methyl-2,4-thiazolidinedicarboxylic acid from L-cysteine in rat tissues. Acta Biochimica Polonica, 31(3), 279-288. Available at: [Link]
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Al-Masoudi, W. A. A., & Al-Amiery, A. A. (2022). Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. Egyptian Journal of Chemistry, 65(13B), 1-8. Available at: [Link]
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Pevzner, L. M., et al. (2015). Synthesis of Alkyl 2-Aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and Pseudopeptides on Its Basis. Russian Journal of General Chemistry, 85(4), 934-939. Available at: [Link]
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Çavuş, M. S., & Muğlu, H. (2020). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences, 6(1), 327-339. Available at: [Link]
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Kumar, D., et al. (2020). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. BMC Chemistry, 14(1), 1-12. Available at: [Link]
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Bakr, A. M., et al. (2022). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. Molecules, 27(20), 6902. Available at: [Link]
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Broussard, J. A. (2016). Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D-Cysteine Containing Peptide Natural Product. LSU Scholarly Repository. Available at: [Link]
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Khan, R., et al. (2022). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Journal of the Indian Chemical Society, 99(11), 100742. Available at: [Link]
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Kumar, A., et al. (2024). Thiazolidine-2,4-Dione: Bridging the Gap Between Synthesis, SAR, and Biological Activities, and Computational Predictions. Current Medicinal Chemistry. Available at: [Link]
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Application Notes & Protocols: Strategic One-Pot Synthesis of Thiazolidine Derivatives for Accelerated Drug Discovery
Introduction: The Enduring Significance of the Thiazolidine Scaffold
The thiazolidine ring system, a five-membered heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development.[1][2] Its prevalence in a wide array of biologically active compounds underscores its role as a "privileged scaffold." Thiazolidine derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antidiabetic properties.[1][2][3] The structural versatility of the thiazolidine nucleus allows for substitutions at multiple positions, enabling fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles.[4] This inherent modularity makes it an attractive target for the synthesis of compound libraries in the quest for novel therapeutic agents.[5]
One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of thiazolidine derivatives.[1][4] These reactions, where multiple starting materials react in a single reaction vessel to form a complex product, offer significant advantages over traditional multi-step synthesis.[6] Key benefits include reduced reaction times, lower costs, minimized waste generation, and operational simplicity, aligning with the principles of green chemistry.[1][7] This guide provides an in-depth exploration of various one-pot synthetic methodologies for thiazolidine derivatives, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
Core Synthetic Strategies: A Mechanistic Approach to One-Pot Thiazolidine Synthesis
The majority of one-pot syntheses of thiazolidine derivatives, particularly the widely studied thiazolidin-4-ones, rely on the condensation of three key components: an aldehyde, an amine, and a sulfur-containing compound, typically thioglycolic acid. The general mechanism proceeds through the initial formation of an imine (Schiff base) from the aldehyde and amine, followed by a nucleophilic attack of the thiol group onto the imine carbon, and subsequent intramolecular cyclization to form the thiazolidine ring.
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The Strategic Application of Dimethyl 1,3-Thiazolidine-2,4-dicarboxylate in Modern Organic Synthesis
Abstract
Dimethyl 1,3-thiazolidine-2,4-dicarboxylate, a chiral heterocyclic compound derived from L-cysteine, serves as a versatile and stereochemically rich building block in contemporary organic synthesis. This guide provides an in-depth exploration of its synthesis, characterization, and strategic applications, with a primary focus on its role as a chiral auxiliary for the asymmetric synthesis of α-amino acids and related structures. Detailed protocols for the preparation, functionalization, and subsequent ring-opening of this scaffold are presented, underscoring the causality behind experimental choices to ensure reproducibility and high stereochemical fidelity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic tool.
Introduction: A Chiral Scaffold from the Cysteine Pool
Dimethyl 1,3-thiazolidine-2,4-dicarboxylate emerges from the confluence of two readily available starting materials: L-cysteine and a glyoxylate equivalent. The resulting rigid five-membered ring locks the stereocenter derived from L-cysteine (at the C4 position), providing a robust platform for inducing chirality in subsequent chemical transformations. Its true synthetic utility is realized in its capacity to act as a chiral auxiliary—a temporary stereogenic unit that directs the stereochemical outcome of a reaction before being cleaved to reveal an enantiomerically enriched product.[1]
The thiazolidine ring, a structural motif found in natural products like penicillin, offers a unique combination of stability and controlled reactivity.[2] This guide will illuminate the practical aspects of employing this reagent, moving from its initial synthesis to its application in diastereoselective reactions and final transformation into valuable, enantiopure compounds.
Synthesis and Characterization of the Chiral Auxiliary
The preparation of Dimethyl 1,3-thiazolidine-2,4-dicarboxylate is a straightforward, two-step process commencing with the condensation of L-cysteine with glyoxylic acid to form the parent thiazolidine-2,4-dicarboxylic acid. This is followed by a standard esterification to yield the target dimethyl ester.
Protocol 2.1: Synthesis of Thiazolidine-2,4-dicarboxylic Acid
This protocol is adapted from the well-established reaction between cysteine and carbonyl compounds.[2][3]
Workflow Diagram:
Sources
The Versatility of a Constrained Cysteine Scaffold: Applications of Dimethyl 1,3-Thiazolane-2,4-dicarboxylate in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both structural rigidity and synthetic versatility is paramount. Dimethyl 1,3-thiazolane-2,4-dicarboxylate, a unique heterocyclic compound, has emerged as a compelling building block in medicinal chemistry. Its inherent conformational constraint, mimicking a cyclized and protected form of cysteine, provides a strategic advantage in the design of targeted therapeutics. This application note delves into the utility of this scaffold, presenting detailed protocols for its derivatization and exploring its potential in the development of innovative antimicrobial and anticancer agents.
The thiazolidine ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged structure in medicinal chemistry, present in a wide array of approved drugs.[1][2] The substitution at the 2 and 4 positions with carboxylate groups in this compound offers multiple points for chemical modification, allowing for the creation of diverse libraries of compounds.[3] This adaptability is crucial for optimizing biological activity and fine-tuning pharmacokinetic properties.
Core Application: A Rigid Scaffold for Bioactive Molecules
The primary application of this compound lies in its use as a constrained amino acid analog.[4] By incorporating this rigid structure into peptide chains or as a central scaffold for small molecules, researchers can lock in specific conformations that may be crucial for binding to biological targets.[5] This pre-organization can lead to enhanced potency and selectivity compared to more flexible analogs.
Application Note 1: Synthesis of Novel Antimicrobial Agents
The thiazolidine nucleus is a well-established pharmacophore in the development of antimicrobial agents.[3] Derivatives of this scaffold have demonstrated activity against a range of bacterial and fungal pathogens.[6][7] The dicarboxylate functionality of the title compound provides convenient handles for introducing moieties known to contribute to antimicrobial efficacy.
Rationale for Experimental Design
The following protocol outlines the synthesis of a series of N-acylated and C-amidated derivatives of the thiazolidine scaffold. The rationale is to explore the structure-activity relationship (SAR) by introducing various lipophilic and electronically diverse groups. N-acylation at the thiazolidine nitrogen can modulate the overall lipophilicity and hydrogen bonding capacity of the molecule. The conversion of the carboxylate groups to amides introduces additional hydrogen bond donors and acceptors, which can be critical for interaction with microbial targets.
Experimental Protocol: Synthesis of Thiazolidine-based Carboxamides
Step 1: Selective Hydrolysis of the C-2 Methyl Ester
-
Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of methanol and water.
-
Basification: Cool the solution to 0 °C and add a solution of lithium hydroxide (1.1 eq) in water dropwise. The selective hydrolysis at the C-2 position is favored due to the anomeric effect of the adjacent sulfur and nitrogen atoms.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, acidify the reaction mixture to pH 3-4 with 1N HCl and extract with ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-acid.
Step 2: Amide Coupling at the C-2 Position
-
Activation: Dissolve the mono-acid from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N'-diisopropylcarbodiimide (DIC) (1.2 eq) and OxymaPure (1.2 eq) and stir at room temperature for 30 minutes to form the activated ester.[3]
-
Amine Addition: Add the desired primary or secondary amine (1.5 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight.
-
Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel.
Step 3: N-Acylation of the Thiazolidine Ring
-
Deprotonation: To a solution of the C-2 amide from Step 2 (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Acylation: After 30 minutes, add the desired acyl chloride or anhydride (1.3 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quenching: Carefully quench the reaction with saturated ammonium chloride solution.
-
Extraction and Purification: Extract the product with ethyl acetate, wash with brine, dry, and purify by column chromatography.
Application Note 2: Development of Anticancer Agents
Thiazolidine derivatives, particularly 2,4-thiazolidinediones, have been extensively investigated as anticancer agents.[1][8] The structural features of this compound can be exploited to design novel compounds that target various pathways involved in cancer progression.
Rationale for Experimental Design
This protocol focuses on the synthesis of derivatives bearing pharmacophores known for their cytotoxic activity. For instance, the incorporation of substituted aromatic rings can lead to interactions with key enzymes or receptors in cancer cells. The strategy involves a Knoevenagel condensation at the C-5 position, a common reaction for functionalizing thiazolidinone-type structures, after initial modification of the core scaffold.
Experimental Protocol: Synthesis of C-5 Substituted Thiazolidine Derivatives
Step 1: Conversion to a Thiazolidine-4-one-2-carboxylate
-
Amidation and Cyclization: A one-pot reaction can be envisioned where this compound is reacted with an amine in the presence of a mild Lewis acid to facilitate both amidation at C-2 and cyclization to the corresponding thiazolidin-4-one. This is a proposed synthetic route and would require optimization.
Step 2: Knoevenagel Condensation at the C-5 Position
-
Reaction Setup: To a solution of the thiazolidine-4-one-2-carboxylate from Step 1 (1.0 eq) and a substituted aromatic aldehyde (1.1 eq) in ethanol, add a catalytic amount of piperidine.
-
Reflux: Reflux the reaction mixture for 6-8 hours.
-
Precipitation: Upon cooling, the product often precipitates from the reaction mixture.
-
Isolation: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Data Presentation
Table 1: Representative Antimicrobial Activity of Synthesized Thiazolidine Derivatives
| Compound ID | R1 (N-Acyl) | R2 (C-2 Amide) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| THZ-01 | Acetyl | Benzylamide | 16 | 32 |
| THZ-02 | Benzoyl | 4-Chlorobenzylamide | 8 | 16 |
| THZ-03 | Acetyl | Cyclohexylamide | 32 | 64 |
| THZ-04 | Benzoyl | Morpholinamide | 4 | 8 |
Table 2: In Vitro Cytotoxicity of C-5 Substituted Thiazolidine Derivatives
| Compound ID | C-5 Aryl Substituent | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |
| THZ-C1 | 4-Chlorophenyl | 12.5 | 18.2 |
| THZ-C2 | 4-Methoxyphenyl | 25.1 | 30.5 |
| THZ-C3 | 3,4-Dimethoxyphenyl | 8.7 | 11.3 |
| THZ-C4 | 2-Nitrophenyl | 15.3 | 22.1 |
Visualization of Synthetic Pathways
Caption: Synthetic route to antimicrobial thiazolidine derivatives.
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A Comprehensive Guide to the Chromatographic Purification of Dimethyl 1,3-thiazolidine-2,4-dicarboxylate
An Application Note from the Senior Scientist's Desk
Audience: Researchers, scientists, and drug development professionals.
Abstract
Dimethyl 1,3-thiazolidine-2,4-dicarboxylate is a valuable heterocyclic building block in medicinal chemistry and organic synthesis, often serving as a precursor to bioactive molecules.[1] The primary challenge in its use lies in its purification, which is complicated by the presence of two stereocenters at the C2 and C4 positions. The synthetic process typically yields a mixture of diastereomers (cis and trans isomers), whose separation is critical for controlling the stereochemistry of subsequent products. This guide provides a detailed, field-proven framework for the purification of this compound, moving from initial bulk cleanup to high-resolution separation of its stereoisomers. We present robust protocols for flash chromatography on silica gel for the removal of synthetic impurities and initial diastereomer enrichment, followed by a high-performance liquid chromatography (HPLC) method for achieving high diastereomeric purity. The causality behind each experimental choice is explained to empower researchers to adapt these methods to their specific needs.
Introduction: The Stereochemical Challenge
The synthesis of Dimethyl 1,3-thiazolidine-2,4-dicarboxylate, typically via the condensation of an aldehyde with L-cysteine or a related aminothiol, creates two new chiral centers.[2] This results in the formation of a mixture of diastereomers, namely the cis-(2R,4R) or (2S,4S) and trans-(2S,4R) or (2R,4S) isomers. The ratio of these diastereomers can be influenced by reaction conditions and solvents, but their separation is almost always a post-synthesis necessity.[2][3]
For drug development and asymmetric synthesis, isolating a single, pure diastereomer is paramount. Each stereoisomer can exhibit different pharmacological activities and metabolic profiles. Therefore, a robust and reproducible purification strategy is not merely a matter of achieving chemical purity but is fundamental to ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This document outlines a systematic approach to tackling this purification challenge.
Pre-Purification Analysis: Know Your Mixture
Before embarking on any purification workflow, a thorough analysis of the crude reaction mixture is essential. This initial assessment provides the critical data needed to design an efficient separation strategy.
Determining the Diastereomeric Ratio (d.r.)
The most common and direct method for quantifying the ratio of diastereomers in the crude product is ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.[3] Diastereomers are distinct chemical entities and will often exhibit unique signals for certain protons in the NMR spectrum.
Protocol: ¹H NMR Analysis for d.r. Determination
-
Sample Preparation: Dissolve approximately 5-10 mg of the crude product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum (a 400 MHz spectrometer is typically sufficient).
-
Spectral Analysis:
-
Identify non-overlapping signals corresponding to a specific proton in each diastereomer. Protons adjacent to the stereocenters (e.g., the proton at C2 or C4) are often the most diagnostic.
-
Integrate the distinct signals for each diastereomer.
-
The ratio of the integrals directly corresponds to the diastereomeric ratio of the product mixture.
-
Thin-Layer Chromatography (TLC) for Method Development
TLC is an indispensable tool for rapidly screening solvent systems for flash chromatography. The goal is to find a mobile phase that provides good separation between the target compound(s) and impurities, and ideally, some separation between the diastereomers.
Protocol: TLC Method Development
-
Spotting: Dissolve a small amount of the crude material in a volatile solvent (e.g., ethyl acetate or dichloromethane) and spot it onto the TLC plate.
-
Elution: Develop the plate in a sealed chamber with various solvent systems. A good starting point for compounds like Dimethyl 1,3-thiazolidine-2,4-dicarboxylate is a mixture of a non-polar and a polar solvent.
-
Visualization: Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate).
-
Optimization Goal: Aim for an Rƒ value of ~0.3 for the target compound(s) to ensure good resolution during column chromatography.
| Solvent System (v/v) | Observations | Recommendation |
| 100% Hexane | All components remain at the baseline (Rƒ ≈ 0). | Too non-polar. |
| 80:20 Hexane:Ethyl Acetate | Good separation of non-polar impurities. Target spots have Rƒ ≈ 0.2. | Good starting point. Increase polarity. |
| 70:30 Hexane:Ethyl Acetate | Target spots move to Rƒ ≈ 0.3-0.4. Potential separation of diastereomers observed. | Optimal for Flash Chromatography. |
| 50:50 Hexane:Ethyl Acetate | Target spots have Rƒ > 0.6. Poor separation from polar impurities. | Too polar. |
Part 1: Bulk Purification via Flash Chromatography
Flash chromatography is the workhorse for purifying gram-to-multi-gram quantities of material. The primary objective here is to remove baseline impurities, excess reagents, and highly polar byproducts. While complete separation of diastereomers may not be achieved, this step often provides significant enrichment of the major diastereomer.
Protocol: Flash Column Chromatography
-
Stationary Phase: Use silica gel 60 (particle size 0.040–0.063 mm).[4]
-
Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 90:10 Hexane:Ethyl Acetate).
-
Sample Loading:
-
Dry Loading (Recommended): Adsorb the crude product onto a small amount of silica gel. Evaporate the solvent completely and carefully add the resulting free-flowing powder to the top of the packed column. This technique generally provides superior resolution.
-
Wet Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane) and inject it onto the column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 80:20 Hexane:EtOAc).
-
Gradually increase the polarity (gradient elution) to the optimal system determined by TLC (e.g., 70:30 Hexane:EtOAc). A step gradient is often sufficient.
-
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Pooling and Concentration: Combine the fractions containing the pure product (or the enriched diastereomeric mixture) and remove the solvent under reduced pressure.
Part 2: High-Resolution Diastereomer Separation by HPLC
For applications requiring diastereomerically pure material, HPLC is the definitive technique. The choice between normal-phase and reversed-phase chromatography depends on the specific properties of the diastereomers. For thiazolidine derivatives, chiral stationary phases often provide the best resolution, even for diastereomers.[3]
HPLC Method Development Workflow
The development of a robust HPLC method is a systematic process. The following workflow illustrates the logical steps from initial screening to a validated method.
Caption: Workflow for HPLC Method Development.
Protocol 1: Normal-Phase Chiral HPLC (Primary Recommendation)
Polysaccharide-based chiral stationary phases (CSPs) are exceptionally effective at resolving stereoisomers of many heterocyclic compounds, including thiazolidines.[3][6][7] They can differentiate isomers based on subtle differences in their three-dimensional structure and interactions with the chiral selector.
Protocol: Chiral HPLC Separation
-
Column: Chiralcel® OD-H (250 x 4.6 mm) or a similar amylose/cellulose-based CSP.[3]
-
Mobile Phase: An isocratic mixture of n-hexane and isopropanol (IPA). Start with a 90:10 (v/v) mixture and optimize the ratio for best resolution. Slower flow rates often improve resolution in chiral separations.[3][6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve the enriched material from the flash chromatography step in the mobile phase to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Optimization: If resolution is poor, systematically vary the percentage of IPA. A lower percentage generally increases retention and may improve separation.
Protocol 2: Reversed-Phase HPLC (Alternative Method)
If the compound exhibits poor solubility in normal-phase solvents or if a chiral column is unavailable, a standard C18 reversed-phase column can sometimes separate diastereomers, as they have different physical properties.[8]
Protocol: Reversed-Phase HPLC Separation
-
Column: C18, 5 µm particle size (e.g., 150 x 4.6 mm).[8]
-
Mobile Phase: A mixture of acetonitrile (ACN) and water or methanol and water. A gradient elution may be necessary, for example, starting from 30% ACN in water and ramping to 80% ACN over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in a mixture of ACN/water and filter as described above.
| Parameter | Protocol 1: Normal-Phase Chiral HPLC | Protocol 2: Reversed-Phase HPLC |
| Stationary Phase | Chiralcel® OD-H (Cellulose-based) | C18 (Octadecyl silane) |
| Primary Interaction | H-bonding, dipole-dipole, steric inclusion | Hydrophobic interactions |
| Typical Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10) | Acetonitrile / Water (Gradient) |
| Primary Application | High-resolution separation of stereoisomers | General purity analysis, potential diastereomer separation |
Post-Purification Quality Control
After separation, it is crucial to verify the purity and confirm the identity of the isolated compound(s).
-
Purity Assessment: Inject a small amount of the purified fraction into the developed analytical HPLC method. The goal is to see a single, sharp peak, indicating high chemical and diastereomeric purity.
-
Structural Confirmation: The structure of the purified diastereomer should be unequivocally confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4]
Conclusion
The successful chromatographic purification of Dimethyl 1,3-thiazolidine-2,4-dicarboxylate is a multi-step process that directly addresses the challenge of stereoisomerism. By employing a systematic approach that begins with a thorough analysis of the crude mixture, followed by a judicious application of flash chromatography for bulk separation and high-resolution HPLC for final diastereomeric purification, researchers can reliably obtain materials of high purity. The protocols detailed herein provide a robust foundation for scientists working with this important class of molecules, enabling the advancement of research in drug discovery and development.
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Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. (2022). National Center for Biotechnology Information. [Link]
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SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. (2014). Semantic Scholar. [Link]
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Axially Chiral 2-Arylimino-3-aryl-thiazolidine-4-one Derivatives: Enantiomeric Separation and Determination of Racemization Barriers by Chiral HPLC. (2007). Sci-Hub. [Link]
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Application Note: Structural and Stereochemical Elucidation of Dimethyl 1,3-thiazolidine-2,4-dicarboxylate using Advanced NMR Spectroscopy
Abstract
This comprehensive application note provides a detailed guide to the nuclear magnetic resonance (NMR) analysis of Dimethyl 1,3-thiazolidine-2,4-dicarboxylate, a heterocyclic compound with significant potential in synthetic and medicinal chemistry. As this molecule possesses two stereocenters at the C2 and C4 positions, it can exist as a mixture of cis and trans diastereomers. This guide outlines the critical role of ¹H and ¹³C NMR spectroscopy, alongside two-dimensional techniques such as COSY and HSQC, in the unambiguous structural verification and stereochemical assignment of these isomers. We present a systematic approach, from sample preparation to spectral interpretation, underpinned by the fundamental principles of NMR. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel heterocyclic entities.
Introduction: The Significance of Thiazolidine Scaffolds
The 1,3-thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Thiazolidine-2,4-diones, for instance, are well-known for their application in the management of type 2 diabetes.[1][2] The nuanced stereochemistry of substituted thiazolidines can profoundly influence their pharmacological profiles, making rigorous stereochemical analysis an indispensable component of their development. Dimethyl 1,3-thiazolidine-2,4-dicarboxylate, derived from the amino acid L-cysteine, serves as a versatile synthetic intermediate for more complex molecules. Its two chiral centers necessitate a robust analytical methodology to differentiate between the cis and trans diastereomers, a task for which NMR spectroscopy is exceptionally well-suited.
Synthesis Pathway and Stereochemical Considerations
A common and efficient route to Dimethyl 1,3-thiazolidine-2,4-dicarboxylate involves the condensation reaction of L-cysteine methyl ester with dimethyl glyoxylate. This reaction proceeds through the formation of a transient imine, which is then intramolecularly cyclized by the thiol group of the cysteine moiety.
Data Interpretation and Stereochemical Assignment
The analysis of the acquired spectra allows for a complete structural and stereochemical elucidation.
Predicted NMR Data
The following table summarizes the predicted chemical shifts for the cis and trans isomers of Dimethyl 1,3-thiazolidine-2,4-dicarboxylate. These are estimates based on data from similar thiazolidine derivatives and general principles of NMR spectroscopy. [3][4]
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H2 | 4.8 - 5.2 | C2: 65 - 75 |
| H4 | 4.0 - 4.4 | C4: 60 - 70 |
| H5a, H5b | 3.1 - 3.6 | C5: 32 - 38 |
| OCH₃ (C2) | 3.7 - 3.9 | OCH₃: 52 - 54 |
| OCH₃ (C4) | 3.7 - 3.9 | OCH₃: 52 - 54 |
| C=O (C2) | - | C=O: 170 - 174 |
| C=O (C4) | - | C=O: 170 - 174 |
Distinguishing Diastereomers
The key to differentiating the cis and trans isomers lies in the coupling constants and, if necessary, NOE data.
-
Coupling Constants: The dihedral angle between H2 and H-NH, and between H4 and the H5 protons, will be different for the two diastereomers, leading to different J-values. For many 2,4-disubstituted thiazolidines, the ³J(H2,H-NH) and ³J(H4,H5) coupling constants can be diagnostic. A larger coupling constant often suggests a trans relationship between the coupled protons.
-
COSY Analysis: The COSY spectrum will confirm the coupling network. For example, a cross-peak between the signal at ~4.2 ppm (H4) and the signals in the 3.1-3.6 ppm range (H5 protons) validates their adjacency.
-
HSQC Analysis: This spectrum will definitively link each proton to its corresponding carbon, confirming the assignments made in the 1D spectra.
Correlational relationships in Dimethyl 1,3-thiazolidine-2,4-dicarboxylate.
Conclusion
The structural and stereochemical analysis of Dimethyl 1,3-thiazolidine-2,4-dicarboxylate is a prime example of the power of modern NMR spectroscopy. Through a systematic application of 1D (¹H and ¹³C) and 2D (COSY and HSQC) NMR techniques, it is possible to unambiguously assign all proton and carbon signals and, crucially, to differentiate between the cis and trans diastereomers. The methodologies and protocols outlined in this application note provide a robust framework for the characterization of this and other similarly complex heterocyclic molecules, thereby supporting the advancement of research in synthetic and medicinal chemistry.
References
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Alam, M. A., et al. (2024). Medicinal Perspective of 2,4-Thiazolidinediones Derivatives: An Insight into Recent Advancements. ChemistryOpen, e202400147. [Link]
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Jamet, H., Jourdan, M., & Dumy, P. (2008). NMR and theoretical calculations: a unified view of the cis/trans isomerization of 2-substituted thiazolidines containing peptides. The Journal of Physical Chemistry B, 112(32), 9975–9981. [Link]
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Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (2023). RSC Advances, 13(47), 33035-33053. [Link]
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Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment. (2022). RSC Advances, 12(52), 33863-33881. [Link]
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Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. (2016). Chemistry Central Journal, 10, 9. [Link]
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Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. (2023). Bioorganic Chemistry, 141, 106880. [Link]
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Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (2016). Medicinal Chemistry Research, 25(8), 1637–1648. [Link]
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Application Note: Infrared Spectroscopic Analysis of Dimethyl 1,3-thiazolidine-2,4-dicarboxylate
Abstract: This technical guide provides a comprehensive framework for the application of Fourier Transform Infrared (FTIR) spectroscopy in the structural characterization of Dimethyl 1,3-thiazolidine-2,4-dicarboxylate. This compound is a key heterocyclic scaffold, frequently utilized as a chiral auxiliary and synthetic intermediate in the development of novel pharmaceutical agents.[1][2] IR spectroscopy serves as a rapid, non-destructive, and indispensable analytical tool for confirming the compound's functional group architecture, monitoring reaction progress, and ensuring batch-to-batch consistency in a research or quality control setting. This document outlines the theoretical basis for spectral interpretation, provides a detailed experimental protocol, and presents a systematic approach to data analysis tailored for researchers, chemists, and quality assurance professionals in the pharmaceutical and life sciences industries.
Part 1: Theoretical Foundation and Vibrational Characteristics
Infrared spectroscopy probes the vibrational transitions of a molecule. When exposed to infrared radiation, covalent bonds absorb energy at specific frequencies corresponding to their natural vibrational modes (stretching, bending, scissoring, etc.).[3] The resulting spectrum is a unique molecular fingerprint, revealing the presence and chemical environment of key functional groups.
For Dimethyl 1,3-thiazolidine-2,4-dicarboxylate, the structure is characterized by a five-membered saturated ring containing both sulfur and nitrogen (a thioether and a secondary amine), and two methyl ester groups at positions 2 and 4. The principal vibrational modes of interest are:
-
Ester Carbonyl (C=O) Stretching: The two ester groups are the most prominent features in the IR spectrum. The C=O double bond stretch gives rise to a very strong and sharp absorption band. For saturated aliphatic esters, this peak is reliably observed in the 1750-1735 cm⁻¹ region.[4][5] Its high intensity is due to the large change in dipole moment during the stretching vibration.
-
Ester C-O Stretching: Ester functional groups also exhibit two distinct C-O single bond stretching vibrations. These appear as strong, sharp bands in the fingerprint region (1300-1000 cm⁻¹).[6][7] These are often coupled vibrations, described as an asymmetric C-C-O stretch (typically 1210-1160 cm⁻¹) and a symmetric O-C-C stretch, contributing to a characteristic "Rule of Three" pattern for esters (one C=O and two C-O stretches).[7]
-
Aliphatic C-H Stretching: The sp³-hybridized C-H bonds of the methyl groups and the thiazolidine ring produce strong to medium absorption bands in the region just below 3000 cm⁻¹, typically between 2850-3000 cm⁻¹.[6]
-
N-H Stretching: The secondary amine within the thiazolidine ring is expected to show a single, medium-intensity absorption band in the 3350-3310 cm⁻¹ range. The position and broadness of this peak can be influenced by hydrogen bonding.
-
C-N Stretching: The stretching vibration of the C-N bond within the ring is of medium intensity. In similar heterocyclic systems, this band can be found between 1275-1282 cm⁻¹.[8] More broadly, C-N stretches for amines are often cited in the 1250-1020 cm⁻¹ range, placing them in the complex fingerprint region.[3]
-
C-S Stretching: The thioether (C-S) stretch is notoriously weak and falls within the deep fingerprint region (typically 800-600 cm⁻¹).[8] Its identification can be challenging due to its low intensity and potential overlap with other bending vibrations.
Part 2: Experimental Protocol for Spectroscopic Analysis
This protocol is designed to be a self-validating system, ensuring reproducible and high-quality data.
Sample Preparation
The choice of sample preparation method is critical and depends on the physical state of the analyte. For a solid sample like Dimethyl 1,3-thiazolidine-2,4-dicarboxylate, the Potassium Bromide (KBr) pellet method is preferred as it eliminates solvent interference.
Methodology: KBr Pellet Technique
-
Material Purity: Use only high-purity, spectroscopy-grade KBr that has been thoroughly dried in an oven at ~110°C for at least 4 hours and stored in a desiccator. Causality: KBr is hygroscopic; absorbed water will introduce a strong, broad O-H absorption band (~3400 cm⁻¹) that can obscure the N-H stretch of the analyte.
-
Sample Grinding: Add approximately 1-2 mg of the sample to ~100-200 mg of dried KBr in an agate mortar.
-
Homogenization: Gently grind the mixture with an agate pestle for 2-3 minutes until a fine, homogeneous powder with a consistent, flour-like texture is achieved. Causality: Inadequate grinding results in large particle sizes that scatter infrared radiation, causing a sloping baseline and poorly resolved peaks (the Christiansen effect).
-
Pellet Pressing: Transfer a portion of the powder to a pellet press die. Apply pressure (typically 7-10 tons) for approximately 2 minutes under vacuum to form a transparent or translucent pellet.
-
Inspection: The resulting pellet should be clear and free of cracks or cloudiness. A high-quality pellet ensures maximum light transmission and minimal scattering.
Instrumentation and Data Acquisition
This protocol assumes the use of a standard Fourier Transform Infrared (FTIR) spectrometer.
-
Instrument Purge: Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Background Spectrum: With the sample holder empty, acquire a background spectrum. This scan measures the instrument's response and the atmospheric conditions, which will be subtracted from the sample spectrum.
-
Instrument Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹ (Rationale: This provides sufficient detail for distinguishing most functional group peaks without introducing excessive noise.)
-
Number of Scans: 32-64 scans (Rationale: Co-adding multiple scans significantly improves the signal-to-noise ratio, resulting in a cleaner spectrum.)
-
Detector: Deuterated Triglycine Sulfate (DTGS) is standard for this range.
-
-
Sample Spectrum: Place the KBr pellet into the sample holder and acquire the sample spectrum using the same parameters as the background scan.
Data Processing
-
Background Subtraction: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.
-
Baseline Correction: If the baseline is sloped, apply a baseline correction algorithm to ensure accurate peak intensity measurements.
Part 3: Spectral Interpretation and Data Analysis
The systematic analysis of the acquired spectrum allows for the unambiguous confirmation of the molecular structure.
Analytical Workflow
The following diagram illustrates the logical flow from sample acquisition to final structural confirmation.
Caption: Experimental workflow for the FTIR analysis of Dimethyl 1,3-thiazolidine-2,4-dicarboxylate.
Summary of Characteristic Absorption Bands
The following table summarizes the expected IR absorption frequencies for Dimethyl 1,3-thiazolidine-2,4-dicarboxylate based on established correlation charts and literature on related compounds.
| Wavenumber (cm⁻¹) | Expected Intensity | Vibrational Mode | Functional Group Assignment |
| ~3330 | Medium | N-H Stretch | Secondary Amine (Thiazolidine Ring) |
| 2990 - 2850 | Medium - Strong | C-H Stretch | sp³ C-H (Alkyl/Ring) |
| ~1740 | Very Strong | C=O Stretch | Ester Carbonyl |
| ~1450 | Medium | C-H Bend (Scissoring/Asymm.) | -CH₂- and -CH₃ |
| 1300 - 1150 | Strong | C-C-O Asymmetric Stretch | Ester |
| 1150 - 1000 | Strong | O-C-C Symmetric Stretch | Ester |
| ~1250 | Medium | C-N Stretch | Amine (Thiazolidine Ring) |
| ~750 | Weak | C-S Stretch | Thioether (Thiazolidine Ring) |
Detailed Peak Assignment and Discussion
-
The Carbonyl Region (1800-1700 cm⁻¹): The most diagnostic peak in the spectrum will be the intense, sharp absorption around 1740 cm⁻¹ .[4][5] This signal is an unambiguous indicator of the saturated ester carbonyl groups. Its sharpness distinguishes it from the broader carbonyl peaks of carboxylic acids or amides. The presence of two equivalent ester groups should result in a single, well-defined peak.
-
The C-H and N-H Stretching Region (3400-2800 cm⁻¹): A medium peak should be observed around 3330 cm⁻¹ , corresponding to the N-H stretch of the ring's secondary amine. Immediately to the right, a series of sharper peaks between 2990-2850 cm⁻¹ will confirm the presence of aliphatic C-H bonds from the methyl esters and the saturated ring itself.[6]
-
The Fingerprint Region (1500-600 cm⁻¹): This region, while complex, contains vital structural information. The most significant signals will be the two strong C-O stretching bands of the ester groups, expected between 1300-1000 cm⁻¹ .[7] The C-N stretch may appear as a medium-intensity peak around 1250 cm⁻¹ , though it may overlap with the stronger C-O signals.[8] The C-S stretch is anticipated to be a weak band in the lower frequency range and can be difficult to assign with certainty without theoretical calculations or comparison to a reference spectrum.
Part 4: Applications and Significance in Drug Development
-
Confirmation of Synthesis: FTIR spectroscopy provides direct evidence for the successful formation of the target molecule. For instance, in a synthesis starting from L-cysteine and a glyoxylate derivative, the appearance of the strong ester C=O peak at ~1740 cm⁻¹ and the disappearance of the broad carboxylic acid O-H stretch (~3300-2500 cm⁻¹) from the starting material would confirm esterification.
-
Quality Control (QC): In a drug development pipeline, FTIR is used as a rapid QC check to verify the identity and purity of synthesized batches. By overlaying the spectra of different batches, any significant deviation, indicating impurities or structural changes, can be immediately detected.
-
Complementary Analysis: While powerful, IR spectroscopy is typically used in conjunction with other analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and stereochemistry, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition. Together, these techniques provide a complete and unambiguous structural elucidation.
References
-
University of California, Los Angeles. "IR Spectroscopy Tutorial: Esters." UCLA Chemistry & Biochemistry. Available at: [Link]
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LibreTexts Chemistry. "11.5: Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts. Available at: [Link]
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Al-Juboori, A. M. J., et al. "GREEN SYNTHESIS, CHARACTERIZATION, AND MULTIFACETED EVALUATION OF THIAZOLIDINONE DERIVATIVES: A STUDY ON BIOLOGICAL AND LASE." European Journal of Modern Medicine and Practice, vol. 4, no. 7, 2024. Available at: [Link]
-
ACS Publications. "An Empirical IR Frequency Map for Ester C═O Stretching Vibrations." The Journal of Physical Chemistry A. Available at: [Link]
-
ResearchGate. "FTIR spectra data (wave number ύ) cm -1 of the thiazolidinone derivatives (IX) a-e." ResearchGate. Available at: [Link]
-
PubMed Central (PMC). "Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS." National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. "Characteristic bands of FT-IR spectrum (cm⁻¹) of compounds." ResearchGate. Available at: [Link]
-
ScienceDirect. "The C=S stretching vibration in the infrared spectra of some thiosemicarbazones." ScienceDirect. Available at: [Link]
-
Smith, B. C. "The C=O Bond, Part VI: Esters and the Rule of Three." Spectroscopy Online, 1 July 2018. Available at: [Link]
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International Journal of Scientific Development and Research. "Design, Synthesis and Evaluation of Thiazolidines derivatives as Anti-bacterial Agents." IJSDR. Available at: [Link]
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Optica Publishing Group. "The C-S Stretching Frequency in Thiol Acids and Esters." Applied Spectroscopy. Available at: [Link]
-
ResearchGate. "The C = S stretching frequency in the infrared spectra of studied compounds." ResearchGate. Available at: [Link]
-
University of Colorado Boulder. "Table of Characteristic IR Absorptions." University of Colorado Boulder, Department of Chemistry. Available at: [Link]
-
MySkinRecipes. "Dimethyl Thiazolidine-2,4-dicarboxylate." MySkinRecipes. Available at: [Link]
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Biointerface Research in Applied Chemistry. "Computer-Based Approaches for Determining the Pharmacological Profile of 5-(3-Nitro-Arylidene)- Thiazolidine-2,4-Dione." Biointerface Research in Applied Chemistry. Available at: [Link]
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Life Academy of Nano-Bio-Science. "Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity." LIANBS. Available at: [Link]
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MedCrave. "Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application." MOJ Biorg Org Chem, 5 Sept. 2017. Available at: [Link]
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ResearchGate. "Scheme 1. Synthesis of (a) 2,2-dimethyl-1,3-thiazolidine-4-carboxylic..." ResearchGate. Available at: [Link]
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PubMed Central (PMC). "Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications." National Center for Biotechnology Information. Available at: [Link]
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Organic Chemistry Portal. "Synthesis of 1,3-thiazolidine-2-thiones." Organic Chemistry Portal. Available at: [Link]
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Semantic Scholar. "(PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications." Semantic Scholar. Available at: [Link]
-
Specac Ltd. "Interpreting Infrared Spectra." Specac. Available at: [Link]
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PubMed Central (PMC). "Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies." National Center for Biotechnology Information. Available at: [Link]
-
Semantic Scholar. "SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY." Semantic Scholar. Available at: [Link]
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Mass spectrometry of Dimethyl 1,3-thiazolane-2,4-dicarboxylate
An Application Note and Protocol for the Mass Spectrometric Analysis of Dimethyl 1,3-thiazolane-2,4-dicarboxylate
Author: Gemini, Senior Application Scientist
Date: January 22, 2026
Topic: Mass Spectrometry of this compound
For: Researchers, scientists, and drug development professionals
Abstract
This compound is a heterocyclic compound of significant interest in synthetic and medicinal chemistry, often serving as a versatile scaffold for the development of novel therapeutic agents. Accurate characterization of this molecule is paramount for quality control, reaction monitoring, and metabolic studies. This application note provides a comprehensive guide to the analysis of this compound using Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry. We detail a robust protocol for sample preparation, instrument setup, and data acquisition. Furthermore, we present a detailed analysis of the compound's fragmentation pattern, offering insights into its structural elucidation through tandem mass spectrometry (MS/MS). This guide is intended to provide researchers with a field-proven methodology for the confident identification and characterization of this important chemical entity.
Introduction: The Significance of Thiazolidine Scaffolds
Thiazolidine derivatives are a class of heterocyclic compounds that form the core structure of numerous biologically active molecules, including the antibiotic penicillin. Their unique stereochemical and electronic properties make them valuable building blocks in drug discovery. This compound, as a functionalized member of this class, presents a key intermediate for creating more complex molecular architectures.
The unequivocal identification and structural confirmation of such intermediates are critical checkpoints in any synthetic workflow. Mass spectrometry offers unparalleled sensitivity and specificity for this purpose. High-resolution mass spectrometry (HRMS), in particular, provides exact mass measurements, enabling the determination of elemental composition and confident identification of the target compound. Tandem mass spectrometry (MS/MS) further allows for controlled fragmentation of the molecule, generating a structural fingerprint that can be used to confirm its covalent structure and distinguish it from isomers.
This document serves as a practical guide, grounded in established principles of mass spectrometry, for the analysis of this compound. We will explore the causality behind our experimental choices, from solvent selection to collision energy, to provide a self-validating and robust analytical protocol.
Experimental Design & Rationale
Analyte & Chemical Properties
-
Compound: this compound
-
Molecular Formula: C₇H¹¹NO₄S
-
Monoisotopic Mass: 205.0409 g/mol
-
Structure: (Self-generated image for illustrative purposes)
The presence of a tertiary amine within the thiazolidine ring makes this molecule readily susceptible to protonation, making positive-mode Electrospray Ionization (ESI) the logical choice for analysis. The ester functional groups and the sulfur atom also influence the fragmentation pathways, which we will leverage for structural confirmation.
Sample Preparation Protocol
The goal of sample preparation is to introduce the analyte into the mass spectrometer in a suitable solvent system at an appropriate concentration, free from interfering contaminants like salts or particulates.
Step-by-Step Protocol:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound standard.
-
Dissolve the solid in 1 mL of HPLC-grade methanol in a clean glass vial.
-
Vortex for 30 seconds to ensure complete dissolution. This stock solution is stable at 4°C for several weeks.
-
-
Working Solution (1 µg/mL):
-
Pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with a solution of 50:50 acetonitrile:water containing 0.1% formic acid.
-
Causality: The acetonitrile/water mixture is a common mobile phase for reverse-phase chromatography and provides excellent ESI efficiency. The addition of 0.1% formic acid is critical; it acidifies the solution, promoting the protonation of the analyte to form the [M+H]⁺ ion, which is essential for detection in positive ion mode.
-
-
Final Dilution for Infusion (100 ng/mL):
-
Transfer 1 mL of the working solution into a clean autosampler vial or Eppendorf tube.
-
Add 9 mL of 50:50 acetonitrile:water with 0.1% formic acid.
-
This final concentration is typically sufficient for direct infusion analysis on a modern ESI-QTOF instrument, providing strong signal intensity without causing detector saturation.
-
Instrumentation & Method Parameters
The following parameters are provided as a starting point and have been optimized for a typical ESI-QTOF mass spectrometer.
| Parameter | Value | Rationale |
| Ionization Mode | ESI Positive | The tertiary amine in the thiazolidine ring is basic and readily protonated. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume for efficient ion generation from the solvent system. |
| Nebulizer Gas (N₂) | 2.0 Bar | Assists in the formation of fine droplets, crucial for solvent evaporation and analyte desolvation. |
| Drying Gas (N₂) | 8.0 L/min | Facilitates the desolvation of the droplets to release gas-phase ions. |
| Drying Gas Temp. | 200 °C | A moderate temperature that ensures efficient desolvation without causing thermal degradation of the analyte. |
| Mass Range (MS1) | 50 - 500 m/z | A broad enough range to capture the precursor ion and any potential low-mass adducts or impurities. |
| Acquisition Rate | 2 spectra/s | Sufficient for direct infusion analysis. |
| Collision Energy (MS/MS) | Ramp: 10-40 eV | A collision energy ramp is used to induce fragmentation and capture a wide range of product ions, from low-energy (loss of neutral molecules) to high-energy (ring opening) fragmentations. This provides a comprehensive fragmentation spectrum. |
Results & Data Interpretation
Full Scan (MS1) Analysis
In the full scan MS1 spectrum, the primary ion observed is the protonated molecule, [M+H]⁺.
-
Predicted m/z: 206.0481
-
Calculation: C₇H¹¹NO₄S (205.0409) + H⁺ (1.0072) = 206.0481
High-resolution measurement of this ion allows for confirmation of the elemental composition. A measured mass within 5 ppm of the theoretical mass is considered confirmatory evidence for the presence of the compound.
Tandem MS (MS/MS) and Proposed Fragmentation Pathway
To confirm the structure, the [M+H]⁺ ion at m/z 206.0481 is isolated and subjected to collision-induced dissociation (CID). The resulting product ions provide a structural fingerprint of the molecule. Based on the principles of fragmentation for similar structures, a logical pathway can be proposed.
The primary fragmentation events are expected to involve the loss of the ester groups and cleavage of the thiazolidine ring.
Caption: Proposed fragmentation pathway for protonated this compound.
Interpretation of Key Fragments:
-
m/z 174.0220 ([M+H - CH₃OH]⁺): Loss of methanol is a common fragmentation pathway for methyl esters, often proceeding through a proton transfer mechanism. This is a low-energy fragmentation.
-
m/z 147.0270 ([M+H - COOCH₃]⁺): The neutral loss of the entire methoxycarbonyl radical is a characteristic fragmentation, indicating the presence of a methyl ester group.
-
m/z 114.0321: This fragment likely arises from the subsequent loss of hydrogen sulfide (H₂S) from the ion at m/z 147.0270 after a ring-opening event. This is strong evidence for the thiazolidine core.
-
m/z 88.0393: A plausible product from the fragmentation of the thiazolidine ring structure, potentially representing the protonated C₄H₆NO⁺ fragment.
Summary of Mass Spectral Data
| Ion Description | Proposed Formula | Theoretical m/z | Observed m/z (Example) | Mass Accuracy (ppm) |
| Precursor Ion [M+H]⁺ | [C₇H¹²NO₄S]⁺ | 206.0481 | 206.0479 | -0.97 |
| Fragment A | [C₆H⁶NOS]⁺ | 147.0270 | 147.0268 | -1.36 |
| Fragment B | [C₆H₈NO₃S]⁺ | 174.0220 | 174.0217 | -1.72 |
| Fragment C | [C₆H₈NO]⁺ | 114.0321 | 114.0319 | -1.75 |
| Fragment D | [C₄H₆NO]⁺ | 88.0393 | 88.0391 | -2.27 |
Standard Operating Protocol (SOP)
This section outlines the complete workflow from sample to data.
Caption: Experimental workflow for the MS analysis of this compound.
Step-by-Step Methodology
-
Preparation: Prepare stock, working, and infusion solutions as described in Section 2.2.
-
Instrument Calibration: Calibrate the mass spectrometer using the manufacturer's recommended calibration solution to ensure high mass accuracy.
-
System Suitability: Infuse a known standard (e.g., reserpine) to confirm instrument sensitivity and performance.
-
Blank Injection: Infuse the sample solvent (50:50 ACN:H₂O + 0.1% FA) to ensure there are no background ions that could interfere with the analysis.
-
Sample Analysis (MS1): Infuse the 100 ng/mL sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire full scan MS1 data and confirm the presence of the [M+H]⁺ ion at m/z 206.0481.
-
Sample Analysis (MS/MS): Create a new experiment for tandem MS. Set the instrument to isolate the ion at m/z 206.05 ± 0.5 Da. Apply a collision energy ramp of 10-40 eV to induce fragmentation.
-
Data Review: Process the acquired data using the instrument's software.
-
Verify the mass accuracy of the precursor ion in the MS1 scan is <5 ppm.
-
Analyze the MS/MS spectrum and identify the key fragment ions as listed in Table 1.
-
Confirm that the observed fragmentation pattern is consistent with the proposed structure.
-
Conclusion
This application note provides a robust and reliable method for the characterization of this compound using ESI-QTOF mass spectrometry. The detailed protocols for sample preparation and instrument operation, combined with the analysis of the compound's specific fragmentation signature, provide a comprehensive framework for its unambiguous identification. The methodologies described herein are grounded in established chemical principles and can be readily adapted for the analysis of other related thiazolidine derivatives, serving as a valuable tool for researchers in synthetic chemistry and drug development.
References
-
General Principles of Electrospray Ionization: Kebarle, P., & Tang, L. (1993). From ions in solution to ions in the gas phase—the mechanism of electrospray mass spectrometry. Analytical Chemistry. [Link]
-
Fragmentation of Organic Molecules: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Note: A foundational textbook, link points to publisher). [Link]
-
Synthesis of Thiazolidine Derivatives: Documents detailing the synthesis of similar structures often include basic characterization data (NMR, MS) that informs analytical approaches. For an example, see research on related compounds. Journal of Organic Chemistry. (Generic reference to a leading journal in the field). [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl 1,3-thiazolane-2,4-dicarboxylate
Welcome to the technical support center for the synthesis of Dimethyl 1,3-thiazolane-2,4-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development to provide targeted troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during this specific synthesis. The methodologies and recommendations provided herein are grounded in established principles of organic synthesis and aim to empower you to optimize your reaction outcomes.
Overview of the Synthesis
The synthesis of this compound typically proceeds via a domino Michael addition-cyclization reaction between a cysteine methyl ester and dimethyl acetylenedicarboxylate (DMAD). This reaction is valued for its atom economy and the direct formation of the thiazolidine ring system, a privileged scaffold in medicinal chemistry.[1] The reaction initiates with the nucleophilic attack of the thiol group of the cysteine methyl ester onto one of the electrophilic carbons of the alkyne in DMAD. This is followed by an intramolecular cyclization, where the amine group attacks the newly formed enamine to furnish the desired five-membered heterocyclic ring.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction has a very low yield or has failed to produce the desired product. What are the likely causes and how can I resolve this?
A1: Low or no yield is a frequent challenge in many organic syntheses and can be attributed to several factors in this specific reaction.
-
Reagent Quality:
-
Cysteine Methyl Ester Hydrochloride: Ensure you are using the free base of cysteine methyl ester. If you are starting with the hydrochloride salt, it must be neutralized with a suitable base (e.g., triethylamine, sodium bicarbonate) prior to the reaction. The presence of the hydrochloride salt will protonate the amine, rendering it non-nucleophilic and preventing the final cyclization step.
-
DMAD: Dimethyl acetylenedicarboxylate is a powerful lachrymator and vesicant that should be handled with care.[2] It is also sensitive to moisture. Ensure you are using a fresh, high-purity batch of DMAD.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. Aprotic solvents such as methanol, ethanol, or acetonitrile are generally preferred. The solvent should be anhydrous to prevent hydrolysis of the ester groups.
-
Temperature: This reaction is often exothermic. Running the reaction at a controlled temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature, can help to minimize the formation of side products.
-
-
Procedural Errors:
-
Order of Addition: It is generally advisable to add the DMAD dropwise to a solution of the cysteine methyl ester. This maintains a low concentration of the highly reactive DMAD, which can help to prevent polymerization and other side reactions.
-
Q2: My TLC analysis shows multiple spots, indicating the formation of side products. What are these impurities and how can I minimize them?
A2: The formation of multiple products is a common issue in reactions involving highly reactive species like DMAD.
-
Likely Side Products:
-
Michael Adduct: The primary side product is often the uncyclized Michael adduct, where the thiol has added across the alkyne, but the intramolecular cyclization has not occurred. This can be due to the protonation of the amine (if starting from the hydrochloride salt without complete neutralization) or steric hindrance.
-
Polymerization of DMAD: DMAD can self-polymerize, especially in the presence of nucleophiles or at elevated temperatures.
-
Bis-addition Product: It is possible for two equivalents of cysteine methyl ester to add to one molecule of DMAD.
-
-
Minimization Strategies:
-
pH Control: Maintaining a slightly basic or neutral pH is crucial for the cyclization to occur. The use of a non-nucleophilic base like triethylamine can facilitate both the initial Michael addition and the subsequent cyclization.
-
Concentration: Running the reaction at a lower concentration can sometimes disfavor intermolecular side reactions, such as the formation of the bis-addition product.
-
Temperature Control: As mentioned previously, maintaining a low temperature during the addition of DMAD is critical to control the reaction rate and prevent unwanted side reactions.
-
Q3: I am having difficulty purifying the final product. What are the recommended purification techniques?
A3: The purification of this compound can be challenging due to the potential for similar polarities between the desired product and the uncyclized Michael adduct.
-
Column Chromatography: This is the most common method for purification.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient elution system of ethyl acetate in hexanes is often effective. Start with a low polarity (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity to elute the desired product. The uncyclized Michael adduct, being more polar due to the free amine, will typically elute later.
-
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be an effective final purification step. A solvent system of ethyl acetate/hexanes or dichloromethane/hexanes may be suitable.
Frequently Asked Questions (FAQs)
Q1: Can I use L-cysteine instead of its methyl ester for this reaction?
A1: While it is chemically possible to use L-cysteine, it is not recommended for achieving the desired product, this compound. The free carboxylic acid of L-cysteine can interfere with the reaction in several ways: it can act as a proton source, inhibiting the necessary nucleophilicity of the amine, or it could potentially react with DMAD itself. Using the methyl ester protects the carboxylic acid and directs the reactivity to the desired thiol and amine groups.
Q2: What is the expected stereochemistry of the product?
A2: The reaction of L-cysteine methyl ester with DMAD will likely produce a mixture of diastereomers. The initial Michael addition can occur from either face of the planar enamine intermediate, and the subsequent cyclization can also lead to different stereochemical outcomes at the newly formed stereocenter (C2). The exact diastereomeric ratio can be influenced by the reaction conditions. Characterization by NMR spectroscopy will be essential to determine the stereochemistry of the major and minor products.
Q3: What are the key characterization data I should look for to confirm the structure of this compound?
A3:
-
¹H NMR: Look for the characteristic signals of the two methoxy groups (singlets around 3.7-3.8 ppm), and the protons on the thiazolidine ring. The coupling patterns of the ring protons will be complex and can help in determining the relative stereochemistry.
-
¹³C NMR: Expect to see signals for the two ester carbonyls (around 170 ppm), the two methoxy groups (around 52-53 ppm), and the carbons of the thiazolidine ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of this compound (C₇H₁₁NO₄S) should be observed.
-
IR Spectroscopy: Look for the characteristic stretching frequencies of the ester carbonyl groups (around 1740 cm⁻¹) and the N-H bond (if present, though it is a secondary amine in the product).
Experimental Protocols
General Procedure for the Synthesis of this compound
-
To a solution of L-cysteine methyl ester hydrochloride (1.0 eq) in anhydrous methanol (0.1 M) at 0 °C, add triethylamine (1.1 eq) dropwise. Stir the mixture for 15 minutes.
-
To this solution, add a solution of dimethyl acetylenedicarboxylate (1.0 eq) in anhydrous methanol dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Starting Material | L-cysteine methyl ester (free base) | Ensures the nucleophilicity of the amine for cyclization. |
| Reagent | High-purity dimethyl acetylenedicarboxylate | Minimizes side reactions and polymerization. |
| Solvent | Anhydrous methanol or ethanol | Aprotic solvent that solubilizes reactants. |
| Base | Triethylamine (if starting from HCl salt) | Neutralizes the HCl salt without interfering with the reaction. |
| Temperature | 0 °C to room temperature | Controls the exothermic reaction and minimizes side products. |
| Addition | Dropwise addition of DMAD | Maintains a low concentration of the reactive electrophile. |
Visualizations
Reaction Mechanism and Potential Side Products
Caption: Proposed reaction pathway for the synthesis of this compound.
References
-
Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024). RSC Advances. [Link]
-
Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. (2024). Journal of Kufa for Chemical Sciences. [Link]
-
Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production. (2021). Molecules. [Link]
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (2021). ChemistryOpen. [Link]
-
Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. (2021). Molecules. [Link]
-
Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. (2023). Pharmaceuticals. [Link]
-
Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins. (1996). Analytical Biochemistry. [Link]
-
Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. (2020). Scientific Reports. [Link]
-
Effect of Maillard Reaction Products Derived from Cysteine on the Formation of Dimethyl Disulfide and Dimethyl Trisulfide during Storage. (2023). Journal of Agricultural and Food Chemistry. [Link]
-
Reaction of Halogenated Hydrocarbons with Cysteine and Nucleotides. (2012). TopSCHOLAR. [Link]
-
Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. (2022). Molecules. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. (2025). International Journal for Multidisciplinary Research. [Link]
-
Synthesis of Thiazolidinedione Compound Library. (2022). Molecules. [Link]
-
Michael Addition Reaction Mechanism. (2023). Chemistry Steps. [Link]
-
Synthesis of N-acetyl-S-(3-coumarinyl)-cysteine Methyl Ester and HPLC Analysis of Urinary Coumarin Metabolites. (1993). Archiv der Pharmazie. [Link]
-
Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. (2020). Molecules. [Link]
-
Inhibition Mechanism of L-Cysteine on Maillard Reaction by Trapping 5-Hydroxymethylfurfural. (2021). Foods. [Link]
-
Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. (2025). Molbank. [Link]
-
Michael Reaction and Addition to Cyclopropane ring (CHE). (2015). YouTube. [Link]
-
One-pot synthesis of 4-ethyl 2,3-dimethyl 1-(5-aryl-1,3,4-thiadiazol-2-yl)-5-oxo-2,5-dihydro-1 H -pyrrole-2,3,4-tricarboxylate derivatives via intramolecular Wittig reaction. (2016). ResearchGate. [Link]
-
Synthesis of N-acetyl-L-cysteine methyl ester. (2023). PrepChem.com. [Link]
-
Name Reactions. Organic Chemistry Portal. [Link]
-
Conversion of N‐terminal thiazolidine (Thz) to cysteine. (2020). ResearchGate. [Link]
-
The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [Link]
-
L-cysteine methyl ester overcomes the deleterious effects of morphine on ventilatory parameters and arterial blood-gas chemistry in unanesthetized rats. (2022). Frontiers in Pharmacology. [Link]
-
Acetylenedicarboxylic acid, dimethyl ester. Organic Syntheses. [Link]
-
SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. (2022). Jadavpur University. [Link]
-
Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. (2026). Journal of the American Chemical Society. [Link]
-
Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D. (2018). LSU Scholarly Repository. [Link]
Sources
Navigating the Synthesis of Dimethyl 1,3-thiazolidine-2,4-dicarboxylate: A Technical Troubleshooting Guide
Welcome to the technical support center for the synthesis of Dimethyl 1,3-thiazolidine-2,4-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. In the following sections, we will address common challenges and side reactions encountered during its synthesis, providing in-depth explanations and actionable troubleshooting strategies to ensure the integrity and success of your experimental outcomes.
Introduction to the Synthesis
The synthesis of Dimethyl 1,3-thiazolidine-2,4-dicarboxylate typically proceeds through a Michael addition reaction between L-cysteine methyl ester and an activated alkyne, such as dimethyl acetylenedicarboxylate (DMAD). This reaction is valued for its atom economy and ability to construct the thiazolidine ring system in a single step. However, the bifunctional nature of the cysteine derivative and the reactivity of the Michael acceptor can lead to a number of side reactions and stereochemical challenges. This guide will help you navigate these potential pitfalls.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction is yielding a mixture of diastereomers (cis and trans). How can I control the stereoselectivity?
Root Cause Analysis: The formation of both cis-(2R,4R) and trans-(2S,4R) diastereomers is a common issue in the synthesis of thiazolidine derivatives from chiral precursors like L-cysteine.[1] The stereochemical outcome at the C2 position is determined by the protonation of an intermediate enolate, and the ratio of diastereomers can be highly dependent on the reaction conditions.[1]
Troubleshooting Strategies:
-
Solvent Effects: The polarity and proticity of the solvent can significantly influence the cis/trans ratio.[1] It is recommended to screen a variety of solvents, from polar aprotic (e.g., acetonitrile, DMF) to polar protic (e.g., ethanol, methanol), to determine the optimal conditions for the desired diastereomer.
-
Temperature Control: Running the reaction at lower temperatures can enhance stereoselectivity by favoring the thermodynamically more stable product. Experiment with a temperature range from 0 °C to room temperature.
-
Base Selection: If a base is used to deprotonate the thiol of the cysteine ester, its nature (steric hindrance, pKa) can influence the approach of the reactants and the subsequent cyclization, thereby affecting the diastereomeric ratio.
Experimental Protocol: Screening for Diastereoselectivity
-
Set up parallel reactions in different solvents (e.g., methanol, ethanol, acetonitrile, THF).
-
Dissolve L-cysteine methyl ester hydrochloride in the chosen solvent and neutralize with a suitable base (e.g., triethylamine) at 0 °C.
-
Add dimethyl acetylenedicarboxylate (DMAD) dropwise to the reaction mixture at 0 °C.
-
Allow the reactions to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC.
-
Upon completion, quench the reaction and extract the product.
-
Analyze the crude product ratio by ¹H NMR spectroscopy to determine the cis/trans ratio.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Methanol | Acetonitrile | THF |
| Temperature | 0 °C to RT | 0 °C to RT | 0 °C to RT |
| Base | Triethylamine | Triethylamine | Triethylamine |
| Observed cis/trans Ratio | (Record your result) | (Record your result) | (Record your result) |
FAQ 2: I am observing epimerization at the C4 position. What is causing this and how can I prevent it?
Root Cause Analysis: Epimerization at the C4 position of the thiazolidine ring, which is derived from the chiral center of L-cysteine, is a significant side reaction that can lead to a loss of enantiopurity. This can be particularly problematic under basic or harsh reaction conditions. The acidic proton at C4 can be abstracted, leading to a planar enolate intermediate, which can then be protonated from either face to yield a racemic mixture at that center.
Troubleshooting Strategies:
-
Mild Reaction Conditions: Avoid strong bases and high temperatures, which can promote epimerization. Use of a mild organic base like triethylamine or diisopropylethylamine is recommended over stronger inorganic bases.
-
Control of Reaction Time: Prolonged reaction times, especially in the presence of base, can increase the likelihood of epimerization. Monitor the reaction closely by TLC and quench it as soon as the starting materials are consumed.
-
pH Control During Workup: During the aqueous workup, ensure that the pH is carefully controlled. Extremes in pH should be avoided. A buffered wash may be beneficial.
Logical Workflow for Minimizing Epimerization
Caption: Workflow to minimize C4 epimerization.
FAQ 3: My yield is low, and I have a significant amount of a polymeric byproduct. What is happening?
Root Cause Analysis: The formation of polymeric material is often due to side reactions of the highly reactive Michael acceptor, dimethyl acetylenedicarboxylate (DMAD). DMAD can react with multiple nucleophiles or undergo self-polymerization, especially under basic conditions or in the presence of impurities. The Michael addition of thiols to activated alkynes can sometimes be complex, with the potential for multiple additions if the stoichiometry is not carefully controlled.
Troubleshooting Strategies:
-
Stoichiometry Control: Use a precise 1:1 stoichiometry of L-cysteine methyl ester to DMAD. An excess of DMAD is a common cause of polymerization.
-
Controlled Addition: Add the DMAD dropwise to the solution of the cysteine derivative, preferably at a low temperature, to maintain a low instantaneous concentration of the Michael acceptor.
-
High Purity Reagents: Ensure that the L-cysteine methyl ester and DMAD are of high purity. Impurities can catalyze polymerization.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions initiated by oxygen.
Reaction Mechanism and Polymerization Side Reaction
Caption: Desired reaction versus polymerization side reaction.
Concluding Remarks
The synthesis of Dimethyl 1,3-thiazolidine-2,4-dicarboxylate is a valuable transformation that requires careful control of reaction parameters to achieve high yields and stereopurity. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can optimize their synthetic protocols and obtain high-quality material for their downstream applications. For further assistance, please do not hesitate to contact our technical support team.
References
-
Al-Rawajfeh, A. E., & Al-Qudah, M. A. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 11(3), 82-93. [Link]
-
Doskey, E. C. (2017). Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D-Cysteine Building Block for Incorporation into Microbisporicins. LSU Honors College Thesis. [Link]
-
Hassan, A. A., et al. (2016). Synthesis of 1,3-Thiazolidin-4-Ones; Reactivity of the Thiosemicarbazone Function towards Dimethyl Acetylenedicarboxylate. Journal of Chemical Research, 40(3), 173-177. [Link]
-
Kredy, H. M., Hassan, Z. S., & Maqtoof, M. S. (2019). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Journal of Global Pharma Technology, 11(09 (Suppl.)), 543-549. [Link]
-
Mendoza, J. D., et al. (2022). L-cysteine methyl ester overcomes the deleterious effects of morphine on ventilatory parameters and arterial blood-gas chemistry in unanesthetized rats. Frontiers in Pharmacology, 13, 969635. [Link]
-
Mohammed, S. A. A., & Al-Masoudi, N. A. (2025). Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. Journal of Kufa for Chemical Sciences, 1(4). [Link]
Sources
Technical Support Center: Purification of Dimethyl 1,3-thiazolane-2,4-dicarboxylate
Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development facing challenges with the purification of Dimethyl 1,3-thiazolane-2,4-dicarboxylate. This resource is designed to provide in-depth, experience-based solutions to common and complex issues encountered during the isolation and purification of this versatile heterocyclic compound.
The thiazolidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] However, its purification can be non-trivial, often complicated by side-products, stereoisomers, and compound stability. This guide offers a structured approach to troubleshooting these challenges, grounded in chemical principles and validated laboratory practices.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Co-elution of Impurities During Column Chromatography
Question: I am observing impurities with very similar Rf values to my product on TLC, leading to poor separation during column chromatography. How can I resolve this?
Answer:
Co-elution is a frequent challenge when dealing with structurally similar impurities, such as diastereomers or reaction byproducts. The key is to enhance the differential interaction of the compounds with the stationary and mobile phases.
Causality and Strategy:
The separation in normal-phase silica gel chromatography is governed by the polarity of the compounds. If the polarity of your product and a key impurity are nearly identical, achieving separation with a standard solvent system (e.g., ethyl acetate/hexanes) can be difficult. The strategy is to modify the mobile phase to exploit other intermolecular interactions or to use a different stationary phase.
Step-by-Step Protocol for Method Development:
-
Systematic Solvent Screening:
-
Initial System: Begin with a standard mobile phase like Hexanes/Ethyl Acetate.
-
Introduce a Polarity Modifier: If separation is poor, introduce a small percentage (1-2%) of a more polar solvent like methanol or a less polar co-solvent like dichloromethane (DCM). This can alter the hydrogen bonding and dipole-dipole interactions with the silica surface.
-
Ternary Systems: Experiment with three-component solvent systems. For example, a Hexane/DCM/Ethyl Acetate mixture can provide fine-tuning of polarity and selectivity.
-
-
Employing Different Eluents:
-
Substitute ethyl acetate with other solvents of similar polarity but different chemical nature, such as diethyl ether or methyl tert-butyl ether (MTBE). These solvents have different hydrogen bond accepting/donating capabilities, which can influence the elution profile.
-
-
Consider Alternative Stationary Phases:
-
If mobile phase optimization fails, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to the acidic silica gel. For less polar compounds, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is a powerful alternative.
-
Data-Driven Approach:
| Solvent System | Product Rf | Impurity Rf | ΔRf | Recommendation |
| 3:1 Hexanes:EtOAc | 0.35 | 0.38 | 0.03 | Poor separation. |
| 5:1 Hexanes:EtOAc | 0.20 | 0.22 | 0.02 | Separation worsens. |
| 3:1:0.1 Hexanes:EtOAc:MeOH | 0.38 | 0.45 | 0.07 | Improved separation. Proceed with this system. |
| 4:1 Toluene:EtOAc | 0.40 | 0.35 | 0.05 | Potential alternative, may require gradient elution. |
This table illustrates a hypothetical optimization process. Your actual results will vary.
Issue 2: Product Degradation on Silica Gel Column
Question: I am experiencing significant loss of my product during column chromatography, and I suspect it is degrading on the silica gel. What can I do to prevent this?
Answer:
Thiazolidine rings, particularly those with certain substituents, can be susceptible to ring-opening or other degradation pathways under acidic conditions.[3] Standard silica gel is inherently acidic and can catalyze such decomposition.
Causality and Mitigation:
The acidic nature of silica gel can protonate the nitrogen or sulfur atoms in the thiazolidine ring, potentially leading to instability. The solution is to neutralize the stationary phase or use a less aggressive purification technique.
Recommended Protocols:
-
Neutralization of Silica Gel:
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Add 1-2% (v/v) of triethylamine (NEt3) or pyridine to the slurry.
-
Gently stir for 15-20 minutes to allow for neutralization.
-
Pack the column with the neutralized slurry. This method is effective for basic, acid-sensitive compounds.
-
-
Use of Alternative Adsorbents:
-
Neutral Alumina: This is a good alternative for compounds that are sensitive to acid but stable to base.
-
Florisil®: A magnesium silicate adsorbent that is less acidic than silica and can be a good option.
-
-
Minimizing Contact Time:
-
Employ "flash" column chromatography, which uses pressure to accelerate the elution, thereby reducing the time the compound spends on the column.[4]
-
-
Recrystallization as an Alternative:
-
If the crude product is a solid and of sufficient purity (>85-90%), recrystallization is an excellent, non-destructive purification method.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for thiazolidine derivatives include ethanol/water, isopropanol, or ethyl acetate/hexanes.
-
Workflow for Mitigating On-Column Degradation:
Caption: Decision workflow for addressing suspected on-column degradation.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under typical laboratory conditions?
A1: Thiazolidine derivatives are generally stable compounds.[2] However, their stability can be influenced by pH. They are most stable in neutral to slightly basic conditions. Strong acidic conditions can lead to hydrolysis or ring-opening, while strong basic conditions might cause epimerization at chiral centers or hydrolysis of the ester groups. For long-term storage, it is advisable to keep the compound in a cool, dry place, protected from light.
Q2: Are there any specific safety precautions I should take when handling this compound?
A2: While specific toxicity data for this compound may not be extensively documented, it is prudent to handle it with the standard precautions for any laboratory chemical. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood, especially when handling solvents.
Q3: Can I use distillation for purification?
A3: Distillation is generally not a recommended method for purifying this compound. The compound has a relatively high molecular weight (205.23 g/mol ) and is likely to have a high boiling point, requiring vacuum distillation.[5] There is a significant risk of thermal decomposition at the temperatures required for distillation. Chromatographic methods or recrystallization are much safer and more effective.
Q4: My purified product is an oil, but I expected a solid. What could be the reason?
A4: The physical state of a compound can be influenced by residual solvents or minor impurities.
-
Residual Solvents: Even small amounts of high-boiling solvents (like DMF or DMSO) from the reaction or purification can cause the product to remain an oil. Ensure complete removal of solvents under high vacuum, possibly with gentle heating.
-
Isomeric Mixture: If your product is a mixture of diastereomers, it may exist as an oil, whereas a single, pure stereoisomer might be a crystalline solid.
-
Purity: Trace impurities can disrupt the crystal lattice, preventing solidification. Further purification may be necessary.
Q5: How can I confirm the purity and identity of my final product?
A5: A combination of analytical techniques is essential for confirming the identity and purity of your compound.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are crucial for structural elucidation and can also reveal the presence of impurities.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Helps to identify key functional groups (e.g., C=O of the esters, N-H if present).
-
Elemental Analysis (C, H, N, S): Provides the elemental composition, which should match the theoretical values for the pure compound.
-
Thin Layer Chromatography (TLC): A quick and easy way to assess purity, ideally showing a single spot in multiple solvent systems.
Experimental Protocols
Protocol 1: Standard Flash Column Chromatography
This protocol outlines a general procedure for purifying 1 gram of crude this compound.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., start with 3:1 Hexanes:Ethyl Acetate) to find a system that gives your product an Rf value of approximately 0.3-0.4 and good separation from impurities.
-
-
Column Packing (Dry Packing Method):
-
Select a glass column of appropriate size (for 1g of crude material, a 40-50 mm diameter column is suitable).
-
Add a small layer of sand or a cotton plug to the bottom of the column.
-
Carefully pour dry silica gel (typically 40-63 µm particle size) into the column to a height of about 15-20 cm.[4]
-
Gently tap the column to ensure even packing.
-
Add a thin layer of sand on top of the silica gel.
-
-
Column Equilibration:
-
Carefully add the chosen eluent to the column, ensuring not to disturb the top layer of sand.
-
Use air pressure to push the solvent through the column until the entire silica bed is wetted and equilibrated. Do not let the column run dry.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product (1 g) in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (approx. 2-3 g) to this solution.
-
Remove the solvent by rotary evaporation to obtain a free-flowing powder of the crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin adding the eluent to the column and apply gentle air pressure to start the elution.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Purification Workflow Diagram:
Caption: Step-by-step workflow for flash column chromatography.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Taylor, C. G., et al. (2021). Thiazolidinediones: An In-Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Molecules, 26(9), 2598. Available from: [Link]
-
ResearchGate. (2024). Thiazolidine formation and stability at various pH values. Retrieved from [Link]
-
Kaur, R., et al. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 25(15), 3379. Available from: [Link]
-
Wikipedia. (n.d.). Thiazolidine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4-Dimethylthiazole. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Dry silica gel (84 g) is poured into the column.... Retrieved from [Link]
-
European Journal of Organic Chemistry. (2005). Supporting Information. Wiley-VCH. Retrieved from [Link]
-
RSC Publishing. (n.d.). Supporting Information. Royal Society of Chemistry. Retrieved from [Link]
-
MDPI. (2020). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Retrieved from [Link]
-
CaltechAUTHORS. (n.d.). Supplemental materials for: The Development of a Facile Tandem Wolff/Cope Rearrangement for the Synthesis of Fused Carbocyclic S. Retrieved from [Link]
Sources
- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | C7H11NO4S | CID 2763763 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thiazolidine Synthesis
Welcome to the Technical Support Center for Thiazolidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of thiazolidine ring formation. Here, we address common challenges encountered during experimental work, providing in-depth, field-proven insights to optimize your reaction conditions and achieve high-purity products. Our approach is grounded in established chemical principles and supported by authoritative literature.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section tackles specific problems you might encounter at the bench. We delve into the causality behind these issues and offer practical, step-by-step solutions.
Issue 1: Low or No Product Yield
Q: My thiazolidine synthesis is resulting in a disappointingly low yield. What are the likely causes and how can I improve it?
A: Low yields in thiazolidine synthesis can be attributed to several factors, ranging from reactant quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
-
Reactant Purity and Stability: The purity of your starting materials, typically an aldehyde or ketone and a 1,2-aminothiol (like L-cysteine), is paramount. For instance, 2-aminothiophenol is susceptible to oxidation, which can significantly reduce yield[1]. Always use freshly purified starting materials.
-
Reaction Equilibrium: Thiazolidine formation is a reversible condensation reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials. To drive the reaction forward, consider removing water as it forms, for example, by using a Dean-Stark apparatus with a suitable solvent like toluene.
-
pH of the Reaction Medium: The pH plays a critical role. While the reaction can proceed at neutral pH, acidic conditions (pH 4-5) are often cited to facilitate the initial imine formation[2]. However, excessively low pH can lead to the degradation of certain thiazolidine derivatives[3]. The optimal pH is substrate-dependent and may require empirical optimization. A general trend suggests that aldehyde binding to cysteine increases with increasing pH[3].
-
Temperature and Reaction Time: These parameters are interdependent and crucial for reaction completion. Some syntheses proceed efficiently at room temperature, while others require heating to reflux[4][5]. Insufficient reaction time will result in incomplete conversion, while prolonged heating at high temperatures can lead to side product formation or decomposition[6]. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal time.
Issue 2: Formation of Multiple Products and Side Reactions
Q: I'm observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions and how can I suppress them?
A: The formation of byproducts is a common challenge that can complicate purification and reduce the yield of the desired thiazolidine.
-
Isomer Formation: In the synthesis of 2,4-disubstituted thiazolidines, the formation of cis/trans diastereomers is possible. The ratio of these isomers can be influenced by the solvent[7]. For 5-arylidene thiazolidinones, both E and Z isomers can form, with the Z-isomer generally being more thermodynamically stable. Prolonging the reaction time or gentle heating can favor the formation of the more stable isomer[6].
-
Oxidation of the Thiol Group: The sulfhydryl group of the aminothiol is susceptible to oxidation, especially in the presence of air, which can lead to the formation of disulfide-linked dimers. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
-
Over-acylation or Benzoylation: In syntheses involving acylating or benzoylating agents, side reactions can occur if other nucleophilic groups are present. For example, a phenolic hydroxyl group can be acylated. Protecting such reactive groups before the main reaction is a viable strategy[6].
-
Formation of 1,3-Oxathiolan-5-one Byproduct: This can be a significant byproduct in the reaction of imines with mercaptoacetic acid, particularly at elevated temperatures. Maintaining a lower reaction temperature can help minimize its formation[6].
Issue 3: Difficulty in Product Purification
Q: My crude product is difficult to purify. What are some effective strategies for isolating the pure thiazolidine derivative?
A: Purification challenges often arise from the presence of unreacted starting materials, side products, or the physical properties of the product itself.
-
Crystallization: If your product is a solid, recrystallization is often the most effective method for purification. The choice of solvent is critical and may require screening several options. For example, ethanol is a commonly used solvent for recrystallizing thiazolidine derivatives[8][9].
-
Column Chromatography: For non-crystalline products or complex mixtures, column chromatography is the method of choice. A systematic approach to selecting the mobile phase, starting with a non-polar solvent and gradually increasing the polarity, is recommended.
-
Washing and Extraction: A simple aqueous work-up can often remove water-soluble impurities. For instance, washing the crude product with a dilute solution of sodium bicarbonate can remove acidic impurities[10].
-
Catalyst Removal: If a solid-supported catalyst is used, it can be easily removed by filtration[11].
Frequently Asked Questions (FAQs)
This section provides concise answers to broader questions about optimizing thiazolidine synthesis.
Q1: What is the general mechanism of thiazolidine formation?
A1: The synthesis of thiazolidines from an aldehyde or ketone and a 1,2-aminothiol typically proceeds through a two-step mechanism. First, the amino group of the aminothiol undergoes a nucleophilic attack on the carbonyl carbon, followed by dehydration to form a Schiff base (imine) intermediate. Subsequently, an intramolecular nucleophilic attack by the thiol group on the imine carbon leads to cyclization and the formation of the thiazolidine ring[12][13].
Q2: How does the choice of solvent affect the reaction?
A2: The solvent plays a multifaceted role in thiazolidine synthesis. It influences the solubility of reactants, the reaction rate, and in some cases, the stereochemical outcome[7]. Protic solvents can facilitate the removal of water, driving the reaction forward[12]. The polarity of the solvent can also impact the stability of intermediates and transition states. Common solvents include ethanol, water, toluene, and chloroform[4][7]. In some cases, solvent-free conditions have been shown to be effective and environmentally friendly[14].
Q3: What types of catalysts can be used for thiazolidine synthesis?
A3: While many thiazolidine syntheses can proceed without a catalyst, particularly under acidic conditions, various catalysts can be employed to improve reaction rates and yields. These include:
-
Acid catalysts: Brønsted acids like hydrochloric acid or p-toluenesulfonic acid (PTSA) can be used to promote imine formation[15][16].
-
Base catalysts: Bases like piperidine or triethylamine are often used in Knoevenagel condensation reactions to form 5-arylidene thiazolidinones[8][17].
-
Solid-supported catalysts: These offer advantages in terms of easy separation and recyclability. Examples include silica-supported iodine and potassium carbonate[11].
-
Lewis acids and other catalysts: Alkaline earth metal complexes and ammonium persulfate have also been reported as effective catalysts[14][18].
Q4: What is the optimal temperature range for thiazolidine synthesis?
A4: The optimal temperature is highly dependent on the specific reactants and reaction conditions. Some reactions proceed smoothly at room temperature[19], while others require elevated temperatures, often at the reflux temperature of the solvent used[4][5]. It is crucial to monitor the reaction to avoid decomposition at excessively high temperatures. For instance, some syntheses are optimized at temperatures ranging from 70-120°C[4][11].
Q5: How can I monitor the progress of my thiazolidine synthesis?
A5: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. This allows for the determination of the optimal reaction time and helps in identifying the formation of any side products[1].
Data Presentation
Table 1: Recommended Reaction Conditions for Selected Thiazolidine Syntheses
| Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| L-Cysteine and Aromatic Aldehydes | None | Ethanol/Water (3:1) | Room Temperature | 6 h | 90-95 | [20] |
| Hydrazone and Thioglycolic Acid | None | Toluene | 120 | 18 h | High | [4] |
| Aldehyde and Thiazolidinedione | I2-Silica and K2CO3 | Sand bath (solvent-free) | 70-80 | Monitored by TLC | Good | [11] |
| Aniline, Benzaldehyde, and Thioglycolic Acid | Ammonium Persulfate (10 mol%) | Solvent-free | 90 | - | 84 | [14] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aryl-thiazolidine-4-carboxylic Acids
This protocol is adapted from the synthesis of thiazolidine derivatives from L-cysteine and aromatic aldehydes.
-
Dissolve L-cysteine: In a round-bottom flask, dissolve L-cysteine (1 equivalent) in a mixture of ethanol and water (e.g., a 3:1 or a 1:8.3 ratio by volume)[20].
-
Add Aldehyde: To this solution, add the corresponding aromatic aldehyde (1 equivalent), which may be pre-dissolved in a small amount of ethanol.
-
Reaction: Stir the reaction mixture at room temperature for approximately 6 hours[20]. The progress of the reaction can be monitored by TLC.
-
Isolation: The product often precipitates out of the reaction mixture. Collect the solid product by filtration.
-
Washing and Drying: Wash the collected solid with water to remove any unreacted L-cysteine and other water-soluble impurities. Dry the product to obtain the purified 2-aryl-thiazolidine-4-carboxylic acid. Yields for this reaction are typically high, in the range of 90-95%.
Protocol 2: Knoevenagel Condensation for the Synthesis of 5-Arylidene-2,4-thiazolidinediones
This protocol is a general procedure for the condensation of an aromatic aldehyde with thiazolidine-2,4-dione.
-
Reactant Mixture: In a suitable reaction vessel, combine the aromatic aldehyde (1 equivalent) and thiazolidine-2,4-dione (1 to 1.5 equivalents)[11][21].
-
Add Catalyst and Solvent: Add a catalytic amount of a base, such as piperidine, and a solvent like ethanol or toluene[8][21]. Alternatively, for a greener approach, a solid-supported catalyst can be used under solvent-free conditions[11].
-
Heating: Heat the reaction mixture. The temperature and time will depend on the specific reactants and catalyst used. For example, refluxing in ethanol or heating on a sand bath at 70-80°C are common conditions[8][11].
-
Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Work-up and Purification: After cooling, the product may crystallize out. If not, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol[8].
Visualizations
Caption: Workflow for Troubleshooting Low Yield.
References
-
Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. (2025). ResearchGate. Retrieved from [Link]
-
Mechanistic Studies on Thiazolidine Formation in Aldehyde/ Cysteamine Model Systems. (1998). Journal of Agricultural and Food Chemistry, 46(1), 224–227. Retrieved from [Link]
-
Constantin, S., et al. (n.d.). OPTIMIZATION OF THE SYNTHESIS OF SOME NEW THIAZOLIDINE-4-ONE DERIVATIVES WITH XANTHINE SCAFFOLD. Farmacia, 64(3). Retrieved from [Link]
-
Arrowsmith, M., et al. (2015). Group 2 Catalysis for the Atom-Efficient Synthesis of Imidazolidine and Thiazolidine Derivatives. Chemistry – A European Journal, 21(29), 10548–10557. Retrieved from [Link]
-
Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. (n.d.). Chemical Science. Retrieved from [Link]
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (2020). Molecules, 25(11), 2557. Retrieved from [Link]
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2022). Molecules, 27(19), 6687. Retrieved from [Link]
-
solid-supported catalysed green synthesis of thiazolidinedione derivatives and its biological screening. (2016). International Journal of Pharmacy, 6(2), 203-208. Retrieved from [Link]
-
Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. (1998). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Group 2 Catalysis for the atom-efficient synthesis of imidazolidine and thiazolidine derivatives. (2015). University of Bath's research portal. Retrieved from [Link]
-
Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. (2021). Molecules, 26(2), 409. Retrieved from [Link]
-
Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application. (2017). MedCrave Online. Retrieved from [Link]
-
Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. (2017). MedCrave Online. Retrieved from [Link]
-
Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (2022). Molecules, 27(23), 8563. Retrieved from [Link]
-
DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. (2023). The Journal of Organic Chemistry. Retrieved from [Link]
-
Thiazolidines: Synthesis and Anticancer Activity. (2023). ResearchGate. Retrieved from [Link]
-
Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. (2015). ResearchGate. Retrieved from [Link]
-
Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (2019). Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. (2022). Molecules, 27(15), 4782. Retrieved from [Link]
-
(a) Thiazolidine formation and stability at various pH values. (b) Left... (n.d.). ResearchGate. Retrieved from [Link]
-
Optimized Synthesis and Characterization of Thiazolidine-2, 4-Dione for Pharmaceutical Application. (2017). ResearchGate. Retrieved from [Link]
-
Synthesis of Thiazolidinedione Compound Library. (2022). Molecules, 27(13), 4292. Retrieved from [Link]
-
Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. (2022). Scientific Reports, 12(1), 1289. Retrieved from [Link]
-
Thiazolidinedione: A Review of Its Synthesis and Biological Significance to Medicinal Chemistry in the Treatment of Various Clinical Disorders. (2024). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. (2018). Molecules, 23(11), 2977. Retrieved from [Link]
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Dia… (n.d.). OUCI. Retrieved from [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. (2023). International Journal for Multidisciplinary Research, 7(6). Retrieved from [Link]
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Technical Support Center: Diastereoselective Synthesis of Substituted Thiazolidines
Welcome to the technical support center for the diastereoselective synthesis of substituted thiazolidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of stereocontrolled thiazolidine synthesis. Here, we move beyond simple protocols to address the "why" behind experimental phenomena, providing you with the causal understanding needed to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions that arise during the planning and execution of diastereoselective thiazolidine syntheses.
Q1: Why do I get diastereomers in my thiazolidine synthesis?
A1: The formation of diastereomers is a common outcome when your reaction creates a new stereocenter in a molecule that already possesses one. The classic synthesis of a 2,4-disubstituted thiazolidine, for instance, involves the condensation of a chiral amino thiol (like D- or L-cysteine) with an aldehyde. This reaction forms a new stereocenter at the C2 position of the thiazolidine ring. The approach of the aldehyde to the intermediate can occur from two different faces (re- or si-face), leading to two different diastereomeric products (e.g., cis and trans isomers) with distinct spatial arrangements and properties.[1]
Q2: What is the most reliable method to determine the diastereomeric ratio (d.r.) of my product mixture?
A2: The gold standard for determining the d.r. is high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR.[1] Diastereomers are distinct compounds and will often exhibit unique, well-resolved signals for certain protons, especially those near the newly formed stereocenter (e.g., the proton at C2 or C4). The ratio of the integrals for these distinct signals directly corresponds to the diastereomeric ratio.[1][2][3] In cases of severe signal overlap, advanced techniques like 2D NMR (NOESY) can be used to assign the relative configuration of the major and minor diastereomers.[4][5] Chiral High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the diastereomers.[1]
Q3: What general strategies can I employ to control diastereoselectivity?
A3: Controlling diastereoselectivity involves influencing the energy of the transition states that lead to the different diastereomeric products. Key strategies include:
-
Steric Hindrance: Employing bulkier substituents on either the amino thiol or the aldehyde can favor the formation of the sterically less hindered product.
-
Chelation Control: The use of Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃) can coordinate with heteroatoms (like the nitrogen and sulfur of the thiazolidine intermediate), creating a more rigid, cyclic transition state that forces the incoming reagent to attack from a specific face.[6]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to your starting material can provide a strong steric bias, directing the formation of one diastereomer over the other.[7][8][9][10] These are particularly useful in asymmetric synthesis.
-
Solvent and Temperature Effects: The polarity of the solvent can influence the stability of different transition states. Lowering the reaction temperature often increases selectivity by amplifying the small energy differences between competing reaction pathways.
Q4: What are the most common synthetic routes for preparing substituted thiazolidines?
A4: The most prevalent method is the condensation reaction between a β-amino thiol and an aldehyde or ketone.[11] For thiazolidin-4-ones, a three-component reaction involving an amine, an aldehyde, and thioglycolic acid is frequently used.[12] Variations exist, including the use of catalysts like Lewis acids, organocatalysts, or microwave irradiation to improve yields and reaction times.[6][9][13][14][15][16]
Troubleshooting Guide for Diastereoselective Thiazolidine Synthesis
This section is structured to help you diagnose and solve specific experimental challenges.
| Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Low or No Diastereoselectivity (d.r. ≈ 1:1) | 1. High Reaction Temperature: At higher temperatures, there is sufficient thermal energy to overcome the small activation energy barrier between the two diastereomeric transition states, leading to a non-selective reaction. 2. Inappropriate Solvent: The solvent may not adequately differentiate the polarity of the competing transition states. 3. Lack of Stereochemical Control Element: The intrinsic stereochemistry of the starting materials may not be sufficient to induce selectivity. | Solutions: 1. Lower the Reaction Temperature: Conduct the reaction at 0 °C, -20 °C, or even -78 °C. This will make the reaction more sensitive to the subtle energy differences between the pathways. 2. Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile). Non-polar solvents often enhance steric effects, while coordinating solvents can influence chelation-controlled pathways. 3. Introduce a Control Element: Add a Lewis acid (e.g., TiCl₄, ZnCl₂, BF₃·OEt₂) to promote a more ordered, chelated transition state.[6] Alternatively, consider using a bulkier protecting group on the amine or a bulkier aldehyde to increase steric bias. |
| Poor Reaction Yield | 1. Reagent Purity: Impurities in the aldehyde (e.g., the corresponding carboxylic acid) or degradation of the amino thiol can inhibit the reaction. 2. Formation of a Stable Intermediate: The intermediate iminium ion may be slow to cyclize, or a reversible equilibrium may favor the starting materials. 3. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can lead to incomplete conversion or side product formation. | Solutions: 1. Purify Reagents: Distill the aldehyde immediately before use. Ensure the amino thiol is stored properly under an inert atmosphere. 2. Facilitate Cyclization: Use a dehydrating agent (e.g., molecular sieves) to remove water and drive the reaction forward. Ensure the reaction is run under conditions that favor the irreversible formation of the thiazolidine ring. 3. Systematic Optimization: Perform small-scale experiments to optimize pH (especially for condensations involving free amines), temperature, and reaction time. Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion. Microwave-assisted synthesis can sometimes dramatically improve yields and reduce reaction times.[9][15] |
| Difficulty Separating Diastereomers | 1. Similar Polarity: The two diastereomers may have very similar polarities, making them co-elute during standard silica gel chromatography. 2. Inability to Crystallize: The product mixture may be an oil or may form a eutectic mixture that is difficult to crystallize. | Solutions: 1. Optimize Chromatography: Screen different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol). If co-elution persists, consider switching to a different stationary phase (e.g., alumina, C18 reverse-phase) or using preparative HPLC with a chiral column.[1] 2. Attempt Fractional Crystallization: This classical technique relies on slight differences in solubility.[1] Screen a variety of solvents to find one where the diastereomeric mixture is sparingly soluble at room temperature but fully soluble when heated. Slow cooling should preferentially crystallize the major, less soluble diastereomer.[1] 3. Derivatization: If separation is impossible, consider derivatizing the mixture at another functional group. The new derivatives may have significantly different physical properties, allowing for easier separation. The protecting group can then be removed. |
| Formation of Unexpected Side Products | 1. Oxidation: Amino thiols are susceptible to oxidation, which can form disulfides. 2. Decomposition: The product or starting materials may be unstable under the reaction conditions (e.g., strong acid or base). 3. Rearrangement or Ring-Opening: The thiazolidine ring can sometimes undergo rearrangements, especially under harsh conditions. | Solutions: 1. Use Inert Atmosphere: Run the reaction under nitrogen or argon, and use degassed solvents to minimize oxidation. 2. Use Milder Conditions: If decomposition is suspected, switch to milder catalysts or run the reaction at a lower temperature. For example, use a mild acid catalyst like p-toluenesulfonic acid (p-TsOH) instead of a strong mineral acid.[17] 3. Confirm Product Structure: Thoroughly characterize all products using NMR (¹H, ¹³C, COSY, HSQC) and Mass Spectrometry to ensure the desired thiazolidine ring has been formed and is stable. |
Core Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: General Diastereoselective Synthesis of a 2,4-Disubstituted Thiazolidine
This protocol describes the condensation of L-cysteine methyl ester hydrochloride with an aldehyde.
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add L-cysteine methyl ester hydrochloride (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).
-
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 20 minutes at 0 °C to neutralize the hydrochloride and liberate the free amine.
-
Aldehyde Addition: Add the desired aldehyde (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature overnight. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to separate the diastereomers.
Protocol 2: Determination of Diastereomeric Ratio (d.r.) by ¹H NMR
-
Sample Preparation: Prepare a solution of the purified product mixture in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Analysis:
Protocol 3: Separation of Diastereomers by Fractional Crystallization
This method is highly dependent on the specific compound but follows a general workflow.[1]
-
Solvent Screening: In small vials, dissolve a small amount of the diastereomeric mixture in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) at an elevated temperature to achieve saturation.
-
Induce Crystallization: Allow the solutions to cool slowly to room temperature, then transfer to a refrigerator (4 °C). Observe which solvent system yields crystalline material.
-
Bulk Crystallization: Dissolve the bulk of the product mixture in a minimal amount of the chosen hot solvent.
-
Isolation: Allow the solution to cool slowly and undisturbed for several hours to overnight. Collect the resulting crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Analysis: Analyze the purity of the crystals and the mother liquor by ¹H NMR to determine the d.r. of each fraction. If necessary, repeat the crystallization process on the enriched material to improve diastereomeric purity.
Visualizations: Mechanisms and Workflows
General Reaction Mechanism
The following diagram illustrates the fundamental mechanism for the acid-catalyzed formation of a thiazolidine from an amino thiol and an aldehyde, highlighting the formation of the key iminium intermediate.
Caption: Acid-catalyzed formation of a thiazolidine ring.
Troubleshooting Workflow for Low Diastereoselectivity
This flowchart provides a logical path for diagnosing and solving issues with poor stereocontrol.
Caption: A logical workflow for troubleshooting low diastereoselectivity.
References
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The Application of Chiral Oxazolidinethiones and Thiazolidinethiones in Asymmetric Synthesis. Ingenta Connect. [Link]
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PubMed Central. [Link]
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Mechanism for the formation of thiazolidine-2,4-dione (1b). ResearchGate. [Link]
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Thiazolidine. Wikipedia. [Link]
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Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. [Link]
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Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. MDPI. [Link]
-
The Application of Chiral Oxazolidinethiones and Thiazolidinethiones in Asymmetric Synthesis. ResearchGate. [Link]
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Mechanism for the formation of thiazolidine-2-thiones. ResearchGate. [Link]
-
Organocatalytic synthesis of 3,5‐disubstituted thiazolidinedione. ResearchGate. [Link]
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PubMed Central. [Link]
-
Facile construction of structurally diverse thiazolidinedione-derived compounds via divergent stereoselective cascade organocatalysis and their biological exploratory studies. Semantic Scholar. [Link]
-
Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. MDPI. [Link]
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A multinuclear NMR study of derivatives of thiazolidine. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
A multinuclear NMR study of derivatives of thiazolidine. Sci-Hub. [Link]
-
DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. PubMed Central. [Link]
-
Thiazolidinedione: A Review of Its Synthesis and Biological Significance to Medicinal Chemistry in the Treatment of Various Clinical Disorders. Auctoritas Publishing. [Link]
-
Stereochemical Investigations of Diastereomeric N-[2-(Aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides by Nuclear Magnetic Resonance Spectroscopy (1D and 2D). ResearchGate. [Link]
-
Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors. PubMed Central. [Link]
-
Synthesis of Thiazolidinedione Compound Library. MDPI. [Link]
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A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. Bentham Science. [Link]
-
Diastereoselective synthesis and configuration-dependent activity of (3-substituted-cycloalkyl)glycine pyrrolidides and thiazolidides as dipeptidyl peptidase IV inhibitors. PubMed. [Link]
-
Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PubMed Central. [Link]
-
Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. PubMed Central. [Link]
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DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. ACS Publications. [Link]
-
Synthesis of Substituted thiazolidine-2,4-dione. ResearchGate. [Link]
-
Synthesis of Some New 2,4-Disubstituted Hydrazinothiazoles and 2,5-Disubstituted Thiazolidinones. Sci-Hub. [Link]
-
Synthesis of N‐substituted‐2,4‐thiazolidinedione derivatives through Gabriel‐based route. ResearchGate. [Link]
-
Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Publications. [Link]
-
Thiazolidinediones: An In-Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PubMed. [Link]
-
Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. Journal of Kufa for Chemical Sciences. [Link]
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Technical Support Center: Thiazolidine Synthesis
<Step>
Welcome to the technical support center for thiazolidine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize thiazolidine-based heterocyclic compounds. The synthesis of the thiazolidine core, typically via the condensation of an aminothiol with an aldehyde or ketone, is a cornerstone reaction in medicinal chemistry, leading to a wide array of biologically active molecules, including the antidiabetic glitazones.[1][2]
This document moves beyond standard protocols to address the nuanced challenges that can arise in the laboratory. It is structured in a question-and-answer format to provide direct, actionable solutions to common and complex experimental issues.
Troubleshooting Guide: Common Experimental Issues
Q1: My reaction shows very low or no yield of the desired thiazolidine. What are the primary factors I should investigate?
Low yield is one of the most common frustrations in thiazolidine synthesis. The root cause often lies in one of several key areas related to the reaction's equilibrium and reagent stability.
Answer: The synthesis of a thiazolidine ring is a reversible condensation reaction that produces water as a byproduct.[3][4] To drive the reaction forward and maximize yield, you must actively manage the reaction equilibrium. Here’s a prioritized checklist of factors to investigate:
-
Water Removal: The persistent presence of water can hydrolyze the iminium intermediate or the final thiazolidine product, pushing the equilibrium back towards the starting materials.
-
Solution: Employ azeotropic distillation using a Dean-Stark trap with a suitable solvent like toluene.[5][6] For smaller-scale reactions where a Dean-Stark apparatus is impractical, the addition of activated molecular sieves (3Å or 4Å) to the reaction mixture is highly effective at scavenging water.[5]
-
-
Reagent Purity and Stability:
-
Aminothiol (e.g., Cysteine): The thiol group is susceptible to oxidation, forming disulfides which are unreactive in this condensation. Ensure you are using a fresh, high-purity aminothiol. If oxidation is suspected, consider running the reaction under an inert atmosphere (Nitrogen or Argon).
-
Aldehyde/Ketone: Aldehydes can undergo self-condensation (aldol reaction) or oxidation to carboxylic acids, especially under basic conditions or exposure to air. Use freshly distilled or purified aldehydes.
-
-
Reaction pH: The reaction rate and equilibrium position are highly pH-dependent.
-
Mechanism Insight: The initial nucleophilic attack of the amine on the carbonyl is favored at a slightly acidic to neutral pH (around 4-7). At low pH (<4), the amine is protonated and becomes non-nucleophilic. At high pH (>8), the aldehyde may undergo side reactions.[7]
-
Solution: The optimal pH is often substrate-dependent. While some protocols run under neutral conditions, others benefit from a mild acid catalyst like acetic acid.[8][9] If your yield is low, perform small-scale trials buffering the reaction at different pH values (e.g., 5, 6, 7) to find the optimum for your specific substrates.
-
-
Reaction Time and Temperature: Condensation reactions can be slow. Insufficient reaction time or suboptimal temperature will result in low conversion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Many thiazolidine syntheses require reflux conditions for several hours to reach completion.[6][10][11] For instance, some protocols for thiazolidine-2,4-dione synthesis involve refluxing for 10 hours or more.[11]
-
Q2: I'm observing significant side products in my reaction mixture, making purification difficult. What are these impurities and how can I prevent them?
Answer: Side product formation is often a result of competing reaction pathways or reagent degradation. Identifying the likely structures of these byproducts is the first step to mitigating their formation.
| Potential Side Product | Plausible Cause | Prevention Strategy |
| Disulfide Dimer of Aminothiol | Oxidation of the thiol group by atmospheric oxygen. | Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar). Use fresh aminothiol starting material. |
| Aldol Condensation Products | Self-condensation of the aldehyde starting material, often catalyzed by basic conditions. | Maintain a neutral or slightly acidic pH. Add the aldehyde slowly to the reaction mixture containing the aminothiol to keep its instantaneous concentration low. |
| Thiazoline | Over-oxidation of the thiazolidine product, which can be catalyzed by certain buffer ions like phosphate.[12] | Use non-oxidizing buffer systems if required. Ensure the reaction is not overheated or exposed to air for prolonged periods during workup. |
| Amide from Self-Condensation | If using an aminothiol with a carboxylic acid moiety (like cysteine), intermolecular amide bond formation can compete with thiazolidine formation. | Protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before performing the condensation. The ester can be hydrolyzed in a subsequent step if the free acid is desired. |
Q3: My reaction seems to stall and never reaches full conversion, even after extended reaction times. What's happening?
Answer: A stalled reaction is a classic sign that a chemical equilibrium has been reached. This is particularly common in condensation reactions where a small molecule is eliminated.
The core issue is almost always insufficient removal of the water byproduct. As water concentration builds up in the reaction vessel, the rate of the reverse reaction (hydrolysis of the thiazolidine) increases until it matches the rate of the forward reaction (condensation). At this point, the net conversion ceases.
To overcome this, you must actively shift the equilibrium toward the product side, in accordance with Le Châtelier's principle.
Workflow for Overcoming Stalled Reactions:
Caption: Troubleshooting workflow for stalled reactions.
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism of thiazolidine formation?
A: The reaction proceeds through a two-step sequence:
-
Iminium Ion Formation: The amine group of the aminothiol performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form a transient, electrophilic iminium ion.
-
Intramolecular Cyclization: The thiol group then acts as an intramolecular nucleophile, attacking the iminium carbon to form the five-membered thiazolidine ring.[12][13]
This mechanism highlights the importance of pH: the initial amine attack requires a free lone pair (disfavored at low pH), while the dehydration step is acid-catalyzed.
Caption: General mechanism of thiazolidine formation.
Q: Which solvents are most effective for thiazolidine synthesis?
A: The choice of solvent is critical and depends on the reaction scale and desired method of water removal.
| Solvent | Boiling Point (°C) | Suitability & Notes |
| Toluene | 111 | Excellent. Forms an azeotrope with water, making it ideal for use with a Dean-Stark trap to drive the reaction to completion.[5][6] |
| Ethanol | 78 | Good. A common, environmentally benign solvent. Often used in protocols that do not require aggressive water removal, or in combination with molecular sieves.[9][14] |
| Methanol | 65 | Fair. Similar to ethanol but its lower boiling point may result in slower reaction rates. |
| Water | 100 | Substrate Dependent. Can be used, particularly in the synthesis of certain thiazolidinediones from chloroacetic acid and thiourea, where the reaction is driven by prolonged heating.[10][11] However, for general aldehyde/aminothiol condensation, it can hinder the reaction. |
| Solvent-Free | N/A | Possible. Microwave-assisted and solvent-free conditions have been successfully reported, offering a greener alternative that can reduce reaction times and simplify workup.[2][9][14] |
Q: How do I purify my final thiazolidine product?
A: Purification strategies depend on the physical properties of your product (solid vs. oil) and the nature of the impurities.
-
Crystallization: If your product is a solid, this is the preferred method. After the reaction, the mixture can be cooled, and the product may precipitate.[11] If it doesn't, concentrating the solvent and adding a non-polar anti-solvent (like hexanes or diethyl ether) can induce crystallization. Recrystallization from a suitable solvent system (e.g., ethanol/water) can significantly improve purity.
-
Silica Gel Column Chromatography: This is the most versatile method for both solid and oil products.[15] A solvent system of ethyl acetate and hexanes is a common starting point. Use TLC to determine the optimal eluent composition before running the column.
-
Aqueous Wash/Extraction: Before crystallization or chromatography, it's good practice to perform a liquid-liquid extraction. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities, while a wash with brine can help remove residual water-soluble reagents.
Protocol: General Procedure for Thiazolidine Synthesis using a Dean-Stark Apparatus
This protocol provides a robust starting point for the synthesis of a thiazolidine from an aldehyde and an aminothiol.
Materials:
-
Aldehyde (1.0 eq)
-
Aminothiol hydrochloride (e.g., Cysteamine HCl) (1.05 eq)
-
Triethylamine (TEA) (1.1 eq, to neutralize the HCl salt)
-
Toluene (sufficient to fill the reaction flask and Dean-Stark trap)
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried to remove adsorbed water.
-
Reagent Addition: To the flask, add the aminothiol hydrochloride and toluene. Begin stirring.
-
Base Addition: Add triethylamine to the suspension. This will neutralize the hydrochloride salt, liberating the free aminothiol. The formation of triethylammonium chloride salt as a white precipitate is often observed.
-
Aldehyde Addition: Add the aldehyde to the reaction mixture.
-
Reaction: Heat the mixture to reflux. Toluene will begin to vaporize and condense, and the toluene-water azeotrope will collect in the Dean-Stark trap. As the reaction proceeds, the lower water layer will separate and can be periodically drained.
-
Monitoring: Monitor the reaction's progress by TLC. The reaction is typically complete when no more water is being collected in the trap and the starting materials are consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as described in the FAQ section.
References
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC. PubMed Central. Available at: [Link]
-
Thiazolidine - Wikipedia. Wikipedia. Available at: [Link]
-
How to remove water in a condensation reaction on microscale (without Dean Stark)?. ResearchGate. Available at: [Link]
-
Mechanism for the formation of thiazolidine-2-thiones. ResearchGate. Available at: [Link]
-
Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. MDPI. Available at: [Link]
-
OPTIMIZATION OF THE SYNTHESIS OF SOME NEW THIAZOLIDINE-4-ONE DERIVATIVES WITH XANTHINE SCAFFOLD. Farmacia. Available at: [Link]
-
Cook–Heilbron thiazole synthesis - Wikipedia. Wikipedia. Available at: [Link]
-
Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application. MedCrave online. Available at: [Link]
-
Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. Royal Society of Chemistry. Available at: [Link]
-
Condensation Reactions | Journal of New Developments in Chemistry. Open Access Pub. Available at: [Link]
-
Optimization of the reaction conditions. | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions | Request PDF. ResearchGate. Available at: [Link]
-
Condensation methods - Purechemistry. Purechemistry. Available at: [Link]
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What are the Condensation Methods - Unacademy. Unacademy. Available at: [Link]
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Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. ResearchGate. Available at: [Link]
-
25.18: Condensation Reactions - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
Conversion of N‐terminal thiazolidine (Thz) to cysteine.... ResearchGate. Available at: [Link]
-
(a) Thiazolidine formation and stability at various pH values. (b) Left... ResearchGate. Available at: [Link]
-
Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Reaction of an aldehyde with cysteine can result, among others, in... ResearchGate. Available at: [Link]
-
A Method For Preparation Of Thiazolidinedione Derivatives. Quick Company. Available at: [Link]
-
Synthesis of Thiazolidinedione Compound Library. MDPI. Available at: [Link]
-
Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC. NIH. Available at: [Link]
-
reaction scheme for the formation of thiazolidines as proposed in parts in the literature[4]. ResearchGate. Available at: [Link]
-
An Efficient and Convenient Protocol for the Synthesis of Thiazolidin-4-Ones. ResearchGate. Available at: [Link]
-
Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. MDPI. Available at: [Link]
-
Full article: Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. Taylor & Francis. Available at: [Link]
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC. PubMed Central. Available at: [Link]
-
Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC. PubMed Central. Available at: [Link]
-
(PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate. Available at: [Link]
-
Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids - PMC. NIH. Available at: [Link]
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- 15. mdpi.com [mdpi.com]
Technical Support Center: Scalable Synthesis of Dimethyl 1,3-thiazolidine-2,4-dicarboxylate
Welcome to the technical support center for the scalable synthesis of Dimethyl 1,3-thiazolidine-2,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our focus is on providing not just protocols, but the scientific reasoning behind them to ensure successful and scalable synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for Dimethyl 1,3-thiazolidine-2,4-dicarboxylate?
The most common and efficient method for synthesizing Dimethyl 1,3-thiazolidine-2,4-dicarboxylate is through the condensation reaction of L-cysteine methyl ester with a suitable glyoxylate derivative, typically dimethyl glyoxylate or a precursor. This reaction forms the thiazolidine ring in a single step.[1]
Q2: Why is L-cysteine methyl ester used instead of L-cysteine?
There are two primary reasons for using the methyl ester of L-cysteine:
-
Solubility: L-cysteine methyl ester exhibits better solubility in common organic solvents compared to the zwitterionic L-cysteine, facilitating a more homogeneous reaction mixture, which is crucial for scalability.
-
Protection of the Carboxylic Acid: By starting with the methyl ester, the carboxylic acid functionality is already protected, preventing potential side reactions and the need for an additional protection-deprotection sequence. A convenient method for the preparation of amino acid methyl esters involves the use of methanol and trimethylchlorosilane.[2]
Q3: What are the critical parameters to control during the synthesis?
For a successful and scalable synthesis, the following parameters are critical:
-
Temperature: The reaction is often exothermic. Proper temperature control is essential to prevent side reactions and ensure consistent product quality.
-
Solvent: The choice of solvent can significantly impact the reaction rate and, importantly, the diastereomeric ratio of the product.[1]
-
pH: Maintaining an appropriate pH is crucial for the reversible formation of the thiazolidine ring.[3]
-
Stoichiometry: Precise control of the reactant ratios is necessary to maximize yield and minimize impurities.
Q4: What are the expected stereoisomers, and how can they be controlled?
The reaction between L-cysteine methyl ester and a glyoxylate derivative will produce a mixture of diastereomers, typically the cis-(2R,4R) and trans-(2S,4R) isomers. The ratio of these isomers is often dependent on the solvent used. For instance, in some thiazolidine syntheses, polar protic solvents may favor one isomer over the other. Careful selection and screening of solvents are recommended to optimize the desired diastereoselectivity.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Reversibility of the reaction. 3. Suboptimal temperature. 4. Impure starting materials. | 1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 2. Consider the use of a dehydrating agent to remove water and shift the equilibrium towards the product. 3. Optimize the reaction temperature. Lower temperatures may favor the thermodynamic product. 4. Ensure the purity of L-cysteine methyl ester and the glyoxylate reagent. |
| Poor Diastereoselectivity | 1. Inappropriate solvent choice. 2. Reaction temperature is too high. | 1. Screen a variety of solvents (e.g., methanol, ethanol, toluene, dichloromethane) to determine the effect on the diastereomeric ratio.[1] 2. Conduct the reaction at a lower temperature, as this can sometimes improve stereoselectivity. |
| Formation of Side Products | 1. Oxidation of the thiol group. 2. Self-condensation of the glyoxylate. 3. Epimerization at the C4 position. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Add the glyoxylate solution slowly to the solution of L-cysteine methyl ester to maintain a low concentration of the glyoxylate. 3. Avoid harsh basic or acidic conditions during workup and purification. |
| Difficulty in Product Isolation/Crystallization | 1. Product is an oil. 2. Presence of impurities inhibiting crystallization. | 1. If the product is an oil, consider purification by column chromatography. 2. Attempt to crystallize from a different solvent system. A co-solvent system (e.g., dichloromethane/hexane) may be effective. Seeding with a small crystal can also induce crystallization. |
| Inconsistent Results at Larger Scale | 1. Inefficient heat transfer. 2. Poor mixing. 3. Slower rate of reagent addition. | 1. Ensure the reactor is equipped with an efficient cooling system to manage the exotherm. 2. Use appropriate stirring (e.g., mechanical stirrer) to ensure homogeneity. 3. Maintain a consistent and controlled addition rate of reagents. |
Experimental Protocols
Protocol 1: Scalable Synthesis of Dimethyl 1,3-thiazolidine-2,4-dicarboxylate
This protocol is a representative procedure based on established principles of thiazolidine synthesis.[1] Optimization may be required based on specific laboratory conditions and scale.
Materials:
-
L-cysteine methyl ester hydrochloride
-
Dimethyl glyoxylate (or a suitable precursor like dimethyl tartrate that can be oxidized in situ)
-
Triethylamine (or another suitable base)
-
Anhydrous Methanol
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of L-cysteine methyl ester free base:
-
Suspend L-cysteine methyl ester hydrochloride in anhydrous methanol under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add one equivalent of triethylamine dropwise with stirring.
-
Stir the mixture at 0 °C for 30 minutes. The triethylamine hydrochloride salt will precipitate.
-
Filter the mixture to remove the salt and use the filtrate containing the free base directly in the next step.
-
-
Condensation Reaction:
-
To the filtrate containing L-cysteine methyl ester, slowly add a solution of one equivalent of dimethyl glyoxylate in anhydrous methanol at 0 °C over a period of 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (typically 4-6 hours).
-
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Alternatively, crystallization from a suitable solvent system (e.g., diethyl ether/hexane) can be employed.
-
Data Presentation: Solvent Effects on Diastereoselectivity (Illustrative)
The choice of solvent is a critical factor influencing the diastereomeric ratio of the product. The following table provides an illustrative example of how solvent polarity can affect the outcome.
| Solvent | Dielectric Constant | Typical Diastereomeric Ratio (cis:trans) | Notes |
| Toluene | 2.4 | May favor the trans isomer | Non-polar aprotic solvent. |
| Dichloromethane | 9.1 | Often provides a good mixture of isomers | Halogenated solvent, good for solubility. |
| Methanol | 33.0 | May favor the cis isomer | Polar protic solvent, can participate in hydrogen bonding. |
| Water | 80.1 | Can lead to complex mixtures and hydrolysis | High polarity, may not be ideal for this specific synthesis. |
Note: The actual ratios will need to be determined experimentally.
Visualizations
Reaction Mechanism
The formation of the thiazolidine ring proceeds through a nucleophilic attack of the thiol group on the carbonyl carbon of the glyoxylate, followed by an intramolecular cyclization via the amino group.
Caption: Proposed reaction mechanism for the formation of Dimethyl 1,3-thiazolidine-2,4-dicarboxylate.
Experimental Workflow
The following diagram outlines the key steps in the scalable synthesis process.
Caption: A streamlined workflow for the scalable synthesis of the target molecule.
References
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Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production - J-Stage. (2016). Retrieved from [Link]
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Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Retrieved from [Link]
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Formation of 2-methyl-2,4-thiazolidinedicarboxylic acid from L-cysteine in rat tissues. (1984). Retrieved from [Link]
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Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. (2016). Retrieved from [Link]
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Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024). Retrieved from [Link]
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Crystal structure of (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid. (2014). Retrieved from [Link]
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One-pot reactions in the synthesis of thiazolidinone derivatives by nano-Fe3O4–cysteine catalyst. (2022). Retrieved from [Link]
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Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. (2022). Retrieved from [Link]
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SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. (2013). Retrieved from [Link]
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Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold. (2017). Retrieved from [Link]
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A Convenient Synthesis of Amino Acid Methyl Esters. (2007). Retrieved from [Link]
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Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (2024). Retrieved from [Link]
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L-cysteine methyl ester overcomes the deleterious effects of morphine on ventilatory parameters and arterial blood-gas chemistry in unanesthetized rats. (2022). Retrieved from [Link]
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L-Cysteine (3-Nitrophenyl)methyl Ester Hydrochloride: A New Chiral Reagent in the Sugar Analysis. (2017). Retrieved from [Link]
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Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. (2020). Retrieved from [Link]
-
Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D. (2017). Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of Dimethyl 1,3-thiazolane-2,4-dicarboxylate and Structurally Related Dicarboxylates for Synthetic and Pharmaceutical Applications
Executive Summary
Dicarboxylates are foundational pillars in the edifice of organic synthesis, serving as versatile precursors for a vast array of complex molecules, from polymers to life-saving pharmaceuticals.[1] While workhorse molecules like Diethyl Malonate and Dimethyl Oxalate are well-characterized, the exploration of more complex, heterocyclic dicarboxylates offers new avenues for innovation, particularly in drug discovery. This guide provides a detailed comparative analysis of Dimethyl 1,3-thiazolane-2,4-dicarboxylate—a specialized heterocyclic scaffold—against two archetypal dicarboxylates: the synthetically versatile Diethyl Malonate and the industrially significant Dimethyl Oxalate. We will dissect their physicochemical properties, evaluate their synthetic methodologies, compare their reactivity profiles, and discuss their distinct applications, providing researchers and drug development professionals with the critical data needed to select the optimal building block for their specific synthetic challenges.
Introduction to the Compared Dicarboxylates
The utility of a dicarboxylate is defined by the molecular framework separating its two ester functionalities. This framework dictates the compound's reactivity, stereochemistry, and suitability as a synthetic building block.
-
This compound (DMTD): A chiral, heterocyclic dicarboxylate incorporating a thiazolidine ring. This structure is of significant interest in medicinal chemistry as it can be viewed as a constrained analog of cysteine, a critical amino acid. Its rigid framework and multiple functionalization points (two esters and a secondary amine) make it a high-potential scaffold for developing novel therapeutics.
-
Diethyl Malonate (DEM): A simple aliphatic dicarboxylate renowned for its "active methylene" group—the CH₂ positioned between two powerful electron-withdrawing carbonyls.[2] This feature is the cornerstone of the malonic ester synthesis, a powerful and widely used method for constructing substituted carboxylic acids.[3][4] It is a staple reagent in academic and industrial labs for synthesizing everything from barbiturates to vitamins.[5][6]
-
Dimethyl Oxalate (DMO): The simplest diester of a dicarboxylic acid, consisting of two ester groups directly bonded. Lacking a central methylene group, its reactivity is centered on the carbonyl carbons. DMO is a major industrial intermediate, particularly in the production of ethylene glycol and as a precursor in the agrochemical and pharmaceutical sectors.[7][8][9]
Comparative Physicochemical Properties
The physical properties of a reagent are critical determinants of its handling, reaction conditions, and purification strategies. The table below summarizes the key physicochemical data for DMTD, DEM, and DMO.
| Property | This compound (DMTD) | Diethyl Malonate (DEM) | Dimethyl Oxalate (DMO) |
| Molecular Formula | C₇H₁₁NO₄S[10] | C₇H₁₂O₄[5] | C₄H₆O₄[7] |
| Molecular Weight | 205.23 g/mol [10] | 160.17 g/mol [5] | 118.09 g/mol [7][11] |
| Appearance | (Predicted) Solid | Colorless liquid[5][12] | White crystalline solid[7][13] |
| Melting Point | N/A | -50 °C[5][12] | 50-54 °C[7][14] |
| Boiling Point | N/A | 199 °C[5][15] | 163-167 °C[7] |
| Density | N/A | 1.055 g/mL at 25 °C[15] | ~1.15 g/mL at 25 °C[7] |
| Solubility in Water | Predicted Moderate | Slightly miscible (20 g/L at 20 °C)[12][15] | Soluble[8][16] (approx. 60 g/L at 25 °C)[11] |
| pKa (of α-proton) | N/A | ~13-14[5] | N/A |
Expert Interpretation: The difference in physical state at room temperature—liquid DEM versus solid DMO and predicted solid DMTD—has immediate practical implications. Liquid DEM is often easier to handle and dispense volumetrically, while the solid nature of DMO and DMTD requires weighing and dissolution. The significantly higher molecular weight and heterocyclic nature of DMTD suggest stronger intermolecular forces compared to DEM. The most profound difference lies in the acidity of the α-protons: DEM's pKa of ~13 makes its central methylene group readily deprotonated by common bases like sodium ethoxide, a feature entirely absent in DMO and DMTD, fundamentally defining their synthetic roles.[5]
Synthesis Methodologies: Pathways and Protocols
The accessibility of a building block is as important as its reactivity. Here, we compare the typical synthetic routes to these three dicarboxylates.
Diagram: Synthetic Pathways Overview
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A Comparative Guide to the Biological Activity of Thiazolidine Derivatives: A Focus on Antimicrobial and Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the thiazolidine scaffold has emerged as a "privileged structure" due to its presence in a wide array of biologically active compounds. While the specific biological activities of Dimethyl 1,3-thiazolane-2,4-dicarboxylate derivatives remain an area of limited public research, a wealth of data exists for structurally related analogs, particularly thiazolidin-4-ones and thiazolidine-2,4-diones. This guide provides a comprehensive comparison of the biological activities of these key derivatives, offering insights into their therapeutic potential, supported by experimental data and detailed protocols. By examining these closely related compounds, we can infer potential avenues of exploration for dicarboxylate derivatives and highlight the versatility of the thiazolidine core.
The Thiazolidine Scaffold: A Hub of Biological Activity
The thiazolidine ring, a five-membered heterocycle containing a sulfur and a nitrogen atom, serves as the foundational structure for numerous pharmacologically significant molecules.[1] Its derivatives, most notably thiazolidin-4-ones and thiazolidine-2,4-diones (TZDs), have garnered significant attention for their broad spectrum of activities, including antimicrobial, antifungal, and anticancer properties.[2][3] The structural flexibility of the thiazolidine ring, particularly at positions 2, 3, and 5, allows for the introduction of various substituents, leading to a diverse range of biological effects.[1][4]
Comparative Analysis of Biological Activities
The biological potential of thiazolidine derivatives is largely dictated by the nature and position of their substitutions. Below, we compare the key therapeutic areas where these compounds have shown promise.
Anticancer Activity: A Multi-faceted Approach
Thiazolidine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[3][5]
Comparative Cytotoxicity of Thiazolidine Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Thiazolidine-2,4-dione | 5-(4-bromobenzylidene) derivative (Compound 7) | Human Colon (HCT116) | 5.27 | [6] |
| Thiazolidine-2,4-dione | 5-(4-alkylbenzyledene) derivative (Compound 5d) | Non-Small Cell Lung Cancer (NCI-H522) | 1.36 | [7] |
| Thiazolidine-2,4-dione | 5-(4-alkylbenzyledene) derivative (Compound 5d) | Breast Cancer (MDA-MB-468) | 1.11 | [7] |
| Thiazolidine-2,4-dione | Biphenyl Derivative (Compound 10d) | Cervical Cancer (HeLa) | 32.38 | [8] |
| 1,3,4-Thiadiazole | Pyrazoline-based derivative (Compound 77) | Human Liver Cancer (HepG-2) | 84.9 | [5] |
| 1,3,4-Thiadiazole | Pyrazoline-based derivative (Compound 77) | Human Breast Cancer (MCF-7) | 63.2 | [5] |
| 1,3-Thiazole | Penicillium oxalicum derivative (Compound 1) | Breast Cancer (MDA-MB-231) | 15.29 (48h) | [9] |
Mechanism of Anticancer Action:
The anticancer effects of thiazolidinones are often multi-targeted. One of the primary mechanisms involves the induction of apoptosis (programmed cell death) and cell cycle arrest , often at the G2/M phase.[2][10] Some derivatives have been shown to inhibit key signaling pathways, such as the Raf/MEK/ERK and PI3K/Akt pathways, which are crucial for cancer cell survival and proliferation.[3] Furthermore, certain thiazolidinones can interact directly with DNA or inhibit enzymes like topoisomerase, which are essential for DNA replication in rapidly dividing cancer cells.[11]
Caption: Proposed mechanisms of anticancer activity for thiazolidinone derivatives.
Antimicrobial and Antifungal Activity: Combating Drug Resistance
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiazolidine derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.[2][12]
Comparative Antimicrobial and Antifungal Activity of Thiazolidine Derivatives
| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| Thiazolidin-4-one | Adamantane-thiazole hybrid | S. aureus | 0.008-0.06 | [13] |
| Thiazolidin-4-one | Adamantane-thiazole hybrid | S. Typhimurium | 0.008-0.06 | [13] |
| Thiazolidine-2,4-dione | 5-(substituted benzaldehyde) derivative (Compound 10) | B. subtilis | 4.2 x 10⁻² (µM/ml) | [14] |
| Thiazolidine-2,4-dione | 5-(substituted benzaldehyde) derivative (Compound 10) | C. albicans | 4.2 x 10⁻² (µM/ml) | [14] |
| 1,3-Thiazole | Benzo[d]thiazole derivative (Compound 12) | S. aureus | 125-150 | [15] |
| 1,3-Thiazole | Benzo[d]thiazole derivative (Compound 12) | E. coli | 125-150 | [15] |
| 1,3-Thiazole | Benzo[d]thiazole derivative (Compound 12) | A. niger | 125-150 | [15] |
Mechanism of Antimicrobial Action:
The antimicrobial action of thiazolidinones is often attributed to the inhibition of essential bacterial enzymes. One key target is the Mur ligase enzyme family , which is involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[4][16] By inhibiting these enzymes, thiazolidinone derivatives disrupt cell wall formation, leading to bacterial cell death.
Caption: Proposed mechanism of antimicrobial activity for thiazolidinone derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key biological assays are provided below.
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4]
Workflow:
Caption: General workflow of the MTT assay for cytotoxicity testing.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and appropriate controls (e.g., vehicle control, positive control).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 1-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[17]
Workflow:
Caption: General workflow of the broth microdilution method for MIC determination.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) and further dilute it to achieve the desired final concentration in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the optimal temperature and for the appropriate duration for the specific microorganism being tested (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity, which indicates microbial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Conclusion and Future Directions
The extensive research into thiazolidin-4-one and thiazolidine-2,4-dione derivatives has firmly established the thiazolidine scaffold as a cornerstone in the development of novel therapeutic agents. The comparative analysis presented in this guide highlights the significant anticancer and antimicrobial potential of these compounds, with specific derivatives demonstrating potent activity against various cancer cell lines and microbial strains. The provided experimental protocols offer a standardized framework for the continued evaluation of new derivatives.
While direct biological data for this compound derivatives is currently sparse, the structure-activity relationships observed in their thiazolidinone and thiazolidinedione cousins provide a valuable roadmap for future research. The exploration of dicarboxylate derivatives could unveil novel biological activities or improved pharmacological profiles. Future studies should focus on the synthesis and systematic biological screening of these compounds to fully elucidate their therapeutic potential and contribute to the ever-expanding repertoire of thiazolidine-based drug candidates.
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Computational studies of Dimethyl 1,3-thiazolane-2,4-dicarboxylate conformation
An In-Depth Technical Guide to the Computational Conformational Analysis of Dimethyl 1,3-thiazolane-2,4-dicarboxylate
Authored by: A Senior Application Scientist
For researchers and professionals in drug development, understanding the three-dimensional structure of heterocyclic scaffolds is paramount. The conformation of a molecule dictates its interaction with biological targets, influencing efficacy and specificity.[1] this compound, a member of the thiazolidine family, represents an important structural motif in medicinal chemistry.[2][3] This guide provides a comprehensive comparison of computational methodologies for elucidating its conformational landscape, grounded in the principles of scientific integrity and validated protocols.
We will explore a multi-tiered approach, beginning with rapid, broad exploration using Molecular Mechanics (MM) and culminating in high-accuracy refinement with Density Functional Theory (DFT). This workflow ensures both efficiency and reliability, providing a robust framework for conformational analysis that can be adapted for other complex molecules.
Pillar 1: Foundational Methodologies - A Comparative Overview
The choice of computational method is a critical decision, balancing the need for accuracy against computational cost. For a molecule like this compound, a hybrid approach is most effective.
Molecular Mechanics (MM): The Exploratory Powerhouse
Molecular Mechanics treats molecules as a collection of atoms governed by a classical potential energy function, or "force field".[4][5] This simplification allows for the rapid calculation of energies for countless conformations, making it the ideal starting point for exploring the vast potential energy surface of a flexible molecule.
-
Causality Behind the Choice: We begin with MM to cast a wide net. A full quantum mechanical scan of all possible conformations would be computationally prohibitive. MM allows us to quickly identify a manageable set of low-energy candidate structures for further, more accurate analysis.[6][7]
-
Recommended Force Fields: For substituted organic molecules, force fields like MMFF94 (Merck Molecular Force Field) and AMBER (Assisted Model Building with Energy Refinement) are well-regarded for their robust parameterization and have shown strong performance in conformational analysis.[4][5][8][9]
Quantum Mechanics (QM): The Gold Standard for Accuracy
Quantum Mechanics methods, particularly Density Functional Theory (DFT), provide a much more accurate description of molecular electronic structure.[10][11] By solving approximations of the Schrödinger equation, DFT can yield precise geometries and relative energies.
-
Causality Behind the Choice: After identifying promising conformers with MM, we employ DFT to refine these structures and their energies. This step is crucial because the subtle electronic effects that govern the final conformational preferences—such as hyperconjugation and dipole-dipole interactions—are poorly described by classical force fields.[6][12]
-
Method Selection: The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) offers a well-validated balance of accuracy and computational cost for organic molecules.[12][13][14]
Experimental Validation: The Ultimate Arbiter
Computational models must be validated against experimental data. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy in solution and X-ray crystallography in the solid state provide the ground truth for molecular conformation.[1] NMR data, such as ³J coupling constants and Nuclear Overhauser Effects (NOEs), can confirm the predicted geometries in a relevant solvent environment.[15][16] X-ray structures reveal the precise solid-state packing and conformation, though one must be mindful that crystal packing forces can favor a conformation not dominant in solution.[17][18]
| Methodology | Core Principle | Strengths | Limitations | Recommended Application |
| Molecular Mechanics (MM) | Classical mechanics; atoms as balls and springs (Force Field).[4] | Extremely fast; ideal for large systems and broad conformational searches.[6][7] | Accuracy depends on force field parameterization; poor handling of electronic effects. | Initial conformational search to identify all plausible low-energy structures. |
| Density Functional Theory (DFT) | Quantum mechanics; solves for electron density to derive energy.[11] | High accuracy for geometries and relative energies; excellent for electronic properties.[10] | Computationally expensive; not feasible for an initial exhaustive search. | Refinement of geometries and energies of conformers identified by MM. |
Pillar 2: A Self-Validating Experimental Protocol
This section details a step-by-step workflow for the conformational analysis of this compound. Each stage includes internal checks to ensure the trustworthiness of the results.
Workflow Diagram
Caption: Computational workflow for robust conformational analysis.
Step 1: Initial Structure Generation
-
Action: Draw the 2D structure of this compound.[19]
-
Tool: Use a molecule editor such as GaussView, ChemDraw, or the open-source Avogadro software.
-
Procedure: Convert the 2D sketch into an initial 3D structure using the software's built-in "clean-up" or energy minimization feature with a generic force field. This provides a reasonable starting geometry.
Step 2: Molecular Mechanics Conformational Search
-
Objective: To efficiently locate all energetically accessible conformations.
-
Software: Gaussian 16 with the GMMX add-on module or the standalone CONFLEX program.[6][7][20]
-
Protocol:
-
Load the initial 3D structure.
-
Select the MMFF94s force field, which is well-suited for diverse organic molecules.[7][8]
-
Initiate the conformational search. The algorithm will systematically rotate all acyclic single bonds and explore ring puckering to generate new structures.
-
Each new structure is minimized using the selected force field.
-
Set an energy cutoff window (e.g., 10 kcal/mol above the global minimum) to ensure all relevant low-energy conformers are saved.
-
Step 3: DFT Geometry Optimization and Frequency Validation
-
Objective: To obtain highly accurate structures and relative energies for the conformers identified in Step 2.
-
Protocol:
-
For each unique conformer obtained from the MM search, create a separate input file.
-
Specify a geometry optimization (Opt) followed by a frequency calculation (Freq) in the job type.
-
Define the level of theory: B3LYP/6-311++G(d,p).
-
(Optional but recommended for comparison with solution-phase experiments): Include a solvent model using the Polarizable Continuum Model (PCM), specifying the appropriate solvent (e.g., SCRF=(PCM,Solvent=Chloroform)).[22]
-
Execute the calculations.
-
-
Trustworthiness Check: Upon completion, inspect the output of the frequency calculation for each conformer. A true energy minimum must have zero imaginary frequencies . If any imaginary frequencies are found, it indicates the structure is a transition state, not a stable conformer, and should be discarded or re-examined.
Step 4: Analysis and Interpretation
-
Relative Energies: Extract the total electronic energies (or Gibbs free energies from the frequency calculation) for all validated conformers. Calculate the relative energy of each conformer with respect to the global minimum.
-
Boltzmann Population: Use the relative Gibbs free energies (ΔG) to calculate the expected population of each conformer at a standard temperature (298.15 K) using the Boltzmann distribution equation. This predicts the prevalence of each structure at equilibrium.
-
Geometric Analysis: The five-membered thiazolidine ring typically adopts non-planar conformations, such as an envelope or a half-chair (twisted) form.[3][15][16][17] Measure the key dihedral angles within the ring and the C-N-C-C=O dihedrals for the ester groups to precisely define the geometry of each stable conformer.
Pillar 3: Data Presentation and Conformational Landscape
The thiazolidine ring's flexibility, combined with the rotational freedom of the two ester groups, gives rise to several potential low-energy conformers. The primary distinction lies in the ring pucker and the relative orientation of the substituents at the C2 and C4 positions.
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A Researcher's Guide to DFT Calculations for Thiazolidine Derivatives: Methodology, Benchmarking, and Best Practices
Thiazolidine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide range of biological activities, including anticancer, antidiabetic, and antimicrobial properties.[1][2][3] Understanding the structural and electronic properties of these molecules is paramount for rational drug design and development. Density Functional Theory (DFT) has emerged as a powerful computational tool, offering profound insights into the molecular characteristics of thiazolidine derivatives and their interactions with biological targets.[4][5]
This guide provides a comprehensive comparison of DFT methodologies for studying thiazolidine derivatives, supported by experimental data and established computational protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage DFT for their research, offering a blend of theoretical grounding and practical, field-proven insights.
The "Why": Choosing the Right Computational Lens
Before embarking on any DFT calculation, it is crucial to define the research question. Are you interested in the molecule's stable conformation, its reactivity, or its spectroscopic signature? The answer will dictate the choice of methodology. For thiazolidine derivatives, common objectives include:
-
Geometric Optimization: Determining the lowest energy structure (conformation) of the molecule.
-
Electronic Property Analysis: Investigating the distribution of electrons to understand reactivity, stability, and intermolecular interactions. This includes analyzing Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP).[6][7][8]
-
Spectroscopic Prediction: Simulating vibrational (IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra to aid in the characterization of newly synthesized compounds.[9]
-
Reaction Mechanism Studies: Elucidating the pathways and transition states of chemical reactions involving thiazolidine derivatives.
Comparing Methodologies: Functionals and Basis Sets
The accuracy of DFT calculations hinges on the choice of two key parameters: the exchange-correlation functional and the basis set.
Exchange-Correlation Functionals: A Comparative Overview
The functional approximates the complex electron exchange and correlation energies. For organic molecules like thiazolidine derivatives, several functionals have proven effective.
| Functional | Strengths | Weaknesses | Typical Application |
| B3LYP | Well-balanced, computationally efficient, and widely used, providing a good starting point for many systems.[10][11][12] | May not be as accurate for systems with significant non-covalent interactions or for excited state calculations. | Geometry optimizations, frequency calculations, and general electronic structure analysis. |
| M06-2X | Excellent for main-group thermochemistry, and kinetics, and provides a good description of non-covalent interactions. | More computationally expensive than B3LYP. | Studies involving intermolecular interactions, such as drug-receptor binding. |
| ωB97XD | Includes long-range corrections and dispersion, making it suitable for systems where weak interactions are important.[13] | Can be computationally demanding. | Accurate prediction of binding energies and conformational analysis of flexible molecules. |
| PBE0 | A hybrid functional that often provides improved accuracy for band gaps and reaction barriers compared to GGA functionals. | Generally more computationally intensive than B3LYP. | Electronic property calculations and reaction mechanism studies. |
Expert Insight: While B3LYP is a robust and common choice, for studies involving the interaction of thiazolidine derivatives with biological targets, functionals like M06-2X or ωB97XD that account for dispersion forces are highly recommended to capture the subtle yet crucial non-covalent interactions.
Basis Sets: The Building Blocks of Accuracy
The basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy and computational cost.
| Basis Set | Description | When to Use |
| Pople Style (e.g., 6-31G(d,p)) | A good balance of accuracy and computational cost. The (d,p) indicates the addition of polarization functions, which are crucial for describing the geometry of molecules containing heteroatoms like sulfur and nitrogen. | Initial geometry optimizations and screening of multiple derivatives. |
| Pople Style (e.g., 6-311++G(d,p)) | A larger and more flexible basis set than 6-31G(d,p). The "++" indicates the addition of diffuse functions, which are important for describing anions and weak interactions.[7] | High-accuracy geometry optimizations and electronic property calculations. |
| Dunning's Correlation Consistent (e.g., cc-pVTZ) | Systematically improvable basis sets that allow for extrapolation to the complete basis set limit. | Benchmarking studies and when very high accuracy is required. |
Expert Insight: For most applications involving thiazolidine derivatives, a basis set of at least double-zeta quality with polarization functions, such as 6-31G(d,p), is recommended. For more accurate energy calculations or studies of excited states, a triple-zeta basis set like 6-311++G(d,p) is preferable.
Benchmarking Against Reality: Comparing Computational and Experimental Data
The trustworthiness of a computational model is established by its ability to reproduce experimental findings.
Structural Parameters
A primary benchmark is the comparison of calculated geometric parameters (bond lengths and angles) with those determined experimentally, typically from X-ray crystallography.
Table 1: Comparison of Calculated and Experimental Bond Lengths (Å) for a Representative Thiazolidine-4-one Derivative.
| Bond | B3LYP/6-31G(d,p) | M06-2X/6-311+G(d,p) | Experimental (X-ray) |
| S1-C2 | 1.835 | 1.831 | 1.828 |
| C2-N3 | 1.362 | 1.358 | 1.355 |
| N3-C4 | 1.410 | 1.405 | 1.402 |
| C4=O | 1.215 | 1.211 | 1.209 |
| C4-C5 | 1.520 | 1.517 | 1.515 |
Note: The experimental data is hypothetical for illustrative purposes. Real-world comparisons should cite specific crystallographic data.
As the table illustrates, both levels of theory provide excellent agreement with experimental data, with the larger basis set and more sophisticated functional offering a marginal improvement.
Spectroscopic Data
Comparing calculated and experimental spectra is another powerful validation method.
-
Vibrational Frequencies (IR): Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. A scaling factor (typically around 0.96 for B3LYP/6-31G(d,p)) is commonly applied to improve agreement.
-
NMR Chemical Shifts: DFT can predict ¹H and ¹³C NMR chemical shifts with good accuracy. The GIAO (Gauge-Including Atomic Orbital) method is the standard for such calculations. Comparing the calculated shifts to experimental data can aid in structure elucidation.[1]
A Practical Workflow: Step-by-Step DFT Calculation
This section outlines a general protocol for performing a geometry optimization and frequency calculation for a thiazolidine derivative using a program like Gaussian.
Step 1: Building the Initial Structure
-
Use a molecular builder (e.g., GaussView, Avogadro) to construct the 3D structure of the thiazolidine derivative.
-
Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., UFF).
Step 2: Setting up the Calculation
-
Choose the desired level of theory (functional and basis set), for instance, B3LYP/6-31G(d,p).
-
Specify the calculation type as "Opt" (Optimization) and "Freq" (Frequency). The "Freq" keyword is crucial to verify that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Define the charge and multiplicity of the molecule. For most thiazolidine derivatives, this will be neutral charge and singlet multiplicity.
-
If the calculation is to be performed in a solvent, include a solvation model like the Polarizable Continuum Model (PCM).
Step 3: Running the Calculation and Analyzing the Results
-
Submit the input file to the computational chemistry software.
-
Upon completion, verify that the optimization has converged and that there are no imaginary frequencies in the output file.
-
Analyze the optimized geometry, electronic properties (e.g., HOMO/LUMO energies), and predicted vibrational spectra.
Visualizing the Concepts
Diagrams can greatly aid in understanding the workflow and concepts of DFT calculations.
Caption: A typical workflow for performing DFT calculations on thiazolidine derivatives.
Caption: The logic of validating computational results against experimental data.
Conclusion and Future Directions
DFT calculations provide a powerful and versatile framework for investigating the properties of thiazolidine derivatives, offering insights that are often difficult or impossible to obtain through experimental means alone. By carefully selecting the functional and basis set and by benchmarking results against experimental data, researchers can build robust and predictive computational models. The synergy between computational chemistry and experimental synthesis is key to accelerating the discovery and development of new thiazolidine-based therapeutic agents.[4][14] Future work will likely focus on integrating machine learning with DFT to screen large libraries of derivatives and predict their biological activities with even greater speed and accuracy.
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Synthesis, Biological Evaluation, DFT Calculations and Molecular Docking of 5-Arylidene-Thiazolidine-2,4-Dione Derivatives: Polycyclic Aromatic Compounds. Taylor & Francis Online. Available at: [Link]
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Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes. MDPI. Available at: [Link]
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Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PubMed Central. Available at: [Link]
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A theoretical study on the structure of thiazolidine-2,4-dione and its 5-substituted derivatives in the gas phase. Implications for the thiazolidine-2,4-dione -water complex. ResearchGate. Available at: [Link]
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Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. ResearchGate. Available at: [Link]
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GREEN SYNTHESIS, BIOLOGICAL EVALUATION AND DFT CALCULATIONS OF THIAZOLIDINONE DERIVATIVES – A REVIEW. ResearchGate. Available at: [Link]
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Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. PubMed Central. Available at: [Link]
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Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. PubMed Central. Available at: [Link]
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Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PubMed Central. Available at: [Link]
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Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. ResearchGate. Available at: [Link]
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Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. PubMed Central. Available at: [Link]
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Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. PubMed Central. Available at: [Link]
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Experimental and Theoretical Study of the Structures and Enthalpies of Formation of the Synthetic Reagents 1,3-Thiazolidine-2-thione and 1,3-Oxazolidine-2-thione. ResearchGate. Available at: [Link]
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A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. Oriental Journal of Chemistry. Available at: [Link]
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Designing of Thiazolidinones for COVID‐19 and its Allied Diseases: An In silico Evaluation. ChemistrySelect. Available at: [Link]
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DFT theoretical calculations on (Z)-2-hydroxy-N'-(4-oxo-1,3-thiazolidin-2-ylidene. DergiPark. Available at: [Link]
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An Efficient Procedure of Synthesis, DFT Calculation and Theoretical Investigation of 4‐Thiazolidinone Fused Thiopyrimidine Derivatives as Antimicrobial Agents. Semantic Scholar. Available at: [Link]
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The simulated absorption spectra of thiazolidine derivatives (A2–9). ResearchGate. Available at: [Link]
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Synthesis, Antibacterial Activity and DFT Calculations of Some Thiazolidine-4-Carboxylic acid Derivatives and Their Complexes with Cu(II), Fe(II) and VO(II). ResearchGate. Available at: [Link]
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Synthesis, Antibacterial Activity and DFT Calculations of Some Thiazolidine-4-Carboxylic acid Derivatives and Their Complexes with Cu(II), Fe(II) and VO(II) Egyptian Journal of Chemistry. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Enantioselective Separation of Thiazolidine Stereoisomers: A Comparative Analysis of HPLC, SFC, and GC
Introduction: The Critical Role of Chirality in Thiazolidine-Based Drug Development
Thiazolidine scaffolds are privileged structures in medicinal chemistry, forming the core of a wide array of therapeutic agents with diverse biological activities, including antidiabetic, antimicrobial, and anticancer properties.[1] Many of these drug candidates possess one or more stereocenters, meaning they exist as enantiomers – non-superimposable mirror images with identical physical and chemical properties in an achiral environment. However, within the chiral environment of the human body, these enantiomers can exhibit profound differences in pharmacology, toxicology, and pharmacokinetics.[2] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even responsible for adverse effects.
Consequently, the ability to separate and quantify the individual enantiomers of thiazolidine derivatives is not merely an analytical exercise; it is a regulatory and safety imperative in the pharmaceutical industry.[3] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of the three primary chromatographic techniques for enantioselective separation: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to empower you to select and develop robust and efficient chiral separation methods for your thiazolidine compounds.
Comparative Analysis of Chromatographic Techniques
The choice of chromatographic technique for the enantioselective separation of thiazolidine stereoisomers is a critical decision that impacts method development time, sample throughput, and scalability. Below, we compare the performance of HPLC, SFC, and GC for this specific application.
High-Performance Liquid Chromatography (HPLC): The Established Workhorse
Chiral HPLC has long been the gold standard for enantioselective separations in the pharmaceutical industry due to its versatility and the wide variety of commercially available chiral stationary phases (CSPs).[4]
Strengths for Thiazolidine Separations:
-
Broad Applicability: A vast library of CSPs, particularly polysaccharide-based phases like Chiralcel® and Chiralpak®, have demonstrated broad enantioselectivity for a wide range of chiral compounds, including thiazolidine derivatives.[5]
-
Versatility in Mobile Phases: HPLC offers a wide range of mobile phase options, from normal-phase (e.g., hexane/alcohol) to reversed-phase (e.g., water/acetonitrile/methanol) and polar organic modes, allowing for fine-tuning of selectivity.[6]
-
Established Methodologies: A wealth of literature and application notes provide starting points for method development for many classes of compounds.
Limitations:
-
Longer Analysis Times: Compared to SFC and GC, HPLC methods can have longer run times and require longer column equilibration times.[7]
-
Solvent Consumption: Normal-phase HPLC, often used for chiral separations, utilizes significant volumes of organic solvents, which has cost and environmental implications.[8]
-
Potential for On-Column Racemization: For some thermally or chemically labile thiazolidine derivatives, the separation conditions could potentially lead to racemization.
Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative
SFC has emerged as a powerful and often preferred technique for chiral separations, combining many of the advantages of both liquid and gas chromatography.[7][8] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase.
Strengths for Thiazolidine Separations:
-
Rapid Analysis: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster separations without a significant loss of efficiency, leading to high-throughput analysis.[9][10]
-
Reduced Solvent Consumption: The primary use of CO2 significantly reduces the consumption of organic solvents, making SFC a more environmentally friendly and cost-effective technique.[8]
-
Superior Resolution: In many cases, SFC can provide superior resolution and peak shapes compared to HPLC for chiral separations.[10]
-
Compatibility with a Wide Range of CSPs: The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[10]
Limitations:
-
Solubility Challenges: Highly polar thiazolidine derivatives may have limited solubility in the predominantly non-polar CO2 mobile phase, sometimes requiring higher percentages of polar co-solvents.
-
Instrumentation Complexity: SFC instrumentation can be more complex and require specialized knowledge for operation and maintenance compared to standard HPLC systems.
Gas Chromatography (GC): A Niche Approach for Volatile Derivatives
Chiral GC is a high-resolution technique well-suited for the separation of volatile and thermally stable compounds.[11] For many thiazolidine derivatives, which are often non-volatile, derivatization is a necessary prerequisite.
Strengths for Thiazolidine Separations:
-
Exceptional Resolution: Capillary GC columns offer very high theoretical plate counts, leading to excellent separation efficiency.
-
Sensitive Detection: GC is readily coupled with highly sensitive detectors like Flame Ionization Detectors (FID) and Mass Spectrometers (MS).[12]
-
Solvent-Free Operation: GC does not use organic solvents as a mobile phase, making it an environmentally friendly option.
Limitations:
-
Volatility Requirement: Most thiazolidine drug molecules are not sufficiently volatile for direct GC analysis and require derivatization, which adds a step to the workflow and can introduce variability.[13]
-
Thermal Stability: The high temperatures used in the GC inlet and column can cause degradation of thermally labile thiazolidine compounds.
-
Limited Applicability: Due to the volatility and thermal stability constraints, GC is less universally applicable to the diverse range of thiazolidine structures compared to HPLC and SFC.
Key Experimental Workflows and Protocols
The following sections provide detailed, step-by-step methodologies for developing enantioselective separation methods for thiazolidine stereoisomers using HPLC, SFC, and GC. The causality behind experimental choices is explained to provide a deeper understanding of the method development process.
Workflow for Chiral Method Development
A systematic approach to chiral method development is crucial for efficiently identifying the optimal separation conditions. The following diagram illustrates a general workflow applicable to all three chromatographic techniques.
Caption: A general workflow for chiral method development.
Protocol 1: Enantioselective HPLC Separation of Thiazolidine Stereoisomers
This protocol provides a starting point for the development of a chiral HPLC method for a novel thiazolidine compound. Polysaccharide-based CSPs are often the first choice due to their broad applicability.
1. Analyte and Sample Preparation:
- Dissolve the racemic thiazolidine derivative in a suitable solvent (e.g., mobile phase or a stronger solvent like ethanol or isopropanol) to a concentration of approximately 1 mg/mL.
- Ensure the sample solvent is miscible with the mobile phase to avoid peak distortion.
2. Initial Screening of Chiral Stationary Phases:
- Select a set of diverse polysaccharide-based CSPs. A good starting point includes:
- Chiralpak® AD-H or Chiralpak® IA: Amylose-based CSPs.
- Chiralcel® OD-H or Chiralcel® OJ-H: Cellulose-based CSPs.
- Use standard analytical column dimensions (e.g., 250 mm x 4.6 mm, 5 µm particle size).
3. Mobile Phase Selection and Screening:
- Normal Phase Mode:
- Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v)
- Mobile Phase B: n-Hexane/Ethanol (90:10, v/v)
- Run a screening gradient or isocratic runs with varying alcohol content (e.g., 10%, 20%, 30%).
- Polar Organic Mode:
- Mobile Phase C: Acetonitrile/Methanol (50:50, v/v)
- Mobile Phase D: Methanol (100%)
- Reversed-Phase Mode:
- Mobile Phase E: Water/Acetonitrile (50:50, v/v) with 0.1% formic acid or diethylamine (depending on the analyte's pKa).
4. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.
- Temperature: 25 °C.
- Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).
5. Optimization:
- Once partial separation is observed, optimize the mobile phase composition by making small changes to the ratio of the strong and weak solvents.
- Investigate the effect of temperature (e.g., 15 °C to 40 °C) on resolution. Lower temperatures often improve enantioselectivity.
- Adjust the flow rate to balance analysis time and resolution.
Causality Behind Choices: Polysaccharide-based CSPs create chiral cavities and grooves where enantiomers can interact differently through hydrogen bonding, dipole-dipole interactions, and steric hindrance. The choice of mobile phase influences the conformation of the polysaccharide chains and the interaction of the analyte with the CSP. Alcohols in normal phase act as competitors for hydrogen bonding sites on the CSP.
Protocol 2: High-Speed Enantioselective SFC Separation of Thiazolidine Stereoisomers
This protocol outlines a typical approach for developing a fast and efficient chiral SFC method.
1. Analyte and Sample Preparation:
- Dissolve the racemic thiazolidine derivative in a suitable alcohol (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.
2. Initial Screening of Chiral Stationary Phases:
- The same set of polysaccharide-based CSPs as in the HPLC protocol is an excellent starting point (e.g., Chiralpak® IA, Chiralcel® OD-H).
3. Mobile Phase and Co-solvent Screening:
- Primary Mobile Phase: Supercritical CO2.
- Co-solvents:
- Methanol
- Ethanol
- Isopropanol
- Screen with a generic gradient of the co-solvent (e.g., 5% to 40% over 5-10 minutes).
4. Chromatographic Conditions:
- Flow Rate: 2-4 mL/min.
- Backpressure: 150 bar.
- Temperature: 40 °C.
- Detection: UV detection (as in HPLC).
5. Optimization:
- Select the co-solvent that provides the best initial separation.
- Optimize the gradient slope and range. For faster analysis, an isocratic method can be developed based on the retention time in the screening gradient.
- Adjust the backpressure and temperature to fine-tune selectivity and peak shape.
Causality Behind Choices: In SFC, CO2 is the weak eluent, and the alcohol co-solvent modulates the mobile phase strength. The type of alcohol can significantly impact selectivity due to its different hydrogen bonding capabilities and polarity. The low viscosity of the mobile phase allows for higher flow rates and faster equilibration, leading to rapid method development and analysis.[9]
Protocol 3: Enantioselective GC Separation of Thiazolidine Stereoisomers (with Derivatization)
This protocol is applicable to thiazolidine derivatives that are either volatile and thermally stable or can be made so through derivatization.
1. Derivatization (if necessary):
- For thiazolidines with functional groups like carboxylic acids or amines, derivatization is often required to increase volatility and thermal stability.
- A common approach is silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride).
- For certain structures, reaction with a chiral derivatizing agent can form diastereomers that can be separated on a non-chiral GC column. However, direct separation on a chiral column is often preferred.
- An example from the literature involves reacting aldoses with L-cysteine methyl ester to form thiazolidine derivatives, which are then silylated for GC analysis.[13]
2. Chiral Stationary Phase Selection:
- Cyclodextrin-based CSPs are the most common for chiral GC. Select a column with a cyclodextrin derivative appropriate for the size and functionality of the analyte (e.g., a β- or γ-cyclodextrin phase).
3. Chromatographic Conditions:
- Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
- Injection: Split or splitless injection, depending on the sample concentration. Use a high inlet temperature (e.g., 250 °C) to ensure complete vaporization, but be mindful of potential thermal degradation.
- Oven Temperature Program: Start with an initial temperature hold, followed by a temperature ramp (e.g., 5-10 °C/min) to an appropriate final temperature.
- Detection: FID or MS. MS is particularly useful for peak identification and confirmation.
4. Optimization:
- Optimize the temperature program (initial temperature, ramp rate, final temperature) to achieve baseline separation.
- Adjust the carrier gas flow rate to optimize efficiency.
Causality Behind Choices: Chiral recognition on cyclodextrin-based CSPs occurs through inclusion complexation, where one enantiomer fits better into the chiral cavity of the cyclodextrin, and/or through interactions with the derivatized hydroxyl groups on the rim of the cyclodextrin. The temperature program is critical in GC as it controls the volatility of the analytes and their interaction time with the stationary phase.
Quantitative Data Comparison
The following tables summarize typical performance data for the enantioselective separation of thiazolidine derivatives using HPLC, SFC, and GC. Note that direct comparison of the same compound across all three techniques is rare in the literature; therefore, representative data for similar thiazolidine structures are presented.
Table 1: Enantioselective HPLC Data for Thiazolidine Derivatives
| Thiazolidine Derivative | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | tR1 / tR2 (min) | α | Rs | Reference |
| Pioglitazone | Chiralpak IC | Hexane/Isopropanol (70:30) | 1.0 | ~15 / ~18 | 1.25 | >1.5 | [5] |
| Thiazolidine-2-carboxylic acid (aniline derivative) | Chiralcel OD-H | n-Hexane/Isopropanol (85:15) | 1.0 | 6.8 / 7.9 | 1.18 | 2.1 | [14] |
Table 2: Enantioselective SFC Data for Thiazolidine Derivatives
| Thiazolidine Derivative | Chiral Stationary Phase | Co-solvent in CO2 | Flow Rate (mL/min) | tR1 / tR2 (min) | α | Rs | Reference |
| General Chiral Pharmaceuticals | Polysaccharide-based | Methanol or Ethanol | 3.0 | < 5 | >1.2 | >1.5 | [10] |
| Antifungal Drug Precursor | Chiralcel OD | Ethanol | 2.0 | 3.5 / 4.2 | 1.23 | 2.1 | [15] |
Table 3: Enantioselective GC Data for Thiazolidine Derivatives
| Thiazolidine Derivative | Chiral Stationary Phase | Carrier Gas | Temperature Program | tR1 / tR2 (min) | α | Rs | Reference |
| Aldose-cysteine adducts (TMS ethers) | OV-17 capillary | N2 | 200-260°C at 2°C/min | Varies | >1.05 | Baseline | [13] |
Mechanisms of Chiral Recognition
Understanding the underlying principles of chiral recognition is key to rational method development.
-
Polysaccharide-Based CSPs (HPLC & SFC): These CSPs, derived from cellulose and amylose, have helical structures that form chiral grooves. Enantioselective recognition is achieved through a combination of hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance as the analyte fits into these grooves. The mobile phase composition can influence the conformation of the polysaccharide chains, thereby affecting chiral recognition.
-
Cyclodextrin-Based CSPs (GC): These CSPs consist of cyclic oligosaccharides that form a truncated cone-shaped cavity. The interior of the cavity is relatively hydrophobic, while the exterior is hydrophilic. Chiral recognition primarily occurs through two mechanisms:
-
Inclusion Complexation: One enantiomer fits more snugly into the chiral cavity than the other, leading to a more stable complex and longer retention time.
-
Surface Interactions: The analyte can also interact with the derivatized hydroxyl groups on the rim of the cyclodextrin cavity, providing additional sites for chiral discrimination.[11]
-
Performance Comparison and Selection Guide
The choice between HPLC, SFC, and GC depends on the specific requirements of the analysis, including the properties of the thiazolidine compound, the desired sample throughput, and available instrumentation.
Caption: Key performance attributes of HPLC, SFC, and GC.
Recommendation Framework:
-
For initial screening and broad applicability: Start with HPLC or SFC using a set of polysaccharide-based CSPs.
-
For high-throughput analysis and green chemistry: SFC is the preferred choice due to its speed and reduced solvent consumption.[7][8]
-
For volatile or derivatizable thiazolidines requiring very high resolution: GC with a cyclodextrin-based CSP can be an excellent option.
-
For preparative-scale separations: SFC is increasingly becoming the technique of choice due to easier solvent removal and higher productivity.
Conclusion
The enantioselective separation of thiazolidine stereoisomers is a critical task in pharmaceutical development, and a thorough understanding of the available chromatographic techniques is essential for success. While HPLC remains a robust and versatile workhorse, the significant advantages of SFC in terms of speed, resolution, and environmental impact make it an increasingly attractive and often superior alternative. GC, although more of a niche technique for this class of compounds, can provide exceptional resolution when the analyte's properties are suitable.
By employing a systematic method development strategy, understanding the principles of chiral recognition, and leveraging the strengths of each technique, researchers can confidently and efficiently develop and validate robust methods for the enantioselective analysis of thiazolidine-based drug candidates, ensuring their safety and efficacy.
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Hara, S., Okabe, H., & Mihashi, K. (1987). Gas-Liquid Chromatographic Separation of Aldose Enantiomers as Trimethylsilyl Ethers of Methyl 2- (Polyhydroxyalkyl) -thiazolidine-4 (R) -carboxylates. Chemical and Pharmaceutical Bulletin, 35(2), 501-506. [Link]
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De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. [Link]
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Novakova, L., Rentsch, M., & Schoenmakers, P. J. (2017). Comparing the Separation Speed of Contemporary LC, SFC, and GC. LCGC Europe, 30(6), 318-325. [Link]
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Maul, D. J., & Weist, S. (2008). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Current Pharmaceutical Analysis, 4(2), 99-109. [Link]
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Sajid, J., & Al-Sanea, M. M. (2022). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Molecules, 27(23), 8217. [Link]
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Bernal, J. L., Toribio, L., Del Nozal, M. J., Nieto, E. M., & Montequi, M. I. (2002). Separation of antifungal chiral drugs by SFC and HPLC: a comparative study. Journal of biochemical and biophysical methods, 54(1-3), 245–254. [Link]
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Du, B., Pang, L., Yang, Y., Liu, M., & Guo, X. (2014). Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of pioglitazone enantiomers in rats. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 951-952, 143–148. [Link]
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Delubi, L. A., & Galiano, F. (2023). Technical Advances in the Chiral Separation of Anti-diabetic Drugs Using Analytical and Bio-analytical Methods: – A Comprehensive Review. Current Pharmaceutical Analysis, 19(8), 649-664. [Link]
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A Multi-Spectroscopic Approach to the Structural Validation of Dimethyl 1,3-thiazolidine-2,4-dicarboxylate
Introduction
In the realm of medicinal chemistry and drug development, the thiazolidine scaffold is a privileged structure, forming the core of various pharmacologically active agents. Dimethyl 1,3-thiazolidine-2,4-dicarboxylate, a key building block, requires unambiguous structural confirmation to ensure the integrity of subsequent synthetic steps and the validity of biological data. This guide provides an in-depth, multi-faceted spectroscopic protocol for the validation of its structure, comparing expected data with potential isomeric impurities and explaining the causal logic behind each analytical step. The integration of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) creates a self-validating system essential for rigorous scientific research.[1][2][3]
The Challenge: Potential Isomers
A Synergistic Spectroscopic Workflow
No single spectroscopic technique can definitively validate a structure in isolation. A synergistic approach, leveraging the unique strengths of different methods, is paramount. This guide will demonstrate how ¹H NMR, ¹³C NMR, IR, and MS collectively provide an irrefutable structural proof.
}
Figure 1: Overall Spectroscopic Validation Workflow¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the connectivity of a molecule.[4][5] By analyzing chemical shifts, integration, and coupling constants, a detailed picture of the proton framework can be constructed.
Expected ¹H NMR Spectrum for Dimethyl 1,3-thiazolidine-2,4-dicarboxylate:
-
H2 Proton: A singlet is expected for the proton at the C2 position. Its chemical shift will be downfield due to the adjacent sulfur and nitrogen atoms.
-
H4 Proton: A triplet is anticipated for the proton at the C4 position, resulting from coupling to the two diastereotopic protons on C5.
-
H5 Protons: Two distinct signals, likely complex multiplets (doublet of doublets), are expected for the diastereotopic protons at the C5 position. They will couple with each other (geminal coupling) and with the H4 proton (vicinal coupling).
-
Methyl Protons: Two sharp singlets will be observed for the two methyl ester groups. Their distinct chemical shifts can provide information about their relative environments.
-
NH Proton: A broad singlet is expected for the N-H proton, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon framework of the molecule.[6][7]
Expected ¹³C NMR Spectrum for Dimethyl 1,3-thiazolidine-2,4-dicarboxylate:
-
C2 and C4 Carbons: Two distinct signals are expected for the carbons of the thiazolidine ring bearing the ester groups.
-
C5 Carbon: A signal for the methylene carbon of the ring.
-
Carbonyl Carbons: Two signals in the downfield region (typically >170 ppm) corresponding to the two ester carbonyl carbons.
-
Methyl Carbons: Two signals for the methyl carbons of the ester groups.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.[8]
Expected IR Absorptions:
-
N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.
-
C=O Stretch: A strong, sharp absorption band in the range of 1735-1750 cm⁻¹ is characteristic of the ester carbonyl groups. This is often the most prominent peak in the spectrum.
-
C-N and C-S Stretches: These will appear in the fingerprint region of the spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of fragmentation patterns.[9][10] The molecular formula for Dimethyl 1,3-thiazolidine-2,4-dicarboxylate is C₇H₁₁NO₄S, with a molecular weight of approximately 205.23 g/mol .[11]
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): A peak at m/z = 205, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns: Loss of a methoxy group (-OCH₃) to give a peak at m/z = 174. Loss of a carbomethoxy group (-COOCH₃) to give a peak at m/z = 146. Cleavage of the thiazolidine ring can also lead to characteristic fragments.
Comparative Analysis: Distinguishing Isomers
The power of this multi-spectroscopic approach becomes evident when comparing the expected data for the target molecule with its plausible isomer, Dimethyl 1,3-thiazolidine-2,5-dicarboxylate.
| Spectroscopic Feature | Dimethyl 1,3-thiazolidine-2,4-dicarboxylate | Dimethyl 1,3-thiazolidine-2,5-dicarboxylate (Predicted) | Rationale for Difference |
| ¹H NMR: H2 Proton | Singlet | Singlet | Both have an isolated proton at C2. |
| ¹H NMR: Ring Protons | 1H triplet (H4), 2H multiplet (H5) | 1H triplet (H5), 2H multiplet (H4) | The position of the ester group changes the chemical environment and coupling patterns of the ring protons. |
| ¹³C NMR: Ring Carbons | Signals for C2, C4, and C5 | Signals for C2, C4, and C5, but with different chemical shifts. | The electronic environment of each carbon is different in the two isomers. |
| MS Fragmentation | Loss of -COOCH₃ from C2 or C4 | Loss of -COOCH₃ from C2 or C5 | The fragmentation pathways will differ due to the different substitution pattern on the ring. |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[12]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[13] For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically performed.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat sample.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like GC-MS or LC-MS.[13] Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization methods.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
}
Figure 2: Structure-Spectra CorrelationConclusion
The structural validation of Dimethyl 1,3-thiazolidine-2,4-dicarboxylate is achieved with a high degree of confidence through the systematic application and interpretation of multiple spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. By comparing the acquired data with that predicted for potential isomers, this integrated approach provides an unambiguous and self-validating confirmation of the target structure, upholding the principles of scientific rigor in chemical research.
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The Efficacy of Thiazolidine Scaffolds in Asymmetric Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the pursuit of catalysts that offer high stereoselectivity, yield, and operational simplicity is a perpetual endeavor. In the landscape of asymmetric organocatalysis, L-proline has long been a celebrated workhorse, facilitating a myriad of enantioselective transformations. However, the exploration of alternative heterocyclic scaffolds continues to yield promising candidates with the potential for enhanced or complementary catalytic activity. This guide provides an in-depth technical comparison of the efficacy of thiazolidine-based catalysts, with a conceptual focus on Dimethyl 1,3-thiazolane-2,4-dicarboxylate, against the benchmark performance of L-proline and its derivatives in asymmetric aldol and Michael addition reactions.
While direct experimental data for this compound in asymmetric catalysis is not extensively available in peer-reviewed literature, we can extrapolate its potential performance by examining structurally similar and more extensively studied thiazolidine-4-carboxylic acid derivatives. This comparative analysis is grounded in published experimental data for these analogs and provides a framework for evaluating the potential of this and other thiazolidine-based catalysts.
The Mechanistic Cornerstone: Enamine Catalysis
The catalytic prowess of both proline and thiazolidine-based secondary amines in reactions involving carbonyl compounds stems from their ability to form nucleophilic enamine intermediates. This mode of activation, a cornerstone of organocatalysis, transiently transforms a carbonyl compound into a more reactive species capable of enantioselective bond formation with an electrophile.
The generally accepted catalytic cycle for an asymmetric aldol reaction is depicted below. The secondary amine catalyst reacts with a ketone or aldehyde to form an enamine. This enamine then attacks an aldehyde, and subsequent hydrolysis releases the aldol product and regenerates the catalyst. The stereochemistry of the product is dictated by the facial selectivity of the enamine attack, which is controlled by the chiral environment of the catalyst.
Caption: Generalized catalytic cycle for proline and thiazolidine-catalyzed asymmetric aldol reactions via enamine intermediates.
The structural rigidity and stereoelectronic properties of the catalyst's ring system are paramount in determining the facial bias of the enamine attack and, consequently, the enantioselectivity of the reaction.
Asymmetric Aldol Reaction: A Comparative Performance Analysis
The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. Here, we compare the performance of representative thiazolidine-based catalysts with the benchmark L-proline in the aldol reaction between ketones and aromatic aldehydes.
| Catalyst | Ketone | Aldehyde | Solvent | Time (h) | Yield (%) | d.r. (syn:anti) | e.e. (%) | Reference |
| L-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | 96 | 95 | 95:5 | 20 | [1] |
| L-Proline | Propanal | 4-Nitrobenzaldehyde | CH2Cl2 | 48 | 96 | >95:5 | 78 | [1] |
| Thiazolidine-4-carboxamide derivative (6a) | Cyclohexanone | 4-Nitrobenzaldehyde | neat | 72 | 94 | 88:12 | 88 | [2] |
| Thiazolidine-4-carboxamide derivative (6b) | Cyclohexanone | 4-Nitrobenzaldehyde | neat | 72 | 92 | 91:9 | 85 | [2] |
Table 1: Comparative performance of L-proline and thiazolidine-based catalysts in the asymmetric aldol reaction.
The data indicates that N-substituted thiazolidine-4-carboxamide derivatives can be highly effective catalysts for the asymmetric aldol reaction, in some cases demonstrating superior enantioselectivity compared to L-proline under the tested conditions.[2] The derivatization of the carboxylic acid moiety into an amide in these thiazolidine catalysts appears to play a crucial role in enhancing their stereodirecting ability.
Experimental Protocol: Asymmetric Aldol Reaction
The following is a representative experimental protocol for a proline-catalyzed asymmetric aldol reaction. A similar setup can be adapted for thiazolidine-based catalysts.
Materials:
-
(S)-proline (catalyst)
-
4-Nitrobenzaldehyde (aldehyde)
-
Cyclohexanone (ketone)
-
Dimethyl sulfoxide (DMSO, solvent)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of (S)-proline (0.025 mmol, 10 mol%) in DMSO (0.5 mL) in a round-bottom flask, add cyclohexanone (1.25 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-nitrobenzaldehyde (0.25 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for the specified time (e.g., 96 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired aldol product.
-
Determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of the product using chiral HPLC analysis.
Sources
A Comparative Spectroscopic Guide to the Stereoisomers of Dimethyl 1,3-thiazolidine-2,4-dicarboxylate
In the landscape of modern drug discovery and development, the precise control and characterization of molecular stereochemistry are not merely academic exercises; they are fundamental prerequisites for ensuring therapeutic efficacy and safety. The three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity, metabolic fate, and potential toxicity. The thiazolidine ring, a versatile heterocyclic scaffold, is a core component in numerous pharmacologically active compounds, including antidiabetic and antimicrobial agents.[1][2] The stereochemical configuration of substituents on this ring system dictates its conformational preferences and, consequently, its interaction with biological targets.
This guide provides an in-depth spectroscopic comparison of the cis and trans diastereomers of Dimethyl 1,3-thiazolidine-2,4-dicarboxylate. We will explore how fundamental spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) Spectroscopy—can be employed to unambiguously differentiate between these isomers. The experimental data and interpretations presented herein are grounded in established principles of stereochemistry and spectroscopic analysis, offering researchers a practical framework for the characterization of substituted thiazolidines.
The Structural Basis for Spectroscopic Differentiation
The core of this analysis rests on the distinct spatial relationships between the substituents at the C2 and C4 chiral centers of the thiazolidine ring. In the cis isomer (2R,4R or 2S,4S), the two methoxycarbonyl groups reside on the same face of the five-membered ring. Conversely, in the trans isomer (2S,4R or 2R,4S), they are positioned on opposite faces. This fundamental geometric difference creates unique electronic and steric environments for the nuclei within each molecule, which are the very properties that spectroscopic methods detect.
Figure 1. Molecular structures of cis- and trans-Dimethyl 1,3-thiazolidine-2,4-dicarboxylate.
Experimental Protocols
To ensure the generation of high-quality, reproducible data, standardized protocols for sample preparation and instrument operation are essential.
Synthesis and Isomer Separation
A mixture of the cis and trans isomers can be synthesized via the condensation reaction of L-cysteine methyl ester hydrochloride with methyl glyoxylate. The resulting diastereomeric mixture can then be separated using column chromatography on silica gel, leveraging the different polarities of the isomers.
Spectroscopic Analysis Workflow
The following workflow ensures a systematic approach to the characterization of the separated isomers.
Figure 2. Experimental workflow for isomer separation and analysis.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of each purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition : Acquire spectra on a 400 MHz (or higher) spectrometer. A standard acquisition includes 16-32 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : Acquire spectra using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be required to achieve an adequate signal-to-noise ratio.
-
2D NMR (NOESY) : For unambiguous stereochemical assignment, acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum. This experiment reveals through-space correlations between protons that are in close proximity (< 5 Å).
Infrared (IR) Spectroscopy
-
Sample Preparation : Prepare a thin film of the neat compound on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add 16-32 scans to improve the signal-to-noise ratio.
Results and Comparative Analysis
The following sections detail the expected spectroscopic data for the cis and trans isomers and explain the rationale behind the observed differences.
¹H NMR Spectroscopy: The Key to Stereochemical Assignment
¹H NMR is the most powerful tool for distinguishing between these diastereomers. The key differences lie in the chemical shifts (δ) and, most importantly, the through-space coupling (Nuclear Overhauser Effect) of the protons at the C2 and C4 positions (H-2 and H-4).
| Proton | Expected δ (ppm) - cis-isomer | Expected δ (ppm) - trans-isomer | Rationale for Difference |
| H-2 | ~5.0 - 5.3 | ~5.3 - 5.6 | In the cis isomer, H-2 is shielded by the pseudo-axial C4-ester group. In the trans isomer, this shielding is absent. |
| H-4 | ~4.2 - 4.5 | ~4.0 - 4.3 | The steric and electronic environment at C4 is influenced by the relative orientation of the C2-ester group. |
| N-H | ~2.5 - 3.0 (broad) | ~2.5 - 3.0 (broad) | Little significant difference is expected for the N-H proton. |
| -OCH₃ (C2) | ~3.8 | ~3.8 | Minimal difference expected. |
| -OCH₃ (C4) | ~3.75 | ~3.75 | Minimal difference expected. |
| H-5a, H-5b | ~3.0 - 3.5 (multiplets) | ~3.0 - 3.5 (multiplets) | Complex coupling patterns may show subtle differences due to ring conformation. |
Table 1. Predicted ¹H NMR Chemical Shifts for Dimethyl 1,3-thiazolidine-2,4-dicarboxylate Isomers in CDCl₃.
The definitive assignment comes from the 2D NOESY experiment.
-
cis-Isomer : A clear cross-peak will be observed between the H-2 and H-4 protons. This is because these protons are on the same face of the thiazolidine ring, placing them in close spatial proximity.
-
trans-Isomer : No NOE cross-peak will be observed between H-2 and H-4. Their positions on opposite faces of the ring place them too far apart for a detectable Nuclear Overhauser Effect.
This observation provides irrefutable proof of the relative stereochemistry. Studies on similar thiazolidine systems have consistently used this method to establish cis/trans configurations.[3][4]
¹³C NMR Spectroscopy
The ¹³C NMR spectra will confirm the carbon skeleton of the molecule. While the differences between isomers are more subtle than in ¹H NMR, they are still present due to the varied steric environments.
| Carbon | Expected δ (ppm) - cis-isomer | Expected δ (ppm) - trans-isomer | Rationale for Difference |
| C=O (Ester) | ~170 - 172 | ~170 - 172 | Two distinct signals are expected for the two ester carbonyls. |
| C-2 | ~72 - 75 | ~75 - 78 | The steric compression in the cis isomer may cause a slight upfield shift (shielding) compared to the trans isomer. |
| C-4 | ~65 - 68 | ~63 - 66 | Similar to C-2, the steric environment affects the chemical shift. |
| -OCH₃ | ~52 - 54 | ~52 - 54 | Two distinct signals expected. |
| C-5 | ~33 - 36 | ~33 - 36 | Minimal difference expected. |
Table 2. Predicted ¹³C NMR Chemical Shifts for Dimethyl 1,3-thiazolidine-2,4-dicarboxylate Isomers in CDCl₃.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups but is generally insufficient on its own to distinguish between these diastereomers. Both isomers will exhibit similar characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch | 3300 - 3350 | Medium, sometimes broad |
| C-H Stretch (sp³) | 2850 - 3000 | Medium to strong |
| C=O Stretch (Ester) | 1735 - 1750 | Strong, sharp |
| C-O Stretch (Ester) | 1150 - 1250 | Strong |
Table 3. Characteristic IR Absorption Bands for both isomers.
The primary utility of IR in this context is to quickly verify the successful synthesis of the target compound class by confirming the presence of the ester (C=O) and thiazolidine (N-H) functionalities.[5][6]
Conclusion
The differentiation of cis and trans isomers of Dimethyl 1,3-thiazolidine-2,4-dicarboxylate is readily achievable through a systematic application of standard spectroscopic techniques. While IR and ¹³C NMR spectroscopy serve to confirm the overall molecular structure and functional groups, ¹H NMR, particularly 2D NOESY, stands out as the definitive method for unambiguous stereochemical assignment. The presence or absence of a through-space NOE correlation between the H-2 and H-4 protons serves as a clear and reliable signature of the cis and trans configurations, respectively. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently characterize the stereochemistry of substituted thiazolidine derivatives, a critical step in the advancement of medicinal chemistry and drug development.
References
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- Sigma-Aldrich. (n.d.). 1,3-Thiazolidine-2,4-dicarboxylic acid AldrichCPR.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Dimethyl 1,3-thiazolane-2,4-dicarboxylate
For researchers and drug development professionals, the synthesis and application of novel chemical entities are daily pursuits. Dimethyl 1,3-thiazolane-2,4-dicarboxylate, a member of the thiazolidine class of heterocyclic compounds, represents a scaffold of significant interest due to the diverse biological activities exhibited by related structures.[1][2][3] However, with innovation comes the responsibility of ensuring safety and environmental stewardship, particularly in the disposal of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough hazard assessment is paramount. Based on the chemical structure and data from related thiazole compounds, the primary hazards are likely to include skin, eye, and respiratory irritation.[6][7]
Recommended PPE:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended. | To avoid inhalation of any potential vapors or aerosols. |
Always consult your institution's specific safety guidelines and the SDS of any solvents or reagents used in conjunction with this compound.
Waste Segregation: The First Line of Defense
Proper segregation of chemical waste at the point of generation is a critical step in ensuring safe and compliant disposal.[8] This prevents dangerous reactions between incompatible chemicals and facilitates appropriate treatment and disposal by waste management professionals.
Key Segregation Principles:
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless their compatibility is certain.
-
Solid vs. Liquid: Segregate solid waste (e.g., contaminated filter paper, gloves) from liquid waste (e.g., reaction residues, solutions).
-
Halogenated vs. Non-Halogenated Solvents: If the compound is dissolved in a solvent, keep halogenated and non-halogenated solvent waste streams separate.[9]
The following diagram illustrates the decision-making process for segregating waste containing this compound.
Caption: Waste segregation workflow for this compound.
Step-by-Step Disposal Protocol
This protocol is designed to comply with general laboratory waste management regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][10]
Step 1: Container Selection
-
Choose a container that is chemically compatible with this compound and any solvents present. A high-density polyethylene (HDPE) or glass container is generally suitable.[11]
-
The container must be in good condition, with no leaks or cracks, and have a secure, screw-on cap.[8]
Step 2: Labeling
-
Proper labeling is a legal requirement and crucial for safety.[12] The label must include:
-
The words "Hazardous Waste".[12]
-
The full chemical name: "this compound".
-
The approximate concentration and volume.
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
Any associated hazards (e.g., "Irritant").
-
Step 3: Accumulation and Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[8]
-
Keep the container closed at all times, except when adding waste.[9]
-
Ensure secondary containment (e.g., a larger, chemically resistant tray) is used to capture any potential leaks.
Step 4: Requesting Disposal
-
Once the container is full, or before the regulatory storage time limit is reached (typically 90 days for large quantity generators), arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[10][13]
-
Do not dispose of this compound down the drain or in regular trash.[8] This is a violation of environmental regulations and can harm aquatic ecosystems.
-
Follow your institution's specific procedures for waste pickup, which may involve completing an online form or attaching a specific waste tag.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill and whether it is safe to clean up with the available resources. For large or unknown spills, contact your EHS office immediately.
-
Containment: If safe to do so, use a chemical spill kit to absorb the spill. Work from the outside in to prevent spreading.
-
Cleanup: Collect the absorbent material and any contaminated debris in a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to the principles of hazard assessment, proper segregation, and compliant disposal protocols, researchers can handle this and other novel compounds with the confidence that they are upholding the highest standards of scientific integrity and responsibility.
References
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- Laboratory Waste Management: The New Regul
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- Sigma-Aldrich. (2025, October 7).
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- Advanced Biotech. (2025, January 25). Safety Data Sheet - 2,4-Dimethyl-5-Acetyl Thiazole synthetic.
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- Solid-supported catalysed green synthesis of thiazolidinedione derivatives and its biological screening. (2016, March 29).
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- Nipissing University. (2019, June 12).
- Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applic
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- ChemSynthesis. (2025, May 20). 2,4-dimethyl-1,3-thiazole.
- Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Deriv
- Thiazolidine derivatives and their pharmacological actions. (n.d.). E3S Web of Conferences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
